molecular formula C9H4ClO2S- B105632 4-Chloro-1-benzothiophene-2-carboxylate CAS No. 23967-57-9

4-Chloro-1-benzothiophene-2-carboxylate

Katalognummer: B105632
CAS-Nummer: 23967-57-9
Molekulargewicht: 211.65 g/mol
InChI-Schlüssel: IPAXPERGAMNMIJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-benzothiophene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H4ClO2S- and its molecular weight is 211.65 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chlorobenzo[b]thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXPERGAMNMIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)[O-])C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClO2S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427795
Record name 4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23967-57-9
Record name 4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-1-benzothiophene-2-carboxylate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 23967-57-9), a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its precise nomenclature and structural features, detail its physicochemical and spectroscopic properties, and provide a validated, step-by-step synthesis protocol. The core of this guide focuses on the compound's critical role as a key starting material in the synthesis of the atypical antipsychotic drug Brexpiprazole, highlighting its significance for researchers, chemists, and professionals in drug development. The narrative is grounded in authoritative references to ensure scientific accuracy and provides field-proven insights into its handling and application.

Nomenclature and Structural Elucidation

A precise understanding of a compound's identity is foundational for its application in regulated environments like pharmaceutical development.

IUPAC Naming and Synonyms

The subject of this guide is most accurately identified by its acid form. While the term "carboxylate" refers to the conjugate base (the deprotonated anion), the stable, neutral compound used in synthesis is the carboxylic acid.

  • Preferred IUPAC Name: 4-Chlorobenzo[b]thiophene-2-carboxylic acid[1][2][3]

  • Common Synonyms: 4-Chloro-1-benzothiophene-2-carboxylic acid, 2-carboxy-4-chlorobenzo[b]thiophene[1][3]

  • Anionic Form: 4-chloro-1-benzothiophene-2-carboxylate[4][5]

For the remainder of this guide, we will refer to the compound by its common name, 4-Chloro-1-benzothiophene-2-carboxylic acid.

Chemical Structure

The molecule consists of a benzothiophene core, which is a bicyclic system where a benzene ring is fused to a thiophene ring. A chlorine atom is substituted at the 4-position of the benzene ring, and a carboxylic acid group is attached at the 2-position of the thiophene ring.

Molecular Formula: C₉H₅ClO₂S[1][3][6]

SMILES Notation: O=C(O)c1cc2c(Cl)cccc2s1

Chemical Structure of 4-Chloro-1-benzothiophene-2-carboxylic acid:

alt text

Key Identifiers
  • CAS Number: 23967-57-9[1][2][3][4][5][6][7]

  • PubChem CID: 3854516 (for the acid)[5]

  • EC Number: 671-687-8[5]

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and use in synthetic processes. It is typically a stable, white to off-white solid, ensuring its suitability for industrial-scale pharmaceutical manufacturing.[1]

PropertyValueSource(s)
Molecular Weight 212.65 g/mol [1][3][6]
Appearance White to off-white solid[1]
Melting Point 220-223 °C / 260 °C[1][2]
Boiling Point 408.6 °C at 760 mmHg[1]
Density 1.546 g/cm³[1]
Flash Point 200.9 °C[1]
Purity ≥99.0% (typical for pharmaceutical grade)[1]

Spectroscopic and Analytical Characterization

Validation of the compound's identity and purity is non-negotiable in drug synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation. The data presented below serves as a reliable reference for quality control.

Analysis ¹H NMR (DMSO-d₆, 300 MHz) ¹³C NMR (DMSO-d₆, 75 MHz)
Reference Organic Spectroscopy International[2]Organic Spectroscopy International[2]
Chemical Shifts (δ) 13.19 (brs, 1H, -COOH), 8.07 (td, 1H), 8.03 (d, 1H), 7.56 (dd, 1H), 7.54 (d, 1H)163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21

Additional spectral data including IR and Mass Spectrometry are also available through various chemical databases.[8]

Synthesis and Manufacturing Considerations

The production of 4-Chloro-1-benzothiophene-2-carboxylic acid involves sophisticated chemical processes that demand expertise in heterocyclic chemistry.[1] While numerous methods exist for constructing the benzothiophene scaffold[9], a common and practical laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Detailed Protocol: Synthesis via Ester Hydrolysis

This protocol describes the conversion of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate to the target carboxylic acid.[7] This self-validating process includes clear steps for reaction, workup, and isolation.

Step 1: Reaction Setup

  • In a suitable reaction vessel, combine Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) with a solvent mixture of methanol (30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.56 g, 13.3 mmol).

    • Expert Insight: LiOH is a preferred base for this hydrolysis. It is effective and less prone to promoting side reactions than stronger bases like NaOH or KOH. Using a 3-fold molar excess ensures the reaction proceeds to completion.

Step 2: Reaction Execution

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ester is fully consumed.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure (vacuum) to remove the methanol.

  • Dilute the remaining aqueous residue with ice water (20 mL).

  • Acidify the aqueous phase to a pH of 1 using a dilute hydrochloric acid solution. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.[7]

  • Extract the acidified mixture with ethyl acetate (3 x 15 mL).

    • Expert Insight: Ethyl acetate is an effective solvent for extracting the product from the aqueous phase. Performing three extractions ensures a high recovery yield.

Step 4: Purification

  • Combine the organic layers and wash with a saturated brine solution. This removes residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent under vacuum to yield 4-Chloro-1-benzothiophene-2-carboxylic acid as a white solid. The reported yield for this procedure is quantitative (100%).[7]

Step 5: Validation

  • Confirm the identity and purity of the final product using the analytical methods described in Section 3 (NMR) and by measuring its melting point.

Core Applications in Drug Discovery and Development

The benzothiophene scaffold is of immense interest to medicinal chemists due to its structural versatility and wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11]

Primary Application: A Critical Intermediate for Brexpiprazole

The most significant industrial application of 4-Chloro-1-benzothiophene-2-carboxylic acid is its role as a key building block in the synthesis of Brexpiprazole .[1] Brexpiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][12]

The structural integrity and high purity of this intermediate are paramount for ensuring the efficacy and safety of the final Active Pharmaceutical Ingredient (API). The synthesis of a complex molecule like Brexpiprazole relies on the predictable reactivity of intermediates like 4-Chloro-1-benzothiophene.[12]

The following workflow diagram illustrates the logical progression from the key intermediate to the final drug product.

G cluster_0 Synthesis of Key Intermediate cluster_1 API Synthesis Pathway cluster_2 Final Drug Product A Methyl 4-chlorobenzo[b]thiophene- 2-carboxylate B 4-Chloro-1-benzothiophene- 2-carboxylic Acid A->B  Hydrolysis (LiOH) C Further Chemical Modifications (e.g., Amide Coupling) B->C  Activation & Coupling D Brexpiprazole (API) C->D E Formulation & Manufacturing D->E F Finished Brexpiprazole Dosage Form E->F

Caption: Logical workflow from the starting ester to the final Brexpiprazole drug product.

Other Research Applications

Beyond its role in the synthesis of Brexpiprazole, this compound is valuable in broader research settings:

  • Histone Deacetylase (HDAC) Inhibitors: It has been utilized as an intermediate in the preparation of potential HDAC inhibitors, a class of compounds investigated for cancer therapy.[7]

  • Novel Heterocyclic Chemistry: Its unique structure, featuring both a chlorine atom and a carboxylic acid group, makes it an intriguing starting material for chemists to explore new synthetic pathways and develop novel derivatives with potentially enhanced pharmacological properties.[1]

Conclusion and Future Outlook

4-Chloro-1-benzothiophene-2-carboxylic acid is more than just a chemical compound; it is an enabling tool for the development of life-changing pharmaceuticals. Its well-defined properties, established synthesis protocols, and, most importantly, its indispensable role in the production of Brexpiprazole underscore its value to the scientific and medical communities. As research into benzothiophene-based therapeutics continues to expand, the demand for high-purity, reliably sourced intermediates like this will undoubtedly grow, paving the way for the discovery of the next generation of innovative medicines.

References

physical and chemical properties of 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, spectroscopic signatures, and established synthetic methodologies. Particular emphasis is placed on its critical role as a key intermediate in the synthesis of advanced pharmaceutical products, most notably the atypical antipsychotic agent, Brexpiprazole.[1][2][3] This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights into the handling, synthesis, and application of this versatile molecule.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[4][5] Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Substituted benzothiophenes are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[4][5][6]

Within this important class of compounds, this compound (and its corresponding carboxylic acid) stands out as a compound of significant industrial and research interest.[1] Its structure, featuring a chlorine atom at the 4-position and a carboxylate group at the 2-position, provides two distinct points for chemical modification, making it a highly versatile intermediate for constructing more complex molecular architectures.[1] Its primary application lies in its role as a crucial precursor for Brexpiprazole, a medication used in the management of schizophrenia and major depressive disorder.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the is essential for its effective use in synthesis and research. The compound typically appears as a white to off-white solid, and its properties are summarized below.[1][7]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 23967-57-9[1][7][8][9]
Molecular Formula C₉H₅ClO₂S[1][7]
Molecular Weight 212.65 g/mol [1][7][9]
Appearance White to off-white solid[1][7]
Melting Point 220-223 °C (for carboxylic acid)[1]
Boiling Point 408.6 °C at 760 mmHg (Predicted)[1]
Density 1.546 g/cm³ (Predicted)[1]
Flash Point 200.9 °C (Predicted)[1]
Refractive Index 1.719 (Predicted)[1]
Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of 4-Chloro-1-benzothiophene-2-carboxylic acid.

  • ¹H NMR (300 MHz, DMSO-d₆): Key signals are observed at δ 7.54 (d, 1H), 7.56 (dd, 1H), 8.03 (d, 1H), 8.07 (td, 1H), and a broad singlet for the carboxylic proton at 13.19 (brs, 1H).[10]

  • ¹³C NMR (75 MHz, DMSO-d₆): Characteristic carbon signals appear at δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, and the carbonyl carbon at 163.10.[10]

The molecular structure is visualized below, indicating the key positions on the benzothiophene ring.

Caption: Structure of this compound.

Synthesis and Chemical Reactivity

Synthetic Pathway: Hydrolysis of Methyl Ester

A common and practical route to synthesize 4-Chloro-1-benzothiophene-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl 4-chlorobenzo[b]thiophene-2-carboxylate.[11] This reaction is typically performed at room temperature using a strong base like lithium hydroxide (LiOH) in a mixed solvent system of methanol and water.[11]

Causality of Experimental Choices:

  • Base-Mediated Hydrolysis: LiOH is used to saponify the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Solvent System: A methanol/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.

  • Acidic Workup: After the reaction, the mixture is acidified (e.g., with HCl). This crucial step protonates the carboxylate salt formed during hydrolysis, causing the desired carboxylic acid to precipitate out of the aqueous solution as a solid.[11]

A detailed protocol for this synthesis is provided in Section 4.

Key Reactivity

The reactivity of the molecule is dominated by its two functional groups:

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation. The formation of an acylhydrazone, for instance, is a key step in creating derivatives with potential antimicrobial activity.[4][6]

  • Benzothiophene Ring: The aromatic ring system can undergo electrophilic substitution reactions. The electron-donating sulfur atom and the electron-withdrawing chlorine and carboxylate groups influence the regioselectivity of these reactions. Studies on related benzothiophenes show that monosubstitution often occurs preferentially at the 2-position, though other positions can also react depending on the conditions.[12]

Experimental Protocol: Synthesis from Methyl Ester

This section provides a step-by-step methodology for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Objective: To synthesize 4-Chloro-1-benzothiophene-2-carboxylic acid via hydrolysis of its methyl ester.

Materials:

  • Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) and LiOH·H₂O (0.56 g, 13.3 mmol) in a solvent mixture of methanol (30 mL) and water (10 mL).[11]

  • Reaction Execution: Stir the mixture at room temperature overnight to ensure the complete hydrolysis of the ester.[11]

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure (vacuum) to remove the methanol.[11]

  • Dilution and Acidification: Dilute the remaining residue with ice water (20 mL). Carefully acidify the aqueous phase with a dilute HCl solution until the pH reaches 1. This will precipitate the carboxylic acid product.[11]

  • Extraction: Extract the acidified mixture with ethyl acetate (3 x 15 mL). The organic layers will contain the desired product.[11]

  • Washing and Drying: Combine the organic layers and wash them with a saturated brine solution. Dry the organic phase over anhydrous Na₂SO₄ to remove any residual water.[11]

  • Isolation: Evaporate the solvent under vacuum to yield 4-chlorobenzo[b]thiophene-2-carboxylic acid as a white solid.[11] The expected yield is high, approaching 100%.[11]

G start Start: Methyl 4-chlorobenzo[b]thiophene-2-carboxylate reagents Add LiOH·H₂O in MeOH/H₂O start->reagents reaction Stir Overnight at Room Temp reagents->reaction concentrate Concentrate under Vacuum reaction->concentrate acidify Dilute with H₂O Acidify to pH 1 with HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry isolate Evaporate Solvent wash_dry->isolate product Product: 4-Chloro-1-benzothiophene-2-carboxylic Acid isolate->product

Caption: Workflow for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Identification: The compound is classified as causing skin and serious eye irritation.[13][14][15] It may also cause respiratory irritation.[13][15] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store the compound in a tightly-closed container in a cool, dry place, away from moisture and strong oxidizing agents.[1][14]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14][16] Do not empty into drains.[14]

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its robust structure and versatile functional groups make it an indispensable building block in the pharmaceutical industry, particularly for the synthesis of Brexpiprazole. The synthetic routes are well-established, providing a reliable supply for both industrial manufacturing and academic research. As the demand for complex heterocyclic compounds in drug discovery continues to grow, the importance of foundational intermediates like this compound is set to increase, promising further applications in the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid, a pivotal intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a blend of theoretical knowledge and actionable laboratory guidance. This guide delves into the most prevalent synthetic routes, offering detailed step-by-step methodologies, characterization data, and visual representations of the chemical transformations.

Introduction: The Significance of 4-Chloro-1-benzothiophene-2-carboxylic acid

4-Chloro-1-benzothiophene-2-carboxylic acid, with the CAS number 23967-57-9, is a heterocyclic compound of considerable interest in medicinal chemistry and pharmaceutical development.[1] Its molecular structure, featuring a benzothiophene core chlorinated at the 4-position and carboxylated at the 2-position, makes it a versatile building block for the synthesis of complex organic molecules.[1]

The primary application of this compound lies in its role as a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic medication used in the management of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] The precise architecture of 4-Chloro-1-benzothiophene-2-carboxylic acid is crucial for constructing the intricate molecular framework of such pharmacologically active agents.[3] Beyond this specific application, its unique substitution pattern makes it a valuable substrate for the development of novel therapeutic agents and functional materials.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-1-benzothiophene-2-carboxylic acid is essential for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 23967-57-9[1]
Molecular Formula C₉H₅ClO₂S[1][4]
Molecular Weight 212.65 g/mol [1][4]
Appearance White solid[5]
Melting Point 220-223 °C or 260 °C[1][6][7][8]
Boiling Point 408.6 °C at 760 mmHg[1][8]
Density 1.546 g/cm³[1]

Synthetic Strategies and Mechanistic Considerations

The synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. This section will explore a common and reliable method, as well as plausible alternative approaches based on established thiophene and benzothiophene syntheses.

Hydrolysis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

A frequently employed final step in the synthesis of the target molecule is the hydrolysis of its corresponding methyl ester, Methyl 4-chlorobenzo[b]thiophene-2-carboxylate.[5][9] This reaction is a standard ester hydrolysis, typically carried out under basic conditions.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final acid-base reaction between the resulting carboxylate and the liberated methanol (or subsequent acidification of the reaction mixture) yields the desired carboxylic acid.

hydrolysis_mechanism start Methyl 4-chlorobenzo[b]thiophene-2-carboxylate intermediate Tetrahedral Intermediate start->intermediate + OH⁻ carboxylate Carboxylate Anion intermediate->carboxylate - CH₃O⁻ product 4-Chloro-1-benzothiophene-2-carboxylic acid base OH⁻ (Base) acid H₃O⁺ (Acid workup) methoxide CH₃O⁻ methanol CH₃OH methoxide->methanol + H₂O carboxylate->product + H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Proposed Synthesis of the Benzothiophene Core

While the hydrolysis of the methyl ester is a straightforward final step, the construction of the substituted benzothiophene core is the more complex challenge. Drawing from established named reactions for thiophene synthesis, we can propose a viable route starting from more accessible precursors. A plausible approach involves the cyclization of a suitably substituted benzene derivative.

One such strategy could be adapted from syntheses involving the reaction of a substituted thiophenol with an appropriate three-carbon electrophile, followed by cyclization. For the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid, a potential starting material would be 3-chlorothiophenol.

Proposed Retrosynthetic Analysis:

retrosynthesis target 4-Chloro-1-benzothiophene-2-carboxylic acid ester Methyl 4-chlorobenzo[b]thiophene-2-carboxylate target->ester Hydrolysis cyclization_precursor Substituted Thioether ester->cyclization_precursor Cyclization starting_materials 3-Chlorothiophenol + Electrophile cyclization_precursor->starting_materials Nucleophilic Substitution

Caption: Retrosynthetic analysis for the target molecule.

This retrosynthetic analysis suggests a forward synthesis commencing with the reaction of 3-chlorothiophenol with a reagent such as methyl 2-chloro-3-oxobutanoate, followed by an intramolecular cyclization and subsequent aromatization to form the benzothiophene ring system.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Synthesis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (Proposed)

Disclaimer: This protocol is a proposed adaptation of general benzothiophene synthesis methods and should be optimized for specific laboratory conditions.

Materials:

  • 3-Chlorothiophenol

  • Methyl 2-chloro-3-oxobutanoate

  • Sodium methoxide

  • Methanol

  • Toluene

  • p-Toluenesulfonic acid

Procedure:

  • Thioether Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add 3-chlorothiophenol (1.0 equivalent) dropwise at room temperature. After the addition is complete, add methyl 2-chloro-3-oxobutanoate (1.05 equivalents) and stir the mixture at reflux for 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude thioether.

  • Cyclization and Aromatization: To the crude thioether in toluene, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Purification: After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 4-chlorobenzo[b]thiophene-2-carboxylate.

Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid

Materials:

  • Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) in a mixture of methanol (30 mL) and water (10 mL).[5] Add lithium hydroxide monohydrate (0.56 g, 13.3 mmol) to the solution.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight.[5] Monitor the progress of the reaction by TLC until the starting material is no longer detectable.

  • Work-up: Concentrate the reaction mixture under vacuum to remove the methanol.[5] Dilute the residue with ice water (20 mL).[5]

  • Acidification and Extraction: Acidify the aqueous phase to a pH of 1 by the dropwise addition of a dilute hydrochloric acid solution.[5] A white precipitate should form. Extract the acidified mixture with ethyl acetate (3 x 15 mL).[5]

  • Isolation and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[5]

  • Final Product: Evaporate the solvent under reduced pressure to yield 4-Chloro-1-benzothiophene-2-carboxylic acid as a white solid (yields are reported to be quantitative).[5]

Characterization Data

The identity and purity of the synthesized 4-Chloro-1-benzothiophene-2-carboxylic acid should be confirmed by various analytical techniques.

Technique Observed Data
¹H NMR (300 MHz, DMSO-d₆)δ 13.19 (brs, 1H), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 8.03 (d, 1H, J = 0.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 7.54 (d, 1H, J = 11.6, 7.7 Hz)[6][7]
¹³C NMR (75 MHz, DMSO-d₆)δ 163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21[6][7]
Elemental Analysis Calculated for C₉H₅ClO₂S: C, 50.83%; H, 2.37%. Found: C, 50.84%; H, 2.21%[6][7]

Safety and Handling

Appropriate safety precautions should be taken when performing the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Reagent Handling: Thiophenols are known for their unpleasant odors and potential toxicity; handle with care. Strong acids and bases should be handled with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has detailed the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid, a crucial intermediate in the pharmaceutical industry. The presented methodologies, including a reliable hydrolysis protocol and a proposed route for the construction of the benzothiophene core, provide a solid foundation for researchers in the field. The emphasis on mechanistic understanding and detailed experimental procedures is intended to facilitate the successful and safe synthesis of this valuable compound. Further research may focus on the development of more sustainable and atom-economical synthetic routes.

References

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-1-benzothiophene-2-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and critical applications of this molecule, grounding all claims in authoritative data.

Introduction: A Key Building Block in Pharmaceutical Synthesis

4-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 23967-57-9), also known as 4-Chlorobenzo[b]thiophene-2-carboxylic acid, is a specialized organic molecule that has garnered significant interest within the pharmaceutical industry.[1] Its structure, which features a benzothiophene core substituted with a chlorine atom and a carboxylic acid group, imparts a unique combination of stability and reactivity. This makes it an indispensable intermediate, most notably in the synthesis of advanced therapeutic agents like the atypical antipsychotic drug Brexpiprazole.[1][2] Beyond this primary application, its versatile scaffold serves as a valuable starting point for the development of novel heterocyclic compounds, a cornerstone of medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

The precise characterization of a compound is fundamental to its application in research and development. The properties of 4-Chloro-1-benzothiophene-2-carboxylic acid have been well-documented, providing a reliable basis for its use in complex synthetic pathways.

Core Properties

A summary of the key quantitative data for 4-Chloro-1-benzothiophene-2-carboxylic acid is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₅ClO₂S[1][3]
Molecular Weight 212.65 g/mol [1][3]
CAS Number 23967-57-9[1][3]
Appearance White to off-white solid[3]
Melting Point 220-223 °C / 260 °C[1][4]
Boiling Point 408.6 °C at 760 mmHg[1]
Density 1.546 g/cm³[1]
Flash Point 200.9 °C[1]

Note: Discrepancies in melting point values exist in the literature, which may be attributable to different analytical methods or sample purity.

Chemical Structure

The structural formula of 4-Chloro-1-benzothiophene-2-carboxylic acid is foundational to its chemical behavior.

Caption: Structure of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Spectroscopic Data

Spectroscopic analysis provides incontrovertible evidence of a molecule's identity and structure. The nuclear magnetic resonance (NMR) data for this compound are particularly informative.

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 13.19 (brs, 1H, -COOH), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 8.03 (d, 1H, J = 0.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 7.54 (d, 1H, J = 11.6, 7.7 Hz).[4]

  • ¹³C NMR (75 MHz, DMSO-d₆) : δ 163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21.[4]

The proton NMR spectrum clearly shows the acidic proton of the carboxylic acid at 13.19 ppm and distinct signals for the aromatic protons on the benzothiophene ring system. The carbon NMR confirms the presence of nine unique carbon atoms, including the carboxyl carbon at 163.10 ppm.

Synthesis and Mechanism

The reliable synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid is crucial for its industrial application. A common and efficient laboratory-scale method involves the hydrolysis of its methyl ester precursor.

Experimental Protocol: Hydrolysis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

This procedure is a self-validating system; the successful synthesis is confirmed by the precipitation of the product upon acidification, which is then verified by melting point and spectroscopic analysis.

Step 1: Reaction Setup

  • In a suitable reaction vessel, combine methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) with a solvent mixture of methanol (30 mL) and water (10 mL).

  • Causality: Methanol is used to dissolve the ester, while water is required for the hydrolysis reaction and to dissolve the base, creating a homogeneous reaction environment.

Step 2: Saponification

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.56 g, 13.3 mmol) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Causality: LiOH acts as the base to catalyze the saponification (hydrolysis) of the ester to its corresponding carboxylate salt. Using a molar excess of LiOH ensures the reaction proceeds to completion.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with ice water (20 mL).

  • Acidify the aqueous phase to a pH of 1 using a dilute hydrochloric acid solution. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Causality: The product is insoluble in acidic aqueous media, allowing for its separation.

Step 4: Purification

  • Extract the acidified mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under vacuum to yield 4-chlorobenzo[b]thiophene-2-carboxylic acid as a white solid.

  • Causality: Extraction with ethyl acetate transfers the product to the organic phase, leaving inorganic salts behind. The brine wash removes residual water, and Na₂SO₄ completes the drying process.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Ester in MeOH/H2O B 2. Add LiOH·H2O A->B C 3. Stir Overnight at RT B->C D 4. Remove MeOH (Vacuum) C->D E 5. Add Ice Water D->E F 6. Acidify to pH 1 (Precipitation) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash & Dry Organic Layer G->H I 9. Evaporate Solvent H->I J Final Product: White Solid I->J

Caption: Workflow for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. Derivatives have been investigated for antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.

Key Intermediate for Brexpiprazole

The most prominent application of 4-Chloro-1-benzothiophene-2-carboxylic acid is its role as a crucial intermediate in the industrial synthesis of Brexpiprazole.[1] Brexpiprazole is an atypical antipsychotic medication used in the management of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] The synthesis of such a complex and highly regulated active pharmaceutical ingredient (API) demands intermediates of high purity and with a precise chemical composition, a role for which this compound is perfectly suited due to its stable chlorinated benzothiophene structure.[1]

Broader Research Significance

Beyond its established role, the unique structure of 4-Chloro-1-benzothiophene-2-carboxylic acid makes it a compound of interest for further research and development.[1]

  • Histone Deacetylase (HDAC) Inhibitors : It has been utilized as an intermediate in the preparation of HDAC inhibitors, a class of compounds investigated for cancer therapy.[3]

  • Novel Heterocycles : The reactivity of the carboxylic acid group allows for a variety of chemical transformations, enabling chemists to explore novel derivatives with potentially enhanced or entirely new pharmacological properties.[1]

  • Antimicrobial Agents : The broader class of substituted benzothiophenes has been explored for activity against multidrug-resistant bacteria, such as Staphylococcus aureus, suggesting a potential avenue for future derivatization studies.

Safety and Handling

According to available safety data, 4-Chloro-1-benzothiophene-2-carboxylic acid and similar chlorinated thiophene derivatives are categorized as irritants. Standard laboratory safety protocols should be strictly followed.

  • Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautions : Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation and inhalation.

  • First Aid : In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

4-Chloro-1-benzothiophene-2-carboxylic acid is more than a simple chemical intermediate; it is a key enabler in the production of life-changing pharmaceuticals and a versatile tool for ongoing research. Its well-defined physicochemical properties, reliable synthesis, and proven utility underscore its importance in the fields of organic synthesis and medicinal chemistry. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely utilize this valuable compound in their work.

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a cornerstone in the architecture of medicinally and materially significant molecules.[1][2] Its rigid, planar structure and the presence of a sulfur atom confer unique electronic and lipophilic properties, making it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of benzothiophene chemistry, from its early identification in coal tar to its central role in modern synthetic and medicinal chemistry. We will delve into the foundational synthetic strategies that first unlocked this versatile molecule and trace the development of more sophisticated methods that have enabled the synthesis of complex, biologically active derivatives.

I. The Genesis of a Scaffold: Discovery and Early History

The story of benzothiophene begins not in a pristine laboratory, but in the complex, tarry residue of industrial coal gasification. Initially, it was an unnamed constituent of the naphthalene fraction of coal tar, a testament to its similar physical properties, including a comparable naphthalene-like odor.[2]

A Historical Timeline of Key Milestones
  • Early 1900s: Benzothiophene, then often referred to as thianaphthene, was identified as a sulfur-containing impurity in coal tar distillates.[2] Its presence was often considered a nuisance in the purification of naphthalene.

  • 1922: The first synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, was reported, although its structure was not correctly identified until 1937.[5] This marked the beginning of synthetic efforts to access this heterocyclic system.

  • 1962: The parent benzo[c]thiophene was finally isolated and characterized, revealing its inherent instability compared to its benzo[b] isomer.[5]

  • Mid-20th Century: The development of various analytical techniques, including spectroscopy, allowed for the definitive structural elucidation of benzo[b]thiophene and its derivatives, confirming the fusion of a benzene and thiophene ring.[6]

The journey from an industrial byproduct to a well-characterized heterocyclic compound laid the groundwork for its exploration as a building block in organic synthesis.

II. The Art of the Build: Synthetic Methodologies for the Benzothiophene Core

The construction of the benzothiophene scaffold has been a subject of intense research for over a century, leading to a diverse arsenal of synthetic strategies. These can be broadly categorized into classical methods, which form the bedrock of benzothiophene chemistry, and modern techniques that offer greater efficiency, versatility, and functional group tolerance.

A. Classical Synthetic Strategies: The Foundational Pillars

These methods often rely on intramolecular cyclization reactions, forming the thiophene ring onto a pre-existing benzene derivative.

A venerable method for constructing the benzothiophene ring involves the Friedel-Crafts acylation of a thiophene or a substituted benzene, followed by cyclization. A common approach is the reaction of a thiophenol with an α-halo ketone, followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 2-acetyl-3-methylbenzo[b]thiophene via Friedel-Crafts Acylation

This protocol is an illustrative example of a Friedel-Crafts acylation approach.

Materials:

  • Benzo[b]thiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • To this mixture, add a solution of benzo[b]thiophene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-acetyl-3-methylbenzo[b]thiophene.[7][8]

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can be further modified to produce benzothiophene derivatives.[9][10] The classical Gewald synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[11][12]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a general procedure for the Gewald reaction.

Materials:

  • A ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine or triethylamine)

  • A solvent (e.g., ethanol or methanol)

Procedure:

  • To a round-bottom flask, add the carbonyl compound (1.0 equivalent), the active methylene nitrile (1.0 equivalent), and elemental sulfur (1.2 equivalents).

  • Add the solvent (e.g., ethanol) to the flask.

  • Add the base (e.g., morpholine, 10-20 mol%) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry to obtain the crude 2-aminothiophene derivative.

  • Further purification can be achieved by recrystallization.[10][13]

B. Modern Synthetic Innovations: Expanding the Horizons

Contemporary synthetic chemistry has introduced a plethora of novel methods for benzothiophene synthesis, often characterized by milder reaction conditions, improved atom economy, and the ability to introduce diverse substituents.

These elegant one-pot transformations involve a series of intramolecular reactions to rapidly construct the benzothiophene core from simple starting materials. A notable example is the Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization sequence.[6]

Palladium-, copper-, and gold-catalyzed reactions have revolutionized the synthesis of substituted benzothiophenes. These methods often involve the intramolecular cyclization of appropriately functionalized precursors.[14]

Visible-light photocatalysis and electrosynthesis have emerged as green and sustainable alternatives for benzothiophene synthesis, often proceeding under mild, oxidant- and metal-free conditions.[15]

Diagram 1: Key Synthetic Pathways to the Benzothiophene Scaffold

G cluster_classical Classical Methods cluster_modern Modern Methods Thiophenol + alpha-Halo Ketone Thiophenol + alpha-Halo Ketone Friedel-Crafts Acylation/Cyclization Friedel-Crafts Acylation/Cyclization Thiophenol + alpha-Halo Ketone->Friedel-Crafts Acylation/Cyclization Acid catalyst Benzothiophene Core Benzothiophene Core Friedel-Crafts Acylation/Cyclization->Benzothiophene Core Ketone + Active Methylene Nitrile + Sulfur Ketone + Active Methylene Nitrile + Sulfur Gewald Synthesis Gewald Synthesis Ketone + Active Methylene Nitrile + Sulfur->Gewald Synthesis Base catalyst 2-Aminothiophene Derivative 2-Aminothiophene Derivative Gewald Synthesis->2-Aminothiophene Derivative Functionalized Precursors Functionalized Precursors Domino/Cascade Reactions Domino/Cascade Reactions Functionalized Precursors->Domino/Cascade Reactions One-pot Domino/Cascade Reactions->Benzothiophene Core Aryl Halides/Triflates + Sulfur Source Aryl Halides/Triflates + Sulfur Source Metal-Catalyzed Cyclization Metal-Catalyzed Cyclization Aryl Halides/Triflates + Sulfur Source->Metal-Catalyzed Cyclization Pd, Cu, Au Metal-Catalyzed Cyclization->Benzothiophene Core Aryl Diazonium Salts + Alkynes Aryl Diazonium Salts + Alkynes Photocatalysis Photocatalysis Aryl Diazonium Salts + Alkynes->Photocatalysis Visible light Photocatalysis->Benzothiophene Core

Caption: Overview of classical and modern synthetic routes to benzothiophenes.

III. The Benzothiophene Scaffold in Drug Development: A Privileged Structure

The benzothiophene nucleus is a prominent feature in a number of clinically successful drugs, spanning a wide range of therapeutic areas.[3][4] Its ability to serve as a bioisostere for other aromatic systems, such as indole, and its favorable pharmacokinetic properties have made it a go-to scaffold for medicinal chemists.[2]

A. Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a cornerstone in the treatment and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.[1][15]

  • Mechanism of Action: Raloxifene acts as a selective estrogen receptor modulator (SERM). It exhibits estrogen agonistic effects on bone and lipid metabolism while demonstrating estrogen antagonistic effects in breast and uterine tissues.[1][4][16] This tissue-selective activity is mediated through its binding to estrogen receptors (ERα and ERβ), leading to differential gene expression in various tissues.[1][15]

  • Structure-Activity Relationship (SAR): The benzothiophene core of raloxifene is crucial for its high-affinity binding to the estrogen receptor. The specific substitution pattern, including the phenolic hydroxyl groups and the piperidine side chain, dictates its tissue-selective agonist/antagonist profile.[17]

Diagram 2: Mechanism of Action of Raloxifene

G cluster_agonist Agonist Effect (Bone) cluster_antagonist Antagonist Effect (Breast/Uterus) Raloxifene_Bone Raloxifene ER_Bone Estrogen Receptor (ER) Raloxifene_Bone->ER_Bone Binds Decreased Bone Resorption Decreased Bone Resorption ER_Bone->Decreased Bone Resorption Activates Increased Bone Mineral Density Increased Bone Mineral Density Decreased Bone Resorption->Increased Bone Mineral Density Leads to Raloxifene_Breast Raloxifene ER_Breast Estrogen Receptor (ER) Raloxifene_Breast->ER_Breast Binds & Blocks Estrogen Inhibition of Cell Proliferation Inhibition of Cell Proliferation ER_Breast->Inhibition of Cell Proliferation Prevents Activation

Caption: Raloxifene's tissue-selective agonist and antagonist actions.

B. Sertaconazole: An Antifungal Agent

Sertaconazole is a topical antifungal medication used to treat skin infections.[2]

  • Mechanism of Action: Sertaconazole's antifungal activity stems from a dual mechanism. Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by blocking the enzyme 14α-demethylase.[5][6][18][19] Uniquely, the benzothiophene ring in sertaconazole is thought to mimic tryptophan, enabling it to disrupt the fungal cell membrane directly, leading to leakage of cellular contents and fungal cell death.[2]

C. Zileuton: An Anti-Asthmatic Drug

Zileuton is used in the management of asthma.[14]

  • Mechanism of Action: Zileuton is a potent and specific inhibitor of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes.[3][14][20][21][22] By blocking this enzyme, zileuton prevents the production of pro-inflammatory leukotrienes, thereby reducing airway inflammation, bronchoconstriction, and mucus production associated with asthma.[3][21]

D. Emerging Therapeutic Applications

The versatility of the benzothiophene scaffold continues to be exploited in the development of novel therapeutic agents.

  • Anticancer Agents: Numerous benzothiophene derivatives have been investigated as potent anticancer agents, with some acting as tubulin polymerization inhibitors or kinase inhibitors.[23][24][25][26] The structure-activity relationships of these compounds are an active area of research, with modifications to the substitution pattern on the benzothiophene ring leading to significant changes in potency and selectivity.[27]

  • Kinase Inhibitors: Benzothiophene-based compounds have shown promise as inhibitors of various protein kinases, which are key targets in cancer and other diseases.[23][28] The rigid benzothiophene core provides a stable platform for the presentation of functional groups that can interact with the ATP-binding site of kinases.

IV. Conclusion

From its humble origins as an impurity in coal tar, benzothiophene has evolved into a molecule of immense significance in synthetic and medicinal chemistry. The historical development of its synthesis, from classical cyclization reactions to modern catalytic methods, has provided chemists with a powerful toolkit to access a vast chemical space. The continued success of benzothiophene-based drugs in the clinic and the ongoing exploration of new therapeutic applications underscore the enduring importance of this remarkable heterocyclic scaffold. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the benzothiophene core is poised to remain a central element in the design and discovery of future generations of innovative medicines.

V. References

  • Raloxifene - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Sertaconazole - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Mechanism of action of Sertaconazole. (2022, January 28). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. (1998). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Raloxifene - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • What is the mechanism of Sertaconazole Nitrate? (2024, July 17). Patsnap Synapse. Retrieved January 5, 2026, from --INVALID-LINK--

  • Zileuton - StatPearls - NCBI - NIH. (2024, February 1). Retrieved January 5, 2026, from --INVALID-LINK--

  • What is the mechanism of Zileuton? (2024, July 17). Patsnap Synapse. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Zileuton's Mechanism of Action on 5-Lipoxygenase: A Technical Guide. (2025). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • What is Raloxifene (Selective Estrogen Receptor Modulator)? (2025, June 15). Dr.Oracle. Retrieved January 5, 2026, from --INVALID-LINK--

  • How Zileuton Works: A Deep Dive into Leukotriene Synthesis Inhibition. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. (2024, November 21). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. (2012). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. (2017, December 12). Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (2025). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. (n.d.). JOCPR. Retrieved January 5, 2026, from --INVALID-LINK--

  • RALOXIFENE - New Drug Approvals. (2020, December 4). Retrieved January 5, 2026, from --INVALID-LINK--

  • QSAR studies of benzofuran/benzothiophene biphenyl derivatives as inhibitors of PTPase-1B. (2011). PMC. Retrieved January 5, 2026, from --INVALID-LINK--

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Taylor & Francis Online. Retrieved January 5, 2026, from --INVALID-LINK--

  • Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. (2007). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Raloxifene hydrochloride synthesis. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (2022, July 15). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Technical Support Center: Acylation of Benzo[b]thiophene. (2025). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2013). PMC. Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa. Retrieved January 5, 2026, from --INVALID-LINK--

  • A brief summary of structure–activity relationship for benzothiophene... (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from --INVALID-LINK--

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Retrieved January 5, 2026, from --INVALID-LINK--

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). umich.edu. Retrieved January 5, 2026, from --INVALID-LINK--

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from --INVALID-LINK--

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

References

The Benzothiophene Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure."[1][2] Its unique physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions, have made it a versatile template for the design of a multitude of biologically active compounds.[3] This in-depth technical guide provides a comprehensive exploration of the biological significance of the benzothiophene core. We will delve into its diverse pharmacological activities, elucidate the mechanisms of action of key benzothiophene-containing drugs and clinical candidates, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and fostering the rational design of next-generation therapeutics based on this remarkable scaffold.

The Benzothiophene Scaffold: A Foundation for Diverse Biological Activity

The benzothiophene core, consisting of a benzene ring fused to a thiophene ring, provides a rigid and planar framework that is amenable to functionalization at multiple positions. This structural versatility allows for the fine-tuning of steric and electronic properties, enabling the optimization of interactions with a wide array of biological targets.[3] The sulfur atom within the thiophene ring is a key feature, capable of participating in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[3]

The broad spectrum of biological activities exhibited by benzothiophene derivatives is a testament to the scaffold's privileged nature. These activities include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[4][5][6] This remarkable diversity has led to the successful development of several marketed drugs and a plethora of compounds in various stages of clinical development.

Mechanisms of Action: How Benzothiophene Derivatives Exert Their Biological Effects

The therapeutic efficacy of benzothiophene-based compounds stems from their ability to modulate the activity of a wide range of biological targets. This section will explore the mechanisms of action of prominent benzothiophene derivatives across different therapeutic areas.

Anticancer Activity: Targeting Key Players in Cell Proliferation and Survival

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various components of the cellular machinery essential for tumor growth and progression.

A significant number of benzothiophene-based compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7] Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

One notable example is a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives that have shown potent antiproliferative activity in the submicromolar range.[8]

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Representative Benzothiophene Analogs

CompoundCell LineGI50 (nM)[7]Tubulin Polymerization Inhibition IC50 (µM)[9]
Analog 5 NCI-60 Panel<101.7
Analog 6 NCI-60 Panel<101.7
Analog 13 NCI-60 Panel<10Not Reported

Note: GI50 is the concentration required to inhibit cell growth by 50%.

The mechanism of action of these compounds often involves binding to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to determine the effect of benzothiophene derivatives on tubulin polymerization.[10]

Materials:

  • Purified tubulin (from bovine brain)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test benzothiophene compounds dissolved in DMSO

  • 96-well black microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tubulin in polymerization buffer.

    • Prepare a stock solution of GTP in polymerization buffer.

    • Prepare serial dilutions of the test compounds in polymerization buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Add the fluorescent reporter dye to all wells.

    • Initiate the polymerization reaction by adding the tubulin and GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent dye used.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiophene derivatives have been developed as potent inhibitors of various kinases, including DYRK1A, DYRK1B, and mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][11][12]

DYRK1A/1B Inhibition and Apoptosis:

DYRK1A is a protein kinase implicated in both neurodevelopment and cancer.[13] Inhibition of DYRK1A can induce apoptosis in cancer cells through the modulation of signaling pathways such as the ASK1-JNK pathway.[14][15] Benzothiophene-based compounds have emerged as narrow-spectrum inhibitors of DYRK1A and DYRK1B.[11]

p38/MK2 Pathway and Inflammation:

The p38 MAPK/MK2 signaling pathway plays a critical role in the inflammatory response.[16][17] Benzothiophene derivatives have been identified as potent inhibitors of MK2, thereby blocking the production of pro-inflammatory cytokines like TNF-α.[1]

Table 2: Inhibitory Activity of a 5-hydroxybenzothiophene Derivative (16b) against Various Kinases [8][12][18]

KinaseIC50 (nM)
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the inhibitory activity of benzothiophene derivatives against a target kinase.[19]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test benzothiophene compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • In the wells of a microplate, add the test compound dilutions.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzothiophene derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[6]

Sertaconazole: A Dual-Action Antifungal

Sertaconazole is a topical antifungal agent that contains a benzothiophene ring. Its mechanism of action is twofold. Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme 14α-demethylase.[14] Additionally, the benzothiophene moiety is believed to mimic tryptophan, leading to the formation of pores in the fungal cell membrane and subsequent cell death.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of benzothiophene derivatives against microbial strains.[20]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal cultures

  • Test benzothiophene compounds dissolved in DMSO

  • Standard antibiotics (e.g., ampicillin, fluconazole)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strain in the appropriate broth to a standardized density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Zileuton: A 5-Lipoxygenase Inhibitor

Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme that catalyzes the first step in the biosynthesis of leukotrienes.[16][19] Leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory conditions. By inhibiting 5-lipoxygenase, Zileuton reduces the production of all leukotrienes, thereby exerting its anti-inflammatory effects.[17][19]

Neuroprotective Activity: Targeting Pathways in Neurodegenerative Diseases

Benzothiophene derivatives are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.

Cholinesterase Inhibition:

One of the therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Benzothiophene-chalcone hybrids have been shown to inhibit both AChE and butyrylcholinesterase (BChE).[21]

Table 3: Cholinesterase Inhibitory Activity of a Benzothiophene-Chalcone Hybrid (Compound 5h) [21]

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)>100
Butyrylcholinesterase (BChE)24.35

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of cholinesterase activity.[2][20][22][23]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test benzothiophene compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution and the test compound dilutions.

    • Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate and DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Structure-Activity Relationships: A Deeper Dive

A thorough understanding of how benzothiophene derivatives interact with their targets and the resulting downstream signaling events is crucial for rational drug design.

Visualizing the Impact: Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the modulation of key signaling pathways by benzothiophene-based inhibitors.

p38_MK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory_Stimuli->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MK2->Proinflammatory_Cytokines promotes synthesis Benzothiophene_Inhibitor Benzothiophene Inhibitor Benzothiophene_Inhibitor->MK2 inhibits

Caption: Inhibition of the p38 MAPK/MK2 signaling pathway by benzothiophene derivatives.

DYRK1A_Apoptosis_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm Apoptotic_Stimuli Apoptotic Stimuli DYRK1A DYRK1A Apoptotic_Stimuli->DYRK1A activates ASK1 ASK1 DYRK1A->ASK1 phosphorylates & activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces Benzothiophene_Inhibitor Benzothiophene Inhibitor Benzothiophene_Inhibitor->DYRK1A inhibits

Caption: Modulation of the DYRK1A-mediated apoptotic pathway by benzothiophene inhibitors.

Structure-Activity Relationships (SAR): Guiding Molecular Design

SAR studies are fundamental to understanding how chemical modifications to the benzothiophene scaffold influence biological activity. For instance, in the development of benzothiophene-based kinase inhibitors, systematic modifications of substituents on both the benzothiophene ring and appended moieties have led to significant improvements in potency and selectivity.[1][22]

Conclusion and Future Perspectives

The benzothiophene core has unequivocally established itself as a privileged scaffold in drug discovery, giving rise to a diverse array of bioactive molecules with significant therapeutic potential. Its structural rigidity, coupled with the electronic properties of the sulfur heteroatom, provides a unique platform for the design of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of the biological significance of the benzothiophene core, from its broad pharmacological activities to the detailed mechanisms of action of key derivatives.

The future of benzothiophene-based drug discovery remains bright. Continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space, leading to the discovery of derivatives with novel biological activities. Furthermore, the application of advanced computational techniques, such as structure-based drug design and molecular dynamics simulations, will facilitate a more rational approach to the optimization of lead compounds. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the versatility of the benzothiophene scaffold will ensure its continued prominence in the quest for new and improved medicines.

References

safety and handling precautions for 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Management of 4-Chloro-1-benzothiophene-2-carboxylate

Introduction

This compound and its corresponding carboxylic acid are heterocyclic compounds of significant interest within the pharmaceutical and fine chemical industries. Notably, 4-Chlorobenzo[b]thiophene-2-carboxylic acid serves as a key intermediate in the synthesis of advanced pharmaceutical products, including the atypical antipsychotic drug Brexpiprazole.[1][2] Its molecular structure, featuring a chlorinated benzothiophene core, imparts both stability and specific reactivity, making it a valuable building block.[1] However, these same structural features necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind each safety recommendation. By integrating principles of risk assessment, exposure control, and emergency preparedness, this document serves as a self-validating system for laboratory safety management.

Section 1: Hazard Identification and Risk Assessment

A foundational understanding of a chemical's intrinsic properties is the cornerstone of a robust safety protocol. This compound is a solid, crystalline substance for which specific hazards have been identified through aggregated GHS classifications.[1][3][4] The primary risks are associated with direct contact and inhalation of dust particles.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. Based on available data, this compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4][5] This is a primary concern, indicating that direct contact can lead to inflammation, redness, or dermatitis.

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4][5] Contact with the eyes can result in significant, potentially painful, irritation.

  • Acute Toxicity (Potential Hazards): While not universally listed on all data sheets, aggregated GHS information from multiple suppliers indicates potential for harm if ingested, inhaled, or absorbed through the skin (H302, H332, H312).[4][6] Prudence dictates that this compound should be handled as if it possesses these acute toxicities.

Physicochemical Properties

Understanding the physical properties of the compound is critical for anticipating its behavior under laboratory conditions and for designing appropriate containment strategies.

PropertyValueSource
CAS Number 23967-57-9[4][7]
Molecular Formula C₉H₅ClO₂S (for the carboxylic acid)[3]
Molecular Weight 212.65 g/mol (for the carboxylic acid)[1][3]
Appearance White to off-white solid/crystalline powder[3][8]
Melting Point 220-223 °C[1]
Boiling Point 408.6 °C at 760 mmHg[1]
Purity Typically ≥97-98%[3]

The high melting point and solid form at room temperature reduce the risk of vapor inhalation compared to volatile liquids. However, this increases the risk of aerosolization of fine dust during handling, which is a primary exposure route to be controlled.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure. The hierarchy of controls prioritizes eliminating the hazard at its source.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9][10] This is the most critical engineering control as it contains dust and aerosols, protecting the user's breathing zone.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][11][12]

  • Designated Work Area: A specific area within the lab, preferably within a fume hood, should be designated for working with this compound to prevent cross-contamination.[10]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[9][13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of the compound.

Protection TypeRecommended EquipmentRationale and Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and splashes. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][12]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.Essential to prevent skin irritation (H315).[4][5] Gloves must be inspected for tears before use, and proper removal technique is critical to avoid contaminating the skin.[12]
Respiratory Protection Generally not required if work is performed within a fume hood.If dust or aerosols are generated outside of a fume hood, a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is necessary.[9][14]
Footwear Closed-toe shoes.Provides protection against spills and falling objects.[9]

Section 3: Safe Handling and Storage Procedures

Adherence to standardized protocols for handling and storage is fundamental to preventing accidents and exposure.

Experimental Protocol: Weighing and Dissolving Solid Compound

This protocol outlines the essential steps for safely handling the solid compound. The causality is clear: each step is designed to minimize the generation and dispersal of dust.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh paper, beaker, solvent, waste container) is inside the hood.

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Compound Retrieval: Retrieve the container from its designated storage location. Check that the container is intact and properly labeled.

  • Transfer and Weighing: Perform all transfers within the fume hood. Open the container slowly. Use a dedicated spatula to carefully transfer the desired amount of solid onto weigh paper or directly into a tared container. Avoid any actions that could create dust clouds, such as dropping or tapping the spatula.

  • Dissolution: Add the weighed solid to the solvent in a beaker or flask. Add the solid to the solvent slowly to avoid splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Cleanup: Tightly close the main compound container. Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) and wipe with a disposable towel.

  • Waste Disposal: Dispose of the weigh paper, gloves, and cleaning materials in a designated hazardous waste container located inside the fume hood.[10]

Workflow for Safe Handling of Solid Compound

G cluster_storage Storage Area cluster_hood Chemical Fume Hood cluster_waste Waste Management Storage Retrieve from Cool, Dry, Ventilated Storage Prep Prepare Workspace & Don Full PPE Storage->Prep Transport Securely Weigh Weigh Compound (Minimize Dust) Prep->Weigh Dissolve Add to Solvent & Dissolve Weigh->Dissolve Clean Decontaminate Tools & Surfaces Dissolve->Clean Clean->Storage Return Main Container Waste Dispose of Contaminated Items as Hazardous Waste Clean->Waste G Spill Spill Occurs Location Is the spill inside a fume hood? Spill->Location Size Is the spill < 1 gram? Location->Size Yes Assess Assess Situation. Is it safe to clean? Location->Assess No Evacuate Evacuate Area. Alert Emergency Response. Size->Evacuate No Cleanup Follow Small Spill Cleanup Protocol. Size->Cleanup Yes Assess->Evacuate No Assess->Cleanup Yes, with enhanced respiratory protection

References

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylate: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 23967-57-9), a key heterocyclic building block in modern medicinal chemistry. We will delve into its commercial availability, essential quality control protocols, and its significant role in the synthesis of advanced pharmaceutical agents, tailored for researchers, chemists, and drug development professionals.

Introduction to a Versatile Scaffold

This compound, also known as 4-Chlorobenzo[b]thiophene-2-carboxylic acid, is an aromatic organic compound featuring a benzothiophene core.[1][2] This bicyclic system, where a benzene ring is fused to a thiophene ring, is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[3] The specific substitution of a chlorine atom at the 4-position and a carboxylic acid at the 2-position endows this molecule with a unique combination of stability and reactivity, making it a valuable intermediate for complex syntheses.[1]

Its primary significance lies in its role as a crucial intermediate in the synthesis of brexpiprazole, an atypical antipsychotic medication used for treating schizophrenia and major depressive disorder.[1] The precise architecture of this intermediate is fundamental to building the final, complex drug molecule, highlighting the need for high-purity starting materials.

Key Chemical Properties:

  • Molecular Formula: C₉H₅ClO₂S[1]

  • Molecular Weight: 212.65 g/mol [1]

  • Appearance: White to off-white solid[2]

  • Melting Point: 220-223 °C[1]

  • Boiling Point: 408.6 °C at 760 mmHg[1]

Commercial Procurement: A Comparative Supplier Matrix

Sourcing high-quality this compound is the foundational step for any research or development program. The choice of supplier can significantly impact the purity of subsequent synthetic intermediates and the final active pharmaceutical ingredient (API). Below is a comparative table of representative commercial suppliers.

SupplierRepresentative Product/CASTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 23967-57-9≥97%Gram to KilogramResearch and development quantities.
CymitQuimica IN-DA00C1WM (CAS 23967-57-9)98%1g - 25gPrimarily for laboratory use.[2]
Alfa Aesar (Thermo Fisher) 23967-57-9~97%Gram scaleLaboratory and research chemicals.
Career Henan Chemical Co. 23967-57-997%-99%Bulk (Kg)Geared towards larger scale and manufacturing.[4]
NINGBO INNO PHARMCHEM 66490-33-3 (decarboxylated precursor)N/ABulkSpecializes in intermediates for drugs like Brexpiprazole.

Disclaimer: This table is for informational purposes. Availability, purity, and quantities are subject to change. Always verify specifications with the supplier before ordering.

Expert Insight on Supplier Selection: When procuring this intermediate, the Certificate of Analysis (CoA) is paramount. Do not rely solely on the advertised purity. Request a lot-specific CoA and scrutinize the analytical methods used (e.g., HPLC, NMR). For GMP applications, a supplier's regulatory compliance, documentation, and supply chain transparency are as critical as the chemical's purity. Manufacturers in China have become significant players in the supply chain, offering competitive pricing and advanced production methods.[1]

In-House Quality Control & Analytical Verification

Upon receipt of this compound, independent verification of its identity and purity is a mandatory step to ensure the integrity of your research. This self-validating process mitigates the risk of starting a lengthy synthesis with substandard material.

Mandatory Workflow: Identity and Purity Verification

cluster_procurement Procurement cluster_qc In-House QC cluster_decision Decision start Receive Chemical (CAS 23967-57-9) coa Review Supplier's Certificate of Analysis (CoA) start->coa nmr ¹H NMR Spectroscopy (Identity & Impurity Profile) coa->nmr Sample for Testing hplc HPLC-UV Analysis (Purity Assay) coa->hplc Sample for Testing mp Melting Point (Physical Constant Check) coa->mp Sample for Testing compare Compare Data to CoA & Literature nmr->compare hplc->compare mp->compare pass Release to Synthesis compare->pass Data Matches fail Reject Lot & Contact Supplier compare->fail Discrepancy Found

Caption: In-house QC workflow for validating procured intermediates.

Protocol 1: Verification by ¹H NMR Spectroscopy

This protocol confirms the chemical structure and provides a qualitative assessment of organic impurities.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a proton NMR spectrum on a 300 or 400 MHz spectrometer.

  • Data Analysis: Compare the obtained spectrum with literature data.

    • Expected Chemical Shifts (in DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons and the carboxylic acid proton. Key signals include a broad singlet for the carboxylic acid proton (around 13.19 ppm), a singlet for the proton at the 3-position (around 8.03 ppm), and multiplets for the three protons on the benzene ring between 7.54 and 8.07 ppm.[5]

    • Causality: Any significant unassigned peaks may indicate residual solvents or organic impurities from the synthesis. The integration of these peaks relative to the product peaks gives a rough estimate of impurity levels.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.

  • System Preparation: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water with an acid modifier like 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector, typically around 254 nm.

  • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A high-purity sample (>98%) should exhibit a single major peak with minimal secondary peaks.

Core Application: A Building Block for Atypical Antipsychotics

The benzothiophene scaffold is a cornerstone in the development of drugs targeting the central nervous system. This compound serves as a key precursor for the synthesis of brexpiprazole. The synthetic route often involves the decarboxylation of this acid to yield 4-chlorobenzo[b]thiophene, which then undergoes further functionalization.[5]

The resulting benzothiophene core in brexpiprazole is crucial for its interaction with dopamine D₂ and serotonin 5-HT₁ₐ/₅-HT₂ₐ receptors, which is central to its therapeutic mechanism of action.

A 4-Chloro-1-benzothiophene- 2-carboxylate B Decarboxylation A->B Heat/ Catalyst C 4-Chlorobenzo[b]thiophene B->C D Multi-step Functionalization (e.g., Piperazine coupling) C->D E Brexpiprazole (Atypical Antipsychotic) D->E Final API F Dopamine & Serotonin Receptor Modulation E->F Pharmacological Action G Therapeutic Effect in Schizophrenia & MDD F->G Clinical Outcome

Caption: Synthetic pathway from intermediate to clinical application.

Beyond this specific application, the benzothiophene nucleus is widely explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6][7] The reactivity of the carboxylic acid and the influence of the chloro-substituent make this molecule a versatile starting point for generating libraries of novel compounds for drug discovery screening.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8][9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling the chemical.[8][9]

References

Methodological & Application

The Versatile Role of 4-Chloro-1-benzothiophene-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the synthetic utility of 4-Chloro-1-benzothiophene-2-carboxylate, a key building block in contemporary organic and medicinal chemistry. We will explore its fundamental transformations, provide detailed, field-tested protocols, and illuminate its pivotal role in the synthesis of high-value molecules, most notably the atypical antipsychotic, Brexpiprazole. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this versatile scaffold.

Introduction: A Scaffold of Pharmaceutical Significance

This compound (CAS No: 23967-57-9) is a halogenated heterocyclic carboxylic acid derivative.[1][2] Its structure, featuring a benzothiophene core, a strategically positioned chlorine atom, and a reactive carboxylic acid group, makes it an exceptionally valuable intermediate.[3] The benzothiophene moiety is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] The chloro and carboxylate functionalities on this scaffold serve as versatile handles for a range of chemical modifications, allowing for the construction of complex molecular architectures. Its most prominent application to date is as a crucial precursor in the industrial synthesis of Brexpiprazole, a testament to its importance in modern drug development.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueReference(s)
CAS Number 23967-57-9[1]
Molecular Formula C₉H₅ClO₂S[1]
Molecular Weight 212.65 g/mol [1]
Melting Point 220-223 °C[3]
Boiling Point 408.6 °C at 760 mmHg[3]
Density 1.546 g/cm³[3]
Appearance White solid[6]

Spectroscopic Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.19 (brs, 1H), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 8.03 (d, 1H, J = 0.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 7.54 (d, 1H, J = 11.6, 7.7 Hz).[6][7]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21.[6][7]

Key Synthetic Transformations and Protocols

The true synthetic power of this compound lies in the selective manipulation of its functional groups. Below, we detail key transformations that unlock its potential.

Decarboxylation: Gateway to 4-Chlorobenzo[b]thiophene

One of the most critical applications of 4-Chloro-1-benzothiophene-2-carboxylic acid is its efficient conversion to 4-Chlorobenzo[b]thiophene, the direct precursor for the core of Brexpiprazole.[6][7] This transformation is achieved through a robust decarboxylation protocol.

G cluster_0 Decarboxylation Workflow start 4-Chloro-1-benzothiophene- 2-carboxylic acid reagents Heat (e.g., in Diphenyl ether) start->reagents High Temperature product 4-Chlorobenzo[b]thiophene reagents->product byproduct CO₂ reagents->byproduct

Caption: Workflow for the decarboxylation of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Protocol 1: Thermal Decarboxylation

This protocol is adapted from established industrial processes for its efficiency and scalability.[6]

  • Reaction Setup: In a flask equipped with a distillation apparatus and a magnetic stirrer, add 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as diphenyl ether.

  • Heating: Heat the reaction mixture to a high temperature (typically >250 °C) to induce decarboxylation.

  • Product Isolation: The product, 4-Chlorobenzo[b]thiophene, can be isolated directly by distillation under reduced pressure as it forms.[6]

  • Purification: The distilled product can be further purified by recrystallization if necessary.

Causality Insights: The high temperature provides the necessary activation energy to overcome the stability of the aromatic carboxylate and extrude carbon dioxide. The use of a high-boiling, inert solvent ensures uniform heat transfer and allows the reaction to proceed to completion. Distilling the product as it forms (a reactive distillation) drives the equilibrium towards the product and minimizes thermal degradation.[6]

Amide Bond Formation: Building Molecular Diversity

The carboxylic acid moiety is a prime handle for diversification through amide coupling reactions. This allows for the introduction of a vast array of substituents, making it a valuable strategy in drug discovery programs.[8][9]

G cluster_1 Amide Coupling Reaction acid 4-Chloro-1-benzothiophene- 2-carboxylic acid coupling Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) acid->coupling amine R-NH₂ (Amine) amine->coupling amide 4-Chloro-1-benzothiophene- 2-carboxamide Derivative coupling->amide

Caption: General scheme for amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.[10]

  • Activation: In an inert atmosphere, dissolve 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (N,N-Diisopropylethylamine, 2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Causality Insights: The carboxylic acid first reacts with HATU to form a highly reactive O-acylisourea intermediate. The amine then attacks this activated species to form the stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[10] This method is particularly effective for coupling with less reactive or sterically hindered amines.

Table of Exemplary Amide Couplings:

AmineCoupling ReagentYield (%)
AnilineEDC/HOBt/DMAPGood to Excellent
BenzylamineHATU/DIPEA>90%
MorpholineT3P~85%
tert-Butyl carbazateDCC/DMAP88%

Yields are representative and can vary based on specific reaction conditions.[5][10][11]

Cross-Coupling Reactions: A Frontier of Possibilities

While the decarboxylated product is commonly used in cross-coupling, the chloro-substituent on the this compound core itself presents an opportunity for C-C and C-N bond formation through transition-metal-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[12][13] This allows for the introduction of aryl, vinyl, or amino groups at the C4 position.

G cluster_2 Potential Suzuki Cross-Coupling start 4-Chlorobenzo[b]thiophene (from decarboxylation) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->catalyst boronic Ar-B(OH)₂ (Arylboronic acid) boronic->catalyst product 4-Arylbenzo[b]thiophene Derivative catalyst->product

Caption: Proposed Suzuki cross-coupling at the C4 position.

Expertise & Experience: The reactivity of aryl chlorides in cross-coupling reactions is generally lower than that of bromides or iodides.[13] Therefore, successful coupling at the C4-chloro position typically requires more robust catalytic systems, such as those employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases, often at elevated temperatures. This presents an opportunity for late-stage functionalization to build complex molecules.

Application Highlight: The Synthesis of Brexpiprazole

The industrial importance of this compound is best illustrated by its role in the synthesis of Brexpiprazole.

G cluster_3 Brexpiprazole Synthesis Pathway start 4-Chloro-1-benzothiophene- 2-carboxylate step1 Decarboxylation start->step1 intermediate1 4-Chlorobenzo[b]thiophene step1->intermediate1 step2 Nucleophilic Aromatic Substitution with Piperazine intermediate1->step2 intermediate2 1-(Benzo[b]thiophen-4-yl)piperazine step2->intermediate2 step3 Alkylation with 7-(4-chlorobutoxy)-1,2- dihydroquinolin-2-one intermediate2->step3 final Brexpiprazole step3->final

Caption: Multi-step synthesis of Brexpiprazole.

The synthesis begins with the decarboxylation of 4-Chloro-1-benzothiophene-2-carboxylic acid to 4-chlorobenzo[b]thiophene as described in Protocol 1.[6] This intermediate then undergoes a nucleophilic aromatic substitution with piperazine to form the key 1-(benzo[b]thiophen-4-yl)piperazine intermediate.[1][14] Finally, this piperazine derivative is alkylated with 7-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one to yield Brexpiprazole.[14]

Conclusion

This compound is far more than a simple intermediate; it is a versatile platform for the synthesis of complex and biologically relevant molecules. Through strategic manipulation of its carboxylic acid and chloro functionalities, researchers can access a wide range of derivatives. The well-established protocols for decarboxylation and amide coupling, coupled with the potential for cross-coupling reactions, underscore its value in both academic research and industrial drug development. As the demand for novel therapeutics continues to grow, the utility of such well-defined and reactive building blocks will undoubtedly continue to expand.

References

Application Notes: 4-Chloro-1-benzothiophene-2-carboxylic Acid as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1][2] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document provides a detailed technical guide on 4-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 23967-57-9), a pivotal intermediate in modern pharmaceutical synthesis.[4][5] Notably, it serves as a critical building block for Brexpiprazole, an atypical antipsychotic used in the management of schizophrenia and major depressive disorder.[4][6] These application notes offer comprehensive, field-proven protocols for the synthesis, purification, analytical validation, and subsequent derivatization of this intermediate, tailored for researchers, chemists, and professionals in drug development.

Compound Profile: Physicochemical and Spectroscopic Data

A thorough understanding of the intermediate's physical and chemical properties is fundamental for its successful application in synthetic workflows. The data presented below has been consolidated from verified sources and is essential for both reaction planning and quality control.

Table 1: Physicochemical Properties of 4-Chloro-1-benzothiophene-2-carboxylic Acid

PropertyValueReference(s)
CAS Number 23967-57-9[4][7][8]
Molecular Formula C₉H₅ClO₂S[4]
Molecular Weight 212.65 g/mol [4]
Appearance White to off-white solid[9][10]
Melting Point 220-223 °C[4]
Boiling Point 408.6 °C at 760 mmHg[4]
Density 1.546 g/cm³[4]
Synonyms 4-Chlorobenzo[b]thiophene-2-carboxylic acid[4]

Table 2: NMR Spectroscopic Data for Compound Validation

NucleusSolventChemical Shifts (δ, ppm) and MultiplicitiesReference(s)
¹H NMR CDCl₃8.10-8.02 (m, 2H), 7.61-7.51 (m, 2H)[10]
¹H NMR DMSO-d₆13.19 (brs, 1H), 8.07 (td, 1H), 8.03 (d, 1H), 7.56 (dd, 1H), 7.54 (d, 1H)[11]
¹³C NMR DMSO-d₆163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21[11]

Protocol: Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic Acid

Principle: The synthesis of the target carboxylic acid is efficiently achieved via the saponification (base-catalyzed hydrolysis) of its corresponding methyl ester, Methyl 4-chlorobenzo[b]thiophene-2-carboxylate. This reaction is robust, high-yielding, and proceeds under mild conditions, making it suitable for laboratory-scale and potential scale-up operations.[10]

Synthesis_Workflow cluster_0 Synthesis & Work-Up cluster_1 Purification A Methyl 4-chlorobenzo[b]thiophene- 2-carboxylate B Add LiOH·H₂O in MeOH/H₂O A->B C Stir at RT Overnight B->C D Vacuum Concentration C->D E Acidify with HCl (aq) to pH 1 D->E F Extract with Ethyl Acetate E->F G Combine Organic Layers F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Solvent I->J K Obtain Final Product (White Solid) J->K

Fig 1. Synthesis and Purification Workflow

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl 4-chlorobenzo[b]thiophene-2-carboxylate≥97%CommercialStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)ACS ReagentCommercialHydrolysis Agent
Methanol (MeOH)AnhydrousCommercialSolvent
Deionized Water (H₂O)Type IIIn-houseSolvent
Hydrochloric Acid (HCl)1M (aq)In-houseFor acidification
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent
Saturated Brine SolutionN/AIn-houseFor washing
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporatorN/AStandard LabEquipment

2.2. Step-by-Step Experimental Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.41 mmol, 1.0 equiv.) and lithium hydroxide monohydrate (0.56 g, 13.3 mmol, 3.0 equiv.).[10]

  • Solvent Addition: Add methanol (30 mL) and deionized water (10 mL) to the flask. The mixture should be stirred to ensure all solids are well-suspended.

  • Reaction: Allow the reaction to stir at room temperature (approx. 20-25 °C) overnight (12-16 hours). Reaction progress can be monitored by TLC (See Section 3.1).

  • Work-Up - Solvent Removal: After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[10]

  • Work-Up - Acidification: Dilute the remaining aqueous residue with ice-cold water (20 mL). Carefully acidify the solution to pH 1 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid product should form.

    • Expert Insight: This step is crucial. The saponification yields the lithium carboxylate salt, which is water-soluble. Acidification protonates the salt, causing the neutral carboxylic acid to precipitate due to its low water solubility.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[10]

  • Purification: Combine the organic layers. Wash the combined extracts with saturated brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield 4-Chloro-1-benzothiophene-2-carboxylic acid as a white solid. The expected yield is typically high (>95%).[10]

Quality Control and Analytical Protocols

Principle: Verifying the identity, purity, and integrity of a pharmaceutical intermediate is a non-negotiable step in drug development. A battery of analytical tests ensures that the material meets the required specifications for subsequent synthetic steps.

QC_Workflow start Synthesized Product tlc Protocol 3.1: Thin-Layer Chromatography (TLC) start->tlc mp Protocol 3.2: Melting Point Determination tlc->mp Homogeneous Spot fail Repurify or Resynthesize tlc->fail Impurities Detected nmr Protocol 3.3: NMR Spectroscopy (¹H & ¹³C) mp->nmr Sharp, Correct Range mp->fail Broad or Incorrect pass Product Meets Specification nmr->pass Correct Spectral Data nmr->fail Unexpected Signals

Fig 2. Quality Control (QC) Validation Workflow

3.1. Protocol: Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes with 1% Acetic Acid.

    • Expert Insight: The addition of acetic acid to the eluent is critical to suppress the deprotonation of the carboxylic acid on the silica plate, which prevents streaking and results in a well-defined spot.

  • Procedure: Dissolve a small sample of the starting material and the product in ethyl acetate. Spot onto the TLC plate and develop. Visualize under UV light (254 nm). The product should appear as a single spot with a lower Rf value than the starting ester.

3.2. Protocol: Melting Point Determination

  • Procedure: Place a small amount of the dried solid into a capillary tube. Use a calibrated melting point apparatus and heat at a ramp rate of 1-2 °C/min near the expected melting point.

  • Expected Result: A sharp melting point in the range of 220-223 °C indicates high purity.[4]

3.3. Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The observed chemical shifts and multiplicities should match the reference data provided in Table 2.

Application Protocol: Representative Amide Bond Formation

Principle: The conversion of the carboxylic acid group into an amide is a cornerstone transformation in medicinal chemistry. This protocol outlines a standard and reliable method to couple 4-Chloro-1-benzothiophene-2-carboxylic acid with a primary or secondary amine, representing a key step towards the synthesis of API targets like Brexpiprazole.

Amide_Synthesis cluster_workflow Amide Coupling Workflow reagents 4-Chloro-1-benzothiophene- 2-carboxylic Acid Thionyl Chloride (SOCl₂) Amine (R-NH₂) Triethylamine (Base) step1 Step 1: Activate Carboxylic Acid (Formation of Acyl Chloride) reagents:f0->step1 reagents:f1->step1 step2 Step 2: Nucleophilic Attack (Amine Addition) reagents:f2->step2 reagents:f3->step2 step1->step2 step3 Step 3: Work-up & Purification step2->step3 product Final Amide Product step3->product

References

Application Notes & Protocols for the Synthesis of Benzothiophene-Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a significant target for therapeutic intervention, particularly in oncology.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the synthesis of novel histone deacetylase (HDAC) inhibitors, utilizing 4-Chloro-1-benzothiophene-2-carboxylate as a versatile starting scaffold. The benzothiophene core serves as an effective "cap" group for interaction with the surface of the enzyme active site.[4] The primary synthetic transformation detailed herein is the conversion of the carboxylate functionality into a hydroxamic acid, a well-established zinc-binding group (ZBG) essential for potent HDAC inhibition.[5][6] This guide will cover the underlying medicinal chemistry principles, provide detailed, step-by-step synthetic protocols, and discuss methods for the characterization and evaluation of the synthesized compounds.

Introduction: The Rationale for Benzothiophene-Based HDAC Inhibitors

Histone deacetylase inhibitors have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use.[7][8] The general pharmacophore model for an HDAC inhibitor consists of three key components: a surface recognition "cap" group, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.[9]

The benzothiophene moiety is an attractive scaffold for the "cap" group due to its rigid, planar structure and its potential for various substitutions to explore structure-activity relationships (SAR).[4][10] The starting material, this compound (or its corresponding carboxylic acid), provides a solid foundation for building novel inhibitors.[11][12] The chloro-substituent and the benzothiophene ring system itself offer opportunities for modifying steric and electronic properties to optimize interactions with the HDAC enzyme surface.

The conversion of the carboxylate at the 2-position to a hydroxamic acid provides the critical zinc-binding functionality. This transformation is a cornerstone of HDAC inhibitor synthesis and is the primary focus of the protocols provided.

Synthetic Strategy Overview

The overall synthetic strategy is a straightforward yet robust two-step process starting from the commercially available methyl this compound. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second, and most critical step, is the conversion of the carboxylic acid to the target hydroxamic acid.

G A Methyl this compound B 4-Chloro-1-benzothiophene-2-carboxylic Acid A->B Step 1: Ester Hydrolysis C Target Hydroxamic Acid (HDAC Inhibitor) B->C Step 2: Amide Coupling with Hydroxylamine

Caption: General Synthetic Workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic Acid

This protocol details the hydrolysis of the methyl ester starting material. This step is essential to activate the carboxyl group for the subsequent amidation reaction.

Materials:

  • Methyl this compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Add Lithium hydroxide monohydrate (3.0 eq) to the solution.[12]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with cold water and slowly acidify the solution to a pH of approximately 1-2 using a 2M HCl solution. A precipitate should form.[12]

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-1-benzothiophene-2-carboxylic acid as a solid.[12]

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined.[11]

PropertyExpected Value
Molecular FormulaC₉H₅ClO₂S
Molecular Weight212.65 g/mol
AppearanceWhite to off-white solid
Melting Point220-223 °C[11]
Protocol 2: Synthesis of 4-Chloro-N-hydroxy-1-benzothiophene-2-carboxamide

This protocol describes the conversion of the carboxylic acid to the final hydroxamic acid. This involves the formation of an activated carboxylic acid species followed by reaction with hydroxylamine.[6]

Materials:

  • 4-Chloro-1-benzothiophene-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid B Acyl Chloride A->B Oxalyl Chloride, cat. DMF D Target Hydroxamic Acid B->D Nucleophilic Acyl Substitution C Hydroxylamine (from HCl salt + Base) C->D

Caption: Key steps in hydroxamic acid synthesis.

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, inert atmosphere (N₂ or Ar) flask.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the acyl chloride is typically indicated by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is often used immediately in the next step.

  • Reaction with Hydroxylamine:

    • In a separate flask under an inert atmosphere, suspend hydroxylamine hydrochloride (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 30 minutes.

    • Dissolve the crude acyl chloride from the previous step in anhydrous THF and add it dropwise to the hydroxylamine mixture at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final hydroxamic acid.

Alternative Coupling Methods: Direct coupling of the carboxylic acid with hydroxylamine can also be achieved using various coupling reagents such as HATU, HBTU, or EDC in the presence of a base like DIPEA. These methods avoid the isolation of the acyl chloride intermediate.[6] Another approach involves converting the carboxylic acid to a methyl or ethyl ester, which can then be reacted with hydroxylamine in the presence of a base like sodium methoxide.[13][14]

Structure-Activity Relationship (SAR) Insights

The synthesized 4-chloro-1-benzothiophene-2-hydroxamic acid serves as a lead compound. Further optimization can be achieved by exploring the structure-activity relationships.[2][5]

  • Benzothiophene Core: Modifications at other positions of the benzothiophene ring (e.g., positions 5, 6, or 7) can be explored to improve interactions with the enzyme surface.[4]

  • Chloro Group at Position 4: This group can be replaced with other substituents (e.g., fluoro, methyl, methoxy) to probe the effect of electronics and sterics on inhibitory activity.

  • Linker: While this core structure has a direct linkage between the cap and the ZBG, future iterations could involve introducing a linker to vary the distance and geometry between these two key pharmacophore elements.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of novel HDAC inhibitors based on the 4-chloro-1-benzothiophene scaffold. This starting material offers a valuable entry point for medicinal chemistry campaigns aimed at developing potent and selective inhibitors of this important enzyme class. The synthetic routes are based on well-established chemical transformations, ensuring a high probability of success for researchers in the field of drug discovery.[15]

References

Application Notes and Protocols for 4-Chloro-1-benzothiophene-2-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Benzothiophenes in Combating Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] Within the landscape of medicinal chemistry, heterocyclic compounds have historically been a fertile ground for identifying new pharmacophores. Among these, the benzothiophene scaffold has garnered considerable attention due to its structural similarity to biologically active molecules and its presence in several FDA-approved drugs.[1] This application note delves into the promising utility of 4-Chloro-1-benzothiophene-2-carboxylate and its derivatives as a foundational scaffold for the design and synthesis of next-generation antimicrobial agents.

While much of the published research has explored isomers such as 3-chloro and 6-chloro benzothiophenes, the principles of synthesis, derivatization, and antimicrobial evaluation are largely translatable to the 4-chloro scaffold.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this chemical entity in antimicrobial drug discovery programs. We will explore its synthetic accessibility, propose strategies for derivatization, and detail robust protocols for evaluating the antimicrobial efficacy and preliminary safety of its derivatives.

Scientific Rationale: Why this compound?

The benzothiophene nucleus, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a privileged structure in drug discovery, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][3] The introduction of a chlorine atom at the 4-position and a carboxylate group at the 2-position of the benzothiophene ring system offers several strategic advantages for medicinal chemistry exploration:

  • Synthetic Tractability: The carboxylate group at the 2-position serves as a versatile chemical handle for the facile synthesis of a diverse library of derivatives, such as amides, esters, and hydrazones. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The chlorine atom, a halogen, can significantly influence the lipophilicity and electronic properties of the molecule. This can enhance membrane permeability and interaction with biological targets.

  • Potential for Novel Mechanisms of Action: The unique electronic distribution conferred by the chloro- and carboxylate-substituents may enable interaction with novel microbial targets that are not addressed by current antibiotic classes.

Proposed Synthetic Pathways and Derivatization Strategies

The this compound core can be utilized as a starting material for the generation of a diverse library of candidate compounds. The following workflow outlines a generalizable synthetic approach based on established methodologies for related benzothiophene derivatives.[2][5][6]

Synthetic_Workflow A 4-Chloro-1-benzothiophene- 2-carboxylic acid B SOCl₂ or (COCl)₂ A->B Activation C 4-Chloro-1-benzothiophene- 2-carbonyl chloride B->C D Amine (R-NH₂) C->D Amination F Alcohol (R-OH) C->F Esterification H Hydrazine (NH₂NH₂) C->H Hydrazinolysis E Amide Derivatives D->E G Ester Derivatives F->G I Hydrazide Intermediate H->I J Aldehyde/Ketone (R'-CHO / R'-COR'') I->J Condensation K Acylhydrazone Derivatives J->K

Caption: General synthetic workflow for the derivatization of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Protocol 1: Synthesis of 4-Chloro-1-benzothiophene-2-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from 4-Chloro-1-benzothiophene-2-carboxylic acid.

  • Acid Chloride Formation:

    • To a solution of 4-Chloro-1-benzothiophene-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-Chloro-1-benzothiophene-2-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous solvent like DCM or tetrahydrofuran (THF).

    • To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA) or pyridine (1.5 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Protocols for Antimicrobial Evaluation

The following protocols are standard methodologies for assessing the in vitro antimicrobial activity of newly synthesized compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for quantitative measurement of antimicrobial susceptibility.[1]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Resazurin solution or 2,3,5-triphenyltetrazolium chloride (TTC) for viability assessment

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Plate Setup: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability dye like resazurin and observing the color change.

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative method to screen for antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds and control antibiotics

  • Bacterial/fungal inoculum (0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 10 µ g/disk ). Allow the solvent to evaporate.

  • Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanisms of Action

While the precise molecular targets of this compound derivatives are yet to be elucidated, studies on structurally related thiophene and benzothiophene compounds suggest several plausible mechanisms of action:

  • Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[7] This leads to filamentation and eventual cell death.

  • Disruption of Membrane Integrity: The lipophilic nature of the benzothiophene scaffold may facilitate its insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of cellular contents.

  • Interaction with Outer Membrane Proteins (OMPs): In Gram-negative bacteria, certain thiophene derivatives are thought to interact with and disrupt the function of outer membrane proteins, which are crucial for nutrient uptake and maintaining membrane stability.[8][9]

Mechanism_of_Action cluster_cell Bacterial Cell FtsZ FtsZ Protein Division Cell Division FtsZ->Division Membrane Cell Membrane Integrity Membrane Integrity Membrane->Integrity OMP Outer Membrane Protein (Gram-negative) Function OMP Function OMP->Function Compound 4-Chloro-1-benzothiophene -2-carboxylate Derivative Compound->FtsZ Inhibition of Polymerization Compound->Membrane Disruption Compound->OMP Interaction

Caption: Plausible antimicrobial mechanisms of action for benzothiophene derivatives.

Structure-Activity Relationship (SAR) Insights

Based on published data for related compounds, the following SAR trends can be anticipated and should be explored when designing new derivatives of this compound:

Modification SiteObservation from Related CompoundsProposed Exploration
Amide/Ester Group The nature of the substituent on the amide or ester functionality significantly impacts activity. Aromatic and heterocyclic moieties are common.Synthesize a library with diverse aromatic and aliphatic amines/alcohols to probe steric and electronic requirements.
Position of Chlorine The position of the halogen on the benzothiophene ring influences potency.[3]Compare the activity of 4-chloro derivatives with 3-chloro, 6-chloro, and other positional isomers.
Additional Substituents Introduction of other functional groups (e.g., fluoro, nitro) on appended aromatic rings can modulate activity.[3]Explore the effect of electron-donating and electron-withdrawing groups on any appended aryl rings.

Preliminary Cytotoxicity Assessment

It is imperative to assess the selectivity of any potential antimicrobial agent. A preliminary evaluation of cytotoxicity against mammalian cell lines is a critical step in the early stages of drug discovery.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic accessibility and the potential for diverse functionalization provide a robust platform for generating compound libraries for screening. The protocols outlined in this application note offer a systematic approach to the synthesis, in vitro antimicrobial evaluation, and preliminary safety assessment of its derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their potency and selectivity through iterative SAR studies. Such efforts will be instrumental in advancing this chemical class towards preclinical and clinical development in the ongoing battle against antimicrobial resistance.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-1-benzothiophene-2-carboxylates in Medicinal Chemistry

The 4-Chloro-1-benzothiophene-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a variety of pharmacologically active agents.[1] Its unique structural features, including the chlorinated benzothiophene core, provide a versatile platform for the development of novel therapeutics.[2] Notably, 4-Chloro-1-benzothiophene-2-carboxylic acid is a key precursor in the industrial synthesis of Brexpiprazole, an atypical antipsychotic medication used in the management of schizophrenia and major depressive disorder.[3][4] The strategic placement of the chlorine atom and the carboxylate group allows for diverse chemical modifications, enabling the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles.

This application note provides a detailed, field-proven protocol for the synthesis of ethyl this compound, a common derivative in this class. We will delve into the mechanistic underpinnings of the key synthetic transformation, offering insights into the rationale behind the chosen experimental conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for accessing this valuable chemical entity.

Synthetic Strategy: Intramolecular Cyclization via Nucleophilic Aromatic Substitution

The most direct and efficient route to ethyl this compound involves the reaction of a suitably substituted benzaldehyde with an ethyl thioglycolate. This approach leverages an intramolecular nucleophilic aromatic substitution reaction to construct the benzothiophene ring system in a single, high-yielding step.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_start Start Starting Materials SM1 4-Chloro-2-fluorobenzaldehyde SM2 Ethyl thioglycolate Reaction One-Pot Cyclization SM1->Reaction SM2->Reaction Product Ethyl this compound Reaction->Product High Yield Hydrolysis Saponification (Optional) Product->Hydrolysis Final_Acid 4-Chloro-1-benzothiophene-2-carboxylic acid Hydrolysis->Final_Acid

Caption: Synthetic workflow for this compound derivatives.

Mechanistic Insights: The Rationale Behind the Reaction

The synthesis proceeds via an initial Knoevenagel-type condensation between 4-chloro-2-fluorobenzaldehyde and ethyl thioglycolate, catalyzed by a base (e.g., triethylamine or potassium carbonate). This is followed by an intramolecular nucleophilic aromatic substitution, where the newly formed thiolate attacks the carbon bearing the fluorine atom, displacing it and forming the thiophene ring. The fluorine atom is an excellent leaving group in this context, facilitating the cyclization.

Diagram of the Reaction Mechanism

Reaction_Mechanism Reactants 4-Chloro-2-fluorobenzaldehyde Ethyl thioglycolate Intermediate1 Thiolate Anion Reactants:r2->Intermediate1 + Base Intermediate2 Condensation Adduct Reactants->Intermediate2 Knoevenagel Condensation Base Base (e.g., Et3N) Intermediate1->Intermediate2 Knoevenagel Condensation Intermediate3 Intramolecular Attack (Nucleophilic Aromatic Substitution) Intermediate2->Intermediate3 Deprotonation Product Ethyl this compound Intermediate3->Product Cyclization & Fluoride Elimination

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-2-fluorobenzaldehyde≥98%Sigma-Aldrich
Ethyl thioglycolate≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99%Sigma-Aldrich
Dimethyl sulfoxide (DMSO), anhydrous≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Brine (saturated NaCl solution)In-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-2-fluorobenzaldehyde (10.0 g, 63.1 mmol).

  • Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO, 100 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add ethyl thioglycolate (8.3 g, 69.4 mmol) followed by the dropwise addition of triethylamine (26.4 mL, 189.3 mmol) over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water (3 x 100 mL).

  • Purification: Recrystallize the crude product from ethanol to afford pure ethyl this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C overnight.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 74-76 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 7.30 (t, J = 8.0 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5, 141.0, 138.5, 132.0, 128.5, 126.0, 125.5, 122.0, 61.5, 14.3.

Saponification to 4-Chloro-1-benzothiophene-2-carboxylic acid (Optional)

The synthesized ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for various pharmaceutical syntheses.[4]

Procedure
  • Reaction Setup: Dissolve ethyl this compound (10.0 g, 41.5 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add a solution of lithium hydroxide monohydrate (3.48 g, 83.0 mmol) in water (50 mL) to the flask. Stir the mixture at room temperature for 12-16 hours.

  • Work-up: After the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N HCl. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-1-benzothiophene-2-carboxylic acid.

Troubleshooting and Key Considerations

IssueProbable CauseSuggested Solution
Low or no product formationIncomplete reaction or inactive reagentsEnsure anhydrous conditions. Check the purity of reagents. Extend the reaction time or slightly increase the temperature.
Formation of side productsNon-specific reactionsControl the rate of addition of triethylamine. Ensure the reaction temperature does not exceed the set point significantly.
Difficulty in product precipitationProduct is soluble in the aqueous mixtureSaturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product.
Impure product after recrystallizationInefficient recrystallizationUse a different solvent system for recrystallization (e.g., isopropanol, or a mixture of ethanol and water).

Conclusion

The protocol described herein provides a robust and high-yielding method for the synthesis of ethyl this compound and its subsequent conversion to the corresponding carboxylic acid. The one-pot nature of the primary synthesis, coupled with the straightforward purification, makes this an attractive method for both academic and industrial laboratories. The mechanistic understanding of the reaction allows for informed troubleshooting and potential adaptation for the synthesis of other substituted benzothiophene derivatives.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural versatility and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutic agents.[2] In the realm of oncology, benzothiophene derivatives have emerged as a particularly promising class of compounds, exhibiting potent anticancer effects through diverse mechanisms of action.[3][4][5] These mechanisms include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of apoptosis in cancer cells.[2][3]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of novel anticancer agents, commencing with the readily available starting material, ethyl 4-chloro-1-benzothiophene-2-carboxylate. The synthetic strategy focuses on the generation of benzothiophene-2-carboxamides, a class of derivatives that has demonstrated significant potential in preclinical cancer studies.[2][6] Furthermore, we will explore the potential for diversification of the benzothiophene scaffold through Suzuki-Miyaura cross-coupling reactions at the 4-chloro position, opening avenues for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[7][8]

Synthetic Strategy: From Ester to Bioactive Carboxamide

The central synthetic pathway detailed herein transforms ethyl this compound into a series of N-aryl-4-chloro-1-benzothiophene-2-carboxamides. This is achieved through a reliable and scalable three-step sequence:

  • Hydrolysis: The initial step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a crucial activation step, rendering the carboxyl group amenable to subsequent derivatization.

  • Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride. This intermediate is highly susceptible to nucleophilic attack, facilitating the subsequent amide bond formation.

  • Amide Coupling: The final step involves the reaction of the acyl chloride with a selected aromatic amine to yield the target N-aryl-4-chloro-1-benzothiophene-2-carboxamide. The choice of the aromatic amine is a key determinant of the final compound's biological activity.

This synthetic approach is both robust and versatile, allowing for the facile generation of a diverse library of analogues for biological screening.

Synthetic_Pathway Start Ethyl this compound Acid 4-Chloro-1-benzothiophene-2-carboxylic acid Start->Acid Hydrolysis AcylChloride 4-Chloro-1-benzothiophene-2-carbonyl chloride Acid->AcylChloride Acyl Chloride Formation Amide N-Aryl-4-chloro-1-benzothiophene-2-carboxamide AcylChloride->Amide ArylAmine Aromatic Amine ArylAmine->Amide Amide Coupling

Caption: Synthetic workflow from the starting ester to the target carboxamide.

Part 1: Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic Acid

This protocol details the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, a critical intermediate for further derivatization.

Protocol 1: Hydrolysis of Ethyl this compound

Parameter Value
Reactants Ethyl this compound, Lithium hydroxide monohydrate (LiOH·H₂O)
Solvent Methanol/Water mixture
Temperature Room Temperature
Reaction Time Overnight
Work-up Acidification with dilute HCl

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve ethyl this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • To this solution, add lithium hydroxide monohydrate (3.0 eq) in one portion.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous residue with cold water and acidify to pH 1-2 with 1M hydrochloric acid.

  • A white precipitate of 4-chloro-1-benzothiophene-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.[1]

Part 2: Synthesis of N-Aryl-4-chloro-1-benzothiophene-2-carboxamides

This section outlines the conversion of the carboxylic acid to the acyl chloride, followed by the coupling with an aromatic amine to generate the target anticancer agents.

Protocol 2: Synthesis of 4-Chloro-1-benzothiophene-2-carbonyl chloride

Parameter Value
Reactant 4-Chloro-1-benzothiophene-2-carboxylic acid, Thionyl chloride (SOCl₂)
Solvent Anhydrous Dichloromethane (DCM)
Catalyst N,N-Dimethylformamide (DMF) (catalytic amount)
Temperature Reflux
Reaction Time 2-3 hours

Step-by-Step Procedure:

  • To a solution of 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 eq) to the mixture at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-1-benzothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize N-Aryl-4-chloro-1-benzothiophene-2-carboxamides

Parameter Value
Reactants 4-Chloro-1-benzothiophene-2-carbonyl chloride, Substituted Aromatic Amine
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base Triethylamine (TEA) or Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours

Step-by-Step Procedure:

  • Dissolve the desired aromatic amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 4-chloro-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-4-chloro-1-benzothiophene-2-carboxamide.

Application Notes: Anticancer Potential and Future Directions

Benzothiophene-2-carboxamide derivatives have shown promising anticancer activity against a range of human cancer cell lines.[2][6] For instance, certain thiophene carboxamides have exhibited significant antiproliferative effects against breast (MCF-7), colon (HT-29), and melanoma (A375) cancer cell lines.[6] The mechanism of action for many of these compounds is believed to involve the inhibition of key cellular processes such as tubulin polymerization or the activity of specific kinases.[2][3]

The synthesized N-aryl-4-chloro-1-benzothiophene-2-carboxamides can be evaluated for their cytotoxic activity using standard assays such as the MTT or SRB assay against a panel of human cancer cell lines.

Table of Representative Anticancer Activity of Thiophene Carboxamide Derivatives:

Compound Cancer Cell Line IC₅₀ (µM) Reference
Thiophene carboxamide derivative 2bHep3B (Liver Cancer)5.46[5]
Thiophene carboxamide derivative 2eHep3B (Liver Cancer)12.58[5]
Benzothiophene acrylonitrile analog 5Various10-100 nM[4]
Benzothiophene acrylonitrile analog 6Various21.1-98.9 nM[4]

The 4-chloro substituent on the benzothiophene ring provides a valuable handle for further chemical modification. The Suzuki-Miyaura cross-coupling reaction can be employed to introduce a variety of aryl and heteroaryl groups at this position, allowing for the exploration of how modifications to this part of the scaffold impact anticancer activity.[7][8] This strategy enables the generation of a large and diverse library of compounds, which is essential for developing a comprehensive understanding of the structure-activity relationships and for optimizing the lead compounds with enhanced potency and selectivity.

Suzuki_Coupling StartingMaterial N-Aryl-4-chloro-1-benzothiophene-2-carboxamide CoupledProduct N,4-Diaryl-1-benzothiophene-2-carboxamide StartingMaterial->CoupledProduct BoronicAcid Arylboronic Acid BoronicAcid->CoupledProduct Suzuki-Miyaura Coupling Catalyst Pd Catalyst, Base

Caption: Diversification via Suzuki-Miyaura cross-coupling.

Conclusion

The synthetic protocols detailed in this guide provide a robust and versatile platform for the generation of novel benzothiophene-2-carboxamide-based anticancer agents from ethyl this compound. The proven anticancer potential of the benzothiophene scaffold, coupled with the opportunities for structural diversification, makes this an exciting and fruitful area for cancer drug discovery and development. Researchers are encouraged to utilize these methods to synthesize and evaluate new chemical entities with the ultimate goal of identifying potent and selective anticancer drug candidates.

References

Application Notes and Protocols: N-Acylation with 4-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

N-acylation is a cornerstone of organic synthesis, pivotal for constructing the amide bonds that are fundamental to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed protocol for the N-acylation of amines using 4-Chloro-1-benzothiophene-2-carbonyl chloride, a versatile reagent employed in the synthesis of complex heterocyclic structures. The benzothiophene moiety is a significant pharmacophore, and its derivatives are integral to the development of novel therapeutic agents. For instance, the related compound 4-Chloro-1-benzothiophene-2-carboxylic acid is a key intermediate in the synthesis of the antipsychotic drug Brexpiprazole.[2]

This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety precautions, and methods for product characterization, designed to empower researchers in their synthetic endeavors.

Reaction Mechanism and Scientific Principles

The N-acylation of an amine with an acyl chloride, such as 4-Chloro-1-benzothiophene-2-carbonyl chloride, proceeds through a nucleophilic acyl substitution mechanism.[3][4][5] This reaction is generally rapid and exothermic.

The mechanism unfolds in the following stages:

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of the acyl chloride.[4][6][7] The significant positive charge on the carbonyl carbon is due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[4][7] This initial attack results in the formation of a tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[3][4]

  • Deprotonation: A base is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3] This can be a second equivalent of the amine starting material or a non-nucleophilic base like triethylamine or pyridine. The base abstracts a proton from the nitrogen atom, yielding the neutral N-acylated amide product and an ammonium salt.[3][4] If the HCl is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Visualization of the Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol provides a general procedure for the N-acylation of a primary or secondary amine with 4-Chloro-1-benzothiophene-2-carbonyl chloride. Reaction conditions may require optimization depending on the specific amine used.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
4-Chloro-1-benzothiophene-2-carbonyl chloride21815-91-8C₉H₄Cl₂OSCorrosive, handle with care.[8]
Amine (substrate)VariesVariesEnsure it is dry and of high purity.
Triethylamine (Et₃N) or Pyridine121-44-8C₆H₁₅NAnhydrous, as a non-nucleophilic base.
Dichloromethane (DCM) or Tetrahydrofuran (THF)75-09-2CH₂Cl₂Anhydrous, as the reaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃For aqueous work-up.
Brine (saturated aqueous NaCl)7647-14-5NaClFor aqueous work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9MgSO₄For drying the organic layer.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, slowly add the base (e.g., triethylamine, 1.2 equivalents).

  • Acyl Chloride Addition: Add 4-Chloro-1-benzothiophene-2-carbonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition. The addition of the acyl chloride may result in the formation of a precipitate (the ammonium salt of the base).

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualization of the Experimental Workflow

Experimental_Workflow A Dissolve Amine in Anhydrous DCM under N₂ B Cool to 0°C A->B C Add Triethylamine B->C D Add 4-Chloro-1-benzothiophene-2-carbonyl chloride dropwise C->D E Stir at 0°C, then warm to RT D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Aqueous Work-up (NaHCO₃, Brine) G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate in vacuo I->J K Purify (Recrystallization or Chromatography) J->K L Characterize Product K->L

Caption: General workflow for N-acylation.

Safety Precautions

4-Chloro-1-benzothiophene-2-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[8][9][10][11] It is also harmful if inhaled and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Handling: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a cool, dry place away from moisture, as it can decompose in contact with water, liberating toxic gases.[10] Keep the container tightly closed.[10]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[10]

Product Characterization

After purification, the identity and purity of the N-acylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretching frequency, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Melting Point: To assess the purity of a solid product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive amine (protonated), moisture in the reaction, or impure reagents.Ensure the use of a non-nucleophilic base to neutralize HCl. Use anhydrous solvents and reagents. Check the purity of starting materials.
Formation of multiple products Side reactions due to high temperature or reactive functional groups.Maintain a low temperature during the addition of the acyl chloride. Protect other reactive functional groups in the amine substrate if necessary.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants. Employ appropriate chromatographic conditions for purification.

Conclusion

The N-acylation reaction with 4-Chloro-1-benzothiophene-2-carbonyl chloride is a robust and versatile method for the synthesis of novel amide-containing compounds. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize their target molecules, paving the way for further discoveries in medicinal chemistry and materials science.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 23967-57-9), a key intermediate in pharmaceutical synthesis, notably for drugs like Brexpiprazole.[1] We present an integrated workflow employing chromatographic and spectroscopic techniques to ensure unambiguous identification, purity assessment, and structural elucidation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the choice of techniques and parameters.

Introduction and Significance

This compound, with the molecular formula C₉H₅ClO₂S, is a critical building block in modern medicinal chemistry.[1] Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Inadequate characterization can lead to the propagation of impurities, affecting reaction yields, generating toxic byproducts, and posing significant risks in clinical applications. This guide establishes a robust, multi-faceted analytical strategy to provide a comprehensive profile of the compound.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 23967-57-9[1][2]
Molecular Formula C₉H₅ClO₂S[1][3]
Molecular Weight 212.65 g/mol [1][4]
Appearance White to off-white solid[2][5]
Melting Point 220-223°C[1]
Boiling Point 408.6°C at 760 mmHg[1]

Integrated Analytical Workflow

A complete characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The logical flow of analysis ensures that purity is first established before committing resources to detailed structural elucidation.

G cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Compositional & Thermal Properties HPLC HPLC-UV (Purity Assay) LCMS LC-MS (Mass Confirmation) HPLC->LCMS Confirm Mass of Main Peak Report Comprehensive Certificate of Analysis HPLC->Report NMR NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) LCMS->NMR Proceed if Mass Matches LCMS->Report FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Corroborate Structure NMR->Report EA Elemental Analysis (Elemental Composition) FTIR->EA Confirm Composition FTIR->Report DSC DSC (Melting Point & Purity) EA->DSC Verify Thermal Properties EA->Report DSC->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis: Purity by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by calculating the area percentage of the main analyte peak relative to all other peaks detected by a UV-Vis spectrophotometer.

Protocol: HPLC Method Development and Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Causality: The diluent should be similar in composition to the mobile phase to ensure good peak shape. Filtration removes particulates that could damage the HPLC column.

  • Instrumentation and Conditions:

    • The following parameters serve as a starting point for method development. Adjustments to the gradient and mobile phase composition may be necessary to achieve optimal separation from any process-related impurities.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 15 min, hold for 2 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

    • A purity level of >98% is typically required for pharmaceutical intermediates.[1]

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for many organic acids, and its residual peak does not typically interfere with analyte signals. The acidic proton of the carboxyl group is often observable in DMSO-d₆.[5]

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

    • Standard acquisition parameters for both nuclei are generally sufficient.

Data Interpretation

The expected chemical shifts provide a unique fingerprint for the molecule.

¹H NMR (300 MHz, DMSO-d₆) Assignment
δ 13.19 (br s, 1H)Carboxylic acid proton (-COOH)
δ 8.07 (td, 1H)Aromatic proton
δ 8.03 (d, 1H)Aromatic proton
δ 7.56 (dd, 1H)Aromatic proton
δ 7.54 (d, 1H)Aromatic proton
¹³C NMR (75 MHz, DMSO-d₆) Assignment
δ 163.10Carboxylic acid carbon (C=O)
δ 142.55, 136.57, 136.50Quaternary aromatic carbons
δ 128.96, 127.99, 126.84, 125.01, 122.21Aromatic CH carbons

Note: Data referenced from Organic Spectroscopy International.[5]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound. For halogenated compounds, the isotopic distribution is a critical confirmation point. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a characteristic M+2 peak in the mass spectrum.[6]

Protocol: LC-MS Analysis
  • Ionization Method:

    • Use Electrospray Ionization (ESI) in negative ion mode.

    • Causality: The carboxylic acid is easily deprotonated to form a negative ion [M-H]⁻, making ESI- a highly sensitive method for this analyte.

  • Mass Analyzer:

    • A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Data Interpretation:

    • Expected Molecular Ion: [M-H]⁻ = 210.96 (for ³⁵Cl).

    • Isotopic Pattern: Look for two peaks separated by ~2 Da. The peak at m/z 210.96 ([M-H]⁻) and a peak at m/z 212.96 ([M+2-H]⁻) should appear in an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It serves as a rapid and reliable method to confirm the presence of key structural motifs.

Protocol: FT-IR Sample Preparation
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.

  • Procedure: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.

Data Interpretation

The following table lists the characteristic absorption bands expected for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~1700-1680C=O stretchCarboxylic Acid (conjugated)
~1600-1450C=C stretchAromatic Ring
~1300-1200C-O stretchCarboxylic Acid
~800-700C-Cl stretchAryl Halide
~750-650C-S stretchThiophene Ring

Elemental and Thermal Analysis

Elemental Analysis

Principle: This technique combusts the compound to convert its constituent elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. It provides the mass percentages of C, H, N, and S, allowing for the verification of the empirical formula.

Data Interpretation

The experimental results should align closely with the calculated theoretical values.

ElementTheoretical %Found %
C 50.8350.84
H 2.372.21

Note: Data referenced from Organic Process Research & Development.[5]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and can also provide an indication of purity. A sharp melting endotherm is characteristic of a pure crystalline substance.

Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Temperature Program: Heat the sample from ambient temperature to ~250°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of the large endothermic peak corresponds to the melting point. The sharpness of the peak is a qualitative indicator of purity.

Conclusion

The analytical workflow detailed in this application note provides a robust and multi-faceted strategy for the complete characterization of this compound. By integrating chromatographic separation (HPLC) with spectroscopic elucidation (NMR, MS, FT-IR) and compositional analysis (EA, DSC), one can confidently ascertain the identity, purity, and structure of this vital pharmaceutical intermediate. This rigorous approach is essential for ensuring quality and consistency in drug development and manufacturing.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals, most notably the atypical antipsychotic agent, Brexpiprazole.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, focusing on scalability, safety, and process control. This guide outlines a robust two-step synthetic pathway, commencing with the cyclization of 2-chloro-6-fluorobenzaldehyde with methyl thioglycolate to yield methyl 4-chlorobenzo[b]thiophene-2-carboxylate, followed by its saponification to the target carboxylic acid. The causality behind experimental choices, in-depth procedural details, and critical safety considerations are elucidated to ensure a self-validating and reproducible process.

Introduction and Strategic Overview

4-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 23967-57-9) is a vital building block in medicinal chemistry.[1] Its molecular structure, featuring a chlorinated benzothiophene core, imparts unique reactivity, making it an essential component in the synthesis of complex therapeutic agents. The primary industrial application of this compound is as a precursor to Brexpiprazole, a treatment for schizophrenia and major depressive disorder.[1] The growing demand for such pharmaceuticals necessitates a reliable and scalable synthetic route for this key intermediate.

This guide presents a two-stage process, optimized for large-scale production, as illustrated in the workflow diagram below. The chosen pathway is predicated on the availability of starting materials, reaction efficiency, and the straightforwardness of purification procedures.

Synthesis_Workflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Quality Control & Final Product A 2-chloro-6-fluorobenzaldehyde C Cyclization Reaction A->C B Methyl thioglycolate B->C D Methyl 4-chlorobenzo[b]thiophene-2-carboxylate C->D High Yield E Methyl 4-chlorobenzo[b]thiophene-2-carboxylate F Saponification E->F G 4-Chloro-1-benzothiophene-2-carboxylic acid F->G Quantitative Conversion H Purification & Drying G->H I Final Product (≥99.0% Purity) H->I

Caption: Overall workflow for the large-scale synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the target molecule is paramount for safe handling and effective process design.

PropertyValueSource
CAS Number 23967-57-9--INVALID-LINK--
Molecular Formula C₉H₅ClO₂S--INVALID-LINK--
Molecular Weight 212.65 g/mol --INVALID-LINK--
Appearance White to off-white solid[1]
Melting Point 220-223 °C[1]
Boiling Point 408.6 °C at 760 mmHg[1]
Purity ≥99.0%[1]

Safety Information (GHS Classification):

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2AH319: Causes serious eye irritation

(Source: --INVALID-LINK--)

Precautionary Statements:

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the complete Safety Data Sheet (SDS) from a reputable supplier.

Detailed Synthesis Protocols

Stage 1: Large-Scale Synthesis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

This stage involves a nucleophilic aromatic substitution followed by an intramolecular condensation to form the benzothiophene ring system. The use of 2-chloro-6-fluorobenzaldehyde is strategic, as the fluorine atom is a good leaving group for the initial nucleophilic attack by the thioglycolate.

Reaction Scheme:

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloro-1-benzothiophene-2-carboxylate. This key intermediate is crucial in the synthesis of various pharmaceuticals, including the atypical antipsychotic Brexpiprazole.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

Overview of Synthesis

The synthesis of this compound and its corresponding carboxylic acid typically involves the cyclization of a suitably substituted benzene derivative. A common and effective method is the reaction of a substituted 2-halobenzaldehyde with a thioglycolate followed by cyclization and subsequent esterification or hydrolysis. The overall yield and purity of the final product are highly dependent on careful control of reaction parameters at each step.

Below is a generalized workflow for the synthesis of this compound, which will be the basis for our troubleshooting guide.

Synthesis_Workflow A Starting Materials (e.g., 2-bromo-6-chlorobenzaldehyde, methyl thioglycolate) B Nucleophilic Substitution A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intramolecular Cyclization B->C Base (e.g., DBU) D Esterification/Hydrolysis C->D Acid/Base catalyst E Purification (Recrystallization/Chromatography) D->E F Final Product: This compound E->F

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis of this compound.

Low Yields

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?

A1: Low yields can often be traced back to several key areas. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your starting materials, particularly the substituted benzaldehyde and the thioglycolate, are of high purity. Impurities can lead to unwanted side reactions that consume your reagents.

  • Reaction Conditions in Nucleophilic Substitution: The initial substitution reaction is critical. Ensure your base (e.g., potassium carbonate) is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate intermediate. Incomplete reaction at this stage will carry unreacted starting materials forward, complicating purification and reducing yield.

  • Cyclization Efficiency: The intramolecular cyclization to form the benzothiophene ring is often the most challenging step. The choice of base and solvent is crucial. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often effective. The reaction temperature should be carefully optimized; too low, and the reaction may be sluggish, too high, and you risk decomposition and side-product formation.

  • Work-up and Extraction: Ensure proper pH adjustment during the work-up to fully precipitate the product if it is a solid, or to ensure it is in the organic phase during extraction. Multiple extractions with a suitable solvent (e.g., ethyl acetate) are recommended to maximize recovery from the aqueous layer.

Q2: I am observing a significant amount of an unexpected side product. What could it be and how can I minimize it?

A2: The formation of side products is a common cause of low yields. Here are some possibilities:

  • Dimerization: Thiolates are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. To prevent this, maintain a strictly inert atmosphere throughout the reaction.

  • Incomplete Cyclization: If the cyclization is not driven to completion, you may isolate the uncyclized intermediate. Consider increasing the reaction time or temperature for the cyclization step, or using a stronger base.

  • Over-alkylation: In the initial substitution step, it is possible for the thioglycolate to react with more than one molecule of the benzaldehyde derivative if there are other reactive sites. Ensure a proper stoichiometric ratio of reactants.

  • Decarboxylation: During the synthesis of the corresponding carboxylic acid, premature decarboxylation can occur, especially at elevated temperatures.[3] If the carboxylic acid is the target, it's important to control the temperature during its formation and work-up.

Purification Challenges

Q3: I'm having difficulty purifying the final this compound product. What are the best practices?

A3: Purification of benzothiophene derivatives can be challenging due to the presence of closely related impurities. Here are some recommended techniques:

  • Recrystallization: For solid products, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or acetic acid). Sometimes a mixed solvent system (e.g., ethanol/water or toluene/heptane) can provide better results.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a good alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely be necessary to separate the desired product from non-polar impurities and more polar side products.

  • High Vacuum Distillation: For the corresponding decarboxylated product, 4-chlorobenzo[b]thiophene, distillation under reduced pressure is a viable purification method.[3] This may also be applicable to the ester if it is sufficiently volatile and thermally stable.

The following table summarizes common purification methods for benzothiophene derivatives:

Purification MethodTarget CompoundCommon Solvents/ConditionsKey Considerations
RecrystallizationSolid esters or carboxylic acidsEthanol, Isopropanol, Acetic Acid, Toluene/HeptaneExperiment with different solvent systems to optimize crystal formation and purity.
Column ChromatographyEsters and other derivativesSilica gel with Hexane/Ethyl Acetate gradientUseful for removing impurities with different polarities.
High Vacuum DistillationDecarboxylated benzothiophenes and some estersHigh vacuum, controlled temperatureEnsure the compound is thermally stable to prevent decomposition.
Reaction Monitoring and Characterization

Q4: How can I effectively monitor the progress of my reaction to optimize reaction times?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.

  • TLC Analysis: Regularly take small aliquots from your reaction mixture and run a TLC against your starting materials. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to give good separation between the starting materials, intermediates, and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

  • Confirmation with Spectroscopy: Once the reaction is complete, confirm the identity and purity of your product using spectroscopic methods. The provided spectroscopic data for 4-chlorobenzo[b]thiophene-2-carboxylic acid can be used as a reference.[4]

Spectroscopic Data for 4-Chlorobenzo[b]thiophene-2-carboxylic Acid[4]
¹H NMR (300 MHz, DMSO-d6) δ 7.54 (d, 1H, J = 11.6, 7.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 8.03 (d, 1H, J = 0.7 Hz), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 13.19 (brs, 1H)
¹³C NMR (75 MHz, DMSO-d6) δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, 163.10
Melting Point 260 °C

Frequently Asked Questions (FAQs)

Q1: What is the role of the chloro-substituent at the 4-position?

A1: The chloro group at the 4-position is an electron-withdrawing group. This can influence the reactivity of the benzothiophene ring system. For instance, it can affect the sites of subsequent electrophilic substitution reactions. In the context of its use as a pharmaceutical intermediate, this specific substitution pattern is a key structural feature required for the biological activity of the final drug molecule.[1]

Q2: Can I use a different starting material, for example, a fluoro- or iodo-substituted benzaldehyde?

A2: Yes, it is possible to use other halogenated benzaldehydes. However, the reactivity of the starting material will change. A fluoro-substituent is a better leaving group in nucleophilic aromatic substitution, which might lead to a faster initial reaction. Conversely, an iodo-substituent is a better leaving group in many palladium-catalyzed cross-coupling reactions, which might be relevant if you are planning subsequent modifications. The choice of starting material will depend on its availability, cost, and the specific synthetic route you are employing.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety procedures should always be followed. Specifically:

  • Thiols: Thioglycolates have a strong, unpleasant odor and are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like DBU are corrosive and should be handled with care.

  • Solvents: Many organic solvents used in this synthesis (e.g., DMF, toluene) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Q4: My final product is an oil, not a solid. How should I proceed with purification?

A4: If your this compound is an oil, recrystallization will not be an option. In this case, purification will primarily rely on:

  • Column Chromatography: This will be your main purification technique. Careful selection of the eluent system will be critical to achieving high purity.

  • Kugelrohr Distillation: If the oil is sufficiently volatile and thermally stable, Kugelrohr distillation under high vacuum can be an effective method for purification on a smaller scale.

Detailed Experimental Protocol: Hydrolysis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

This protocol is adapted from a known procedure for the synthesis of 4-chlorobenzo[b]thiophene-2-carboxylic acid.[5]

Materials:

  • Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) and LiOH·H₂O (0.56 g, 13.3 mmol).

  • Add a solvent mixture of methanol (30 mL) and water (10 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with ice water (20 mL).

  • Acidify the aqueous phase to pH=1 with dilute hydrochloric acid. A white solid should precipitate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield 4-chlorobenzo[b]thiophene-2-carboxylic acid as a white solid.

Hydrolysis_Workflow Start Start: Methyl 4-chlorobenzo[b]thiophene-2-carboxylate Step1 React with LiOH·H₂O in Methanol/Water Start->Step1 Step2 Stir overnight at RT Step1->Step2 Step3 Concentrate (remove Methanol) Step2->Step3 Step4 Dilute with ice water Step3->Step4 Step5 Acidify with HCl to pH=1 Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash with brine Step6->Step7 Step8 Dry over Na2SO4 Step7->Step8 Step9 Evaporate solvent Step8->Step9 End End: 4-chlorobenzo[b]thiophene-2-carboxylic acid Step9->End

Caption: Step-by-step workflow for the hydrolysis of the methyl ester.

References

common side reactions in the synthesis of 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves two key stages: the formation of the benzothiophene ring system, often as the methyl or ethyl ester, followed by hydrolysis to the carboxylic acid. The most prevalent strategy for the core construction is a variation of the Fiesselmann or a related cyclization reaction, starting from a suitably substituted benzene derivative.

A common route proceeds via the reaction of a 2,6-dihalo-substituted benzaldehyde with a thioglycolate ester, followed by cyclization. Understanding the nuances of this and subsequent steps is critical to minimizing side reactions and maximizing yield and purity.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.

Problem 1: Low Yield in the Cyclization Step to Form Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

Question: I am attempting the cyclization of 2,6-dichlorobenzaldehyde with methyl thioglycolate and a base (e.g., triethylamine or potassium carbonate), but my yields of methyl 4-chlorobenzo[b]thiophene-2-carboxylate are consistently low. What are the potential causes and how can I improve the yield?

Answer: Low yields in this cyclization are a common hurdle and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Formation of Isomeric Byproducts: The cyclization may not be completely regioselective, leading to the formation of other chloro-substituted benzothiophene isomers. The primary cause is often the reaction temperature and the choice of base.

    • Troubleshooting:

      • Temperature Control: Maintain a consistent and moderate reaction temperature. High temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers.

      • Base Selection: A weaker, non-nucleophilic base is often preferable to minimize side reactions. If using a strong base, ensure slow addition at a low temperature to control the reaction's exothermicity.

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials.

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Reagent Purity: Ensure the purity of your starting materials, especially the thioglycolate, as impurities can interfere with the reaction.

  • Dimerization of the Thioglycolate: Under basic conditions, methyl thioglycolate can undergo self-condensation.

    • Troubleshooting:

      • Order of Addition: Add the base slowly to the mixture of the aldehyde and thioglycolate to ensure the primary reaction is favored over self-condensation.

Experimental Protocol for Optimization:

  • To a stirred solution of 2,6-dichlorobenzaldehyde (1 equiv.) and methyl thioglycolate (1.1 equiv.) in a suitable solvent (e.g., DMF or DMSO), slowly add the base (e.g., triethylamine, 3 equiv.) at room temperature.

  • Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Analyze the crude product by ¹H NMR and LC-MS to identify the presence of starting materials and any major byproducts.

Problem 2: Presence of Dehalogenated Impurities

Question: My final product, this compound, is contaminated with a significant amount of the corresponding deschloro (dehalogenated) analog. What is the likely source of this impurity and how can I prevent its formation?

Answer: The presence of deschloro impurities is a known issue in the synthesis of halogenated aromatic compounds. The source can be twofold: impurities in the starting materials or dehalogenation during the reaction.

Potential Causes & Solutions:

  • Impure Starting Material: The 2,6-dichlorobenzaldehyde starting material may contain monochloro-benzaldehyde as an impurity. This will directly lead to the formation of the deschloro benzothiophene.

    • Troubleshooting:

      • Starting Material Analysis: Analyze your 2,6-dichlorobenzaldehyde by GC-MS or HPLC to quantify the level of any monochloro impurities before starting the synthesis.

      • Purification of Starting Material: If necessary, purify the starting aldehyde by recrystallization or column chromatography.

  • Reductive Dehalogenation: Under certain reaction conditions, particularly with some bases or catalysts, reductive dehalogenation of the aromatic ring can occur.

    • Troubleshooting:

      • Avoid Harsh Reducing Conditions: Be mindful of any potential reducing agents in your reaction mixture.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate reductive side reactions.

Problem 3: Incomplete Hydrolysis of the Ester

Question: I am having trouble achieving complete hydrolysis of methyl 4-chlorobenzo[b]thiophene-2-carboxylate to the carboxylic acid. My product is always contaminated with the starting ester.

Answer: Incomplete hydrolysis is a common issue, often related to the reaction conditions or the purity of the starting ester.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis may simply need more time or a higher temperature to go to completion.

    • Troubleshooting:

      • Extended Reaction Time: Increase the reaction time and monitor the progress by TLC until all the starting ester has been consumed.

      • Increased Temperature: Gently heating the reaction mixture can accelerate the hydrolysis. However, be cautious of potential degradation at very high temperatures.

  • Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH or KOH) will lead to an incomplete reaction.

    • Troubleshooting:

      • Stoichiometry: Use a sufficient excess of the base (typically 2-3 equivalents) to ensure complete saponification.

  • Poor Solubility: The ester may not be fully soluble in the reaction medium, limiting its contact with the base.

    • Troubleshooting:

      • Co-solvent: Use a co-solvent system, such as methanol/water or ethanol/water, to improve the solubility of the ester.

Experimental Protocol for Complete Hydrolysis:

  • Dissolve methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (3 equiv.) in water.

  • Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and what are the common impurities?

A1: Commercially available this compound is often advertised with a purity of ≥98%. Common impurities can include residual starting materials from the synthesis, isomeric benzothiophenes, and the dehalogenated analog (1-benzothiophene-2-carboxylate).

Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A2: Yes. Thioglycolates are malodorous and should be handled in a well-ventilated fume hood. Strong bases like sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use other thiols besides methyl thioglycolate in the cyclization reaction?

A3: Yes, other thioglycolate esters (e.g., ethyl thioglycolate) can be used, which will yield the corresponding ester of the final product. The choice of ester may influence the reaction conditions and the subsequent hydrolysis step.

Q4: My final product has a slight discoloration. How can I purify it?

A4: Discoloration often indicates the presence of minor impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is a common and effective method for purifying the final carboxylic acid.

IV. Visualizing the Process

To aid in understanding the synthetic workflow and potential pitfalls, the following diagrams illustrate the key steps and relationships.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_side_reactions Potential Side Reactions 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Cyclization_Reaction Cyclization 2,6-Dichlorobenzaldehyde->Cyclization_Reaction Methyl_Thioglycolate Methyl Thioglycolate Methyl_Thioglycolate->Cyclization_Reaction Base Base Base->Cyclization_Reaction Methyl_Ester Methyl 4-chlorobenzo[b]thiophene-2-carboxylate Cyclization_Reaction->Methyl_Ester Isomer_Formation Isomer Formation Cyclization_Reaction->Isomer_Formation Dehalogenation Dehalogenation Cyclization_Reaction->Dehalogenation Hydrolysis_Reaction Hydrolysis Methyl_Ester->Hydrolysis_Reaction Base_Hydrolysis Base (NaOH/KOH) Base_Hydrolysis->Hydrolysis_Reaction Final_Product This compound Hydrolysis_Reaction->Final_Product Incomplete_Reaction Incomplete Reaction Hydrolysis_Reaction->Incomplete_Reaction

Caption: Synthetic workflow for this compound.

V. References

  • General Benzothiophene Synthesis: For a comprehensive overview of synthetic methods for benzothiophenes, please refer to standard organic chemistry textbooks and review articles on heterocyclic chemistry. A useful online resource is the Organic Chemistry Portal, which provides numerous literature examples.

    • Title: Benzothiophene synthesis

    • Source: Organic Chemistry Portal

    • URL: --INVALID-LINK--

  • Gewald Reaction: The Gewald reaction is a key method for synthesizing substituted 2-aminothiophenes, and its principles can be relevant to the cyclization step.

    • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes

    • Source: Arkivoc

    • URL: --INVALID-LINK--

  • Synthesis of Halogenated Thiophenes: This article provides insights into the synthesis of related halogenated thiophene derivatives and potential side reactions.

    • Title: Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review

    • Source: ResearchOnline@JCU

    • URL: --INVALID-LINK--

  • Synthesis of a Brexpiprazole Intermediate: While focusing on a subsequent decarboxylation, this paper provides context on the importance of 4-Chloro-1-benzothiophene-2-carboxylic acid as an intermediate.

    • Title: 4-Chlorobenzo[b]thiophene a key intermediate in brexpiprazole synthesis

    • Source: Organic Spectroscopy International

    • URL: --INVALID-LINK--

  • Patent on Rivaroxaban Synthesis: This patent highlights the importance of starting material purity in the synthesis of a different drug, where impurities in a chlorothiophene carboxylic acid starting material lead to impurities in the final product. This provides a valuable analogy.

    • Title: Process for Determining the Suitability for Distribution of a Batch of Thiophene-2-Carboxamide Derivative

    • Source: Google Patents

    • URL: --INVALID-LINK--

Technical Support Center: Optimizing Derivatization of 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Chloro-1-benzothiophene-2-carboxylate and its parent carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile scaffold. The unique electronic properties of the benzothiophene ring system, coupled with the chloro- and carboxylate- functionalities, present both opportunities for diverse chemical transformations and specific hurdles that require careful consideration.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic campaigns.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound and its derivatives.

Q1: What are the primary applications of this compound?

4-Chloro-1-benzothiophene-2-carboxylic acid and its ester derivatives are crucial intermediates in pharmaceutical synthesis.[1] Their most prominent application is in the synthesis of the atypical antipsychotic drug Brexpiprazole.[1][2] The benzothiophene core is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

Q2: How can the ester of this compound be hydrolyzed to the corresponding carboxylic acid?

A common and efficient method for the hydrolysis of methyl or ethyl this compound is using a base such as lithium hydroxide (LiOH) in a mixture of methanol and water at room temperature.[6] The reaction is typically allowed to proceed overnight to ensure complete conversion. Acidification of the reaction mixture with a dilute acid, such as hydrochloric acid, precipitates the carboxylic acid, which can then be isolated by extraction.[6]

Q3: What are the key reactivity sites on the this compound scaffold?

The primary sites for derivatization are the carboxylic acid/ester group at the 2-position and the chloro-substituent at the 4-position. The carboxylic acid can be converted to amides, esters, and acylhydrazones.[4] The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) or participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Q4: What safety precautions should be taken when working with benzothiophene derivatives?

As with all laboratory chemicals, it is essential to consult the Safety Data Sheet (SDS) before use. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Specific handling precautions may be necessary depending on the reagents and solvents used in the derivatization reactions.

II. Troubleshooting Guide: Common Derivatization Reactions

This section provides detailed troubleshooting for specific issues that may arise during common derivatization reactions of this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 4-position of the benzothiophene ring.[7][8] However, optimizing these reactions can be challenging.[9]

Troubleshooting Scenario 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the 4-position of my this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors.[9] A systematic approach to optimization is crucial.

dot

G cluster_problem Low Yield in Suzuki Coupling cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LowYield Low or No Product Yield Catalyst Catalyst Inactivity/ Decomposition LowYield->Catalyst Base Incorrect Base Strength/Solubility LowYield->Base Solvent Suboptimal Solvent Choice LowYield->Solvent Temp Insufficient Reaction Temperature LowYield->Temp BoronicAcid Boronic Acid Decomposition LowYield->BoronicAcid ScreenCatalysts Screen Different Pd Catalysts/Ligands Catalyst->ScreenCatalysts OptimizeBase Vary Base (e.g., Cs2CO3, K3PO4) Base->OptimizeBase OptimizeSolvent Test Solvent Systems (e.g., Toluene, Dioxane, THF/H2O) Solvent->OptimizeSolvent IncreaseTemp Increase Reaction Temperature Temp->IncreaseTemp FreshReagent Use Fresh/High-Purity Boronic Acid BoronicAcid->FreshReagent

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical.[10][11] For challenging substrates, more specialized catalyst systems may be required.

    • Initial Recommendation: Start with a common catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).

    • Optimization: If the initial attempt fails, consider using more advanced catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂.[11]

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.[11]

    • Common Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.

    • Troubleshooting: If using a weaker base like K₂CO₃ results in low conversion, switching to a stronger, more soluble base like Cs₂CO₃ can often improve the yield.[11]

  • Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.[11]

    • Typical Solvents: Toluene, 1,4-dioxane, and mixtures of THF and water are commonly employed.

    • Optimization: A mixture of an organic solvent and water is often beneficial as it can help to dissolve both the organic substrate and the inorganic base.

  • Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • General Range: Suzuki couplings are often run at elevated temperatures, typically between 80-110 °C.

    • Troubleshooting: If the reaction is sluggish at a lower temperature, incrementally increasing the temperature may be necessary.

ParameterInitial ConditionOptimized ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (5 mol%) / SPhos (10 mol%)SPhos is a bulky, electron-rich ligand that can enhance catalytic activity for challenging substrates.[11]
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)Cs₂CO₃ is more soluble and often more effective in promoting the transmetalation step.[11]
Solvent TolueneTHF/H₂O (4:1)The aqueous component can improve the solubility of the base and boronic acid.[11]
Temperature 80 °C100 °CHigher temperatures can overcome activation energy barriers.
Troubleshooting Scenario 2: Side Reactions in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination to introduce an amine at the 4-position, but I am observing significant formation of a hydrodehalogenated byproduct (where the chlorine is replaced by hydrogen). How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[7] This side reaction can be minimized by carefully selecting the reaction parameters.

dot

G cluster_problem Side Reaction cluster_solutions Mitigation Strategies SideReaction Hydrodehalogenation Byproduct Formation Ligand Use Bulky Ligands (e.g., Xantphos, BINAP) SideReaction->Ligand Promotes Reductive Elimination Base Use a Weaker Base (e.g., K3PO4 instead of NaOtBu) SideReaction->Base Reduces β-Hydride Elimination Temp Lower Reaction Temperature SideReaction->Temp Favors Desired Pathway Amine Use a Slight Excess of Amine SideReaction->Amine Shifts Equilibrium

Caption: Strategies to minimize hydrodehalogenation in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Ligand Choice: The use of bidentate or bulky monodentate phosphine ligands can favor the desired reductive elimination over competing side reactions.[7][12]

    • Recommendation: Ligands such as BINAP or Xantphos can be effective in suppressing hydrodehalogenation.[12]

  • Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can sometimes promote side reactions.

    • Troubleshooting: Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can often minimize the formation of the hydrodehalogenated byproduct.[12]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Optimization: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve selectivity.

B. Derivatization of the Carboxylic Acid Group

The carboxylic acid at the 2-position is a versatile handle for introducing a variety of functional groups.

Troubleshooting Scenario 3: Incomplete Amide Coupling

Question: I am trying to form an amide from 4-Chloro-1-benzothiophene-2-carboxylic acid using a standard coupling reagent like DCC, but the reaction is incomplete, and I have difficulty purifying the product from the urea byproduct.

Answer: Incomplete amide coupling and purification issues are common challenges. The choice of coupling reagent and reaction conditions is key to success.

Detailed Troubleshooting Steps:

  • Coupling Reagent: While DCC is a classic coupling reagent, the dicyclohexylurea byproduct can be difficult to remove.

    • Alternative Reagents: Consider using water-soluble carbodiimides like EDC in combination with an additive such as HOBt or DMAP. The byproducts of EDC are water-soluble and can be easily removed during an aqueous workup.

    • Other Options: Reagents like HATU or HBTU are often more efficient and lead to cleaner reactions, although they are more expensive.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or DCM are generally suitable.

    • Temperature: Running the reaction at 0 °C to room temperature can help to minimize side reactions.

    • Stoichiometry: Ensure that the amine and coupling reagents are used in appropriate stoichiometric ratios, often with a slight excess of the amine.

Experimental Protocol: Amide Formation using EDC/HOBt

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF.

  • Addition: Add the desired amine (1.1 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent: Add EDC (1.2 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

C. Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the 4-chloro substituent with a nucleophile is another important transformation.

Troubleshooting Scenario 4: SNAr Reaction is Unsuccessful

Question: I am attempting to displace the 4-chloro group with a nucleophile (e.g., an alkoxide or an amine), but the reaction is not proceeding, even at elevated temperatures.

Answer: Nucleophilic aromatic substitution (SNAr) reactions are highly dependent on the electronic nature of the aromatic ring.[13][14] The benzothiophene ring itself is electron-rich, which can make SNAr challenging without appropriate activation.

dot

G cluster_problem Reaction Failure cluster_cause Primary Cause cluster_solutions Potential Solutions NoReaction SNA_r Reaction Does Not Proceed Activation Insufficient Ring Activation NoReaction->Activation EWG Introduce Electron- Withdrawing Group (EWG) Activation->EWG Alternative Consider Alternative Synthetic Route (e.g., Cross-Coupling) Activation->Alternative

Caption: Decision tree for unsuccessful SNAr reactions.

Explanation and Recommendations:

  • Electronic Effects: For an SNAr reaction to proceed efficiently, the aromatic ring needs to be electron-deficient to be attacked by a nucleophile.[13][15] The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex).[16][17] The carboxylate group at the 2-position is electron-withdrawing, but its effect on the 4-position may not be sufficient to activate the ring for SNAr with many nucleophiles.

  • Alternative Strategies: If direct SNAr is not feasible, consider alternative synthetic strategies:

    • Palladium-Catalyzed Cross-Coupling: As discussed previously, Buchwald-Hartwig amination (for amines) or other cross-coupling reactions are generally more reliable for forming C-N, C-O, and C-S bonds on unactivated aryl chlorides.[7]

    • Modification of the Substrate: If possible, introducing a stronger electron-withdrawing group elsewhere on the ring could activate the 4-position towards SNAr.

III. References

  • 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 - ChemicalBook. Available at: --INVALID-LINK--

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. Available at: --INVALID-LINK--

  • Nucleophilic aromatic substitution - BYJU'S. Available at: --INVALID-LINK--

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer - Carroll Scholars. Available at: --INVALID-LINK--

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. Available at: --INVALID-LINK--

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available at: --INVALID-LINK--

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: --INVALID-LINK--

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: --INVALID-LINK--

  • US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - BJOC. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: --INVALID-LINK--

  • The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: --INVALID-LINK--

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: --INVALID-LINK--

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: --INVALID-LINK--

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available at: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: --INVALID-LINK--

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Nucleophilic aromatic substitution - Wikipedia. Available at: --INVALID-LINK--

  • This compound | CAS 23967-57-9. Available at: --INVALID-LINK--

  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives - ResearchGate. Available at: --INVALID-LINK--

  • 4-Chlorobenzo[b]thiophene-2-carboxylic Acid. Available at: --INVALID-LINK--

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed. Available at: --INVALID-LINK--

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene - Benchchem. Available at: --INVALID-LINK--

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - MDPI. Available at: --INVALID-LINK--

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - ResearchGate. Available at: --INVALID-LINK--

  • Derivatizing Reagents - Obrnuta faza. Available at: --INVALID-LINK--

References

Technical Support Center: Challenges in the Chlorination of 1-Benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges related to the functionalization of 1-benzothiophene derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of chlorinating the 1-benzothiophene-2-carboxylate scaffold. As a key synthon in medicinal chemistry and materials science, its selective functionalization is of paramount importance.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common points of failure, and provide robust protocols to guide your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the chlorination of 1-benzothiophene-2-carboxylate, providing foundational knowledge for your experimental design.

Q1: Why is the chlorination of 1-benzothiophene-2-carboxylate particularly challenging?

A1: The primary challenge stems from the electronic nature of the substrate. The carboxylate group at the C2 position is a strong electron-withdrawing group. This deactivates the entire aromatic system, making it significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution, which is the primary mechanism for chlorination.[3][4] In fact, studies have shown that the presence of a carbonyl group at the C2-position can inhibit the halogenation reaction under certain conditions.[1][5] Overcoming this inherent lack of reactivity without resorting to excessively harsh conditions that cause side reactions is the central difficulty.

Q2: What is the expected site of chlorination (regioselectivity) on the 1-benzothiophene ring?

A2: For electrophilic substitution on an unsubstituted 1-benzothiophene, the C3 position is the most electron-rich and kinetically favored site of attack.[2] The sulfur atom's lone pairs activate the C3 position more effectively than the C2 position. Despite the deactivating C2-carboxylate group, the C3 position remains the most probable site for monochlorination, assuming the reaction can be induced to proceed.

Q3: What are the most common chlorinating agents for this type of reaction?

A3: Several agents are employed for the chlorination of thiophenes and benzothiophenes, each with distinct advantages and disadvantages:

  • N-Chlorosuccinimide (NCS): A mild, easy-to-handle solid reagent. It is often the first choice for chlorinating activated or moderately reactive aromatic systems. For deactivated substrates, it may require an acid catalyst to enhance its electrophilicity.[3][6]

  • Sulfuryl Chloride (SO₂Cl₂): A more potent liquid chlorinating agent that is effective for less reactive aromatic compounds.[7][8] Its reactivity can be tuned with catalysts, but it may lead to lower selectivity if not carefully controlled.

  • Sodium Hypochlorite (NaOCl·5H₂O): A cost-effective and environmentally benign reagent. It has been successfully used for the C3-chlorination of some C2-substituted benzothiophenes, although its efficacy is highly dependent on the nature of the C2-substituent.[1][5]

Q4: What are the primary side reactions to be aware of?

A4: There are several potential side reactions:

  • Sulfur Oxidation: The sulfur heteroatom can be oxidized by some chlorinating agents, particularly those with inherent oxidizing properties like NaOCl, to form the corresponding sulfoxide or sulfone.[1]

  • Over-chlorination: If the reaction conditions are too harsh or the stoichiometry is not controlled, dichlorination or further chlorination on the benzene ring can occur.

  • Benzylic Chlorination: If there are any alkyl substituents on the benzothiophene ring, side-chain chlorination can compete with ring chlorination, especially under radical conditions (e.g., using NCS with light or a radical initiator).[9]

  • Degradation: Deactivated aromatic compounds can be sensitive to the strong acids or high temperatures sometimes required to force the reaction, leading to decomposition and poor mass balance.

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to specific problems you may encounter during your experiments.

Issue 1: Reaction is sluggish or fails to proceed (Low Conversion).

  • Probable Cause: As detailed in the FAQs, the powerful deactivating effect of the C2-carboxylate group is the most likely culprit. The nucleophilicity of the C3 position is insufficient to react with the electrophilic chlorine source under mild conditions.

  • Solutions:

    • Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy. Monitor the reaction carefully by TLC or GC-MS, as higher temperatures can also accelerate side reactions and product degradation.

    • Employ a More Potent Reagent System: If NCS fails, switch to a stronger electrophile like sulfuryl chloride (SO₂Cl₂).[8] The reaction can often be performed at room temperature or with gentle heating.

    • Introduce a Catalyst: For NCS or SO₂Cl₂, the addition of a catalyst can enhance the electrophilicity of the chlorine source.

      • Protic Acids: Trifluoroacetic acid (TFA) or sulfuric acid can protonate NCS, making it a better chlorine donor.[6]

      • Lewis Acids: Catalytic amounts of AlCl₃ or FeCl₃ are traditionally used to activate chlorine or SO₂Cl₂ for aromatic chlorination, but they must be used with care as they can promote side reactions.[4]

      • Iodine: Iodine can serve as a catalyst for chlorination with SO₂Cl₂ or gaseous chlorine on thiophene systems.[10]

Issue 2: Significant formation of sulfur-oxidized byproducts.

  • Probable Cause: The chlorinating agent is acting as an oxidant. This is a known issue with reagents like sodium hypochlorite, where the reaction pathway can branch between chlorination and oxidation.[1] Studies have shown that with NaOCl, lower temperatures (<55°C) can favor competing oxidative processes.[1]

  • Solutions:

    • Strict Temperature Control: If using an oxidizing chlorinating agent like NaOCl, maintain the optimal temperature range cited in the literature (e.g., 65–75 °C for C3-chlorination) to favor halogenation over oxidation.[1][5]

    • Change Reagent: Switch to a chlorinating agent with lower oxidizing potential. NCS in an aprotic solvent like acetonitrile or DMF is often a reliable choice to avoid sulfur oxidation.

    • Control Stoichiometry: Use the minimum effective amount of the chlorinating agent (typically 1.0-1.2 equivalents) to reduce the chance of oxidizing the sulfur after the desired chlorination has occurred.

Issue 3: Poor regioselectivity or formation of over-chlorinated products.

  • Probable Cause: The reaction conditions are too forcing, overcoming the intrinsic selectivity of the substrate. High temperatures, strong catalysts, or an excess of the chlorinating agent can lead to a mixture of products.

  • Solutions:

    • Reduce Reagent Stoichiometry: Carefully titrate the amount of chlorinating agent, aiming for a 1:1 molar ratio with the substrate. This ensures there is not a large excess of reagent available to react further after the initial monochlorination.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will slow down the reaction rates, often enhancing the selectivity for the kinetically favored C3-monochloro product.

    • Slow Reagent Addition: Add the chlorinating agent dropwise as a solution over an extended period. This keeps the instantaneous concentration of the reagent low, which helps to prevent over-chlorination.

Issue 4: Difficulty in purifying the final product.

  • Probable Cause: The chlorinated product may have a similar polarity to the starting material or certain byproducts, making separation by standard column chromatography challenging.

  • Solutions:

    • Optimize Chromatography:

      • Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve separation.

      • Consider alternative solvent systems (e.g., dichloromethane/hexane or toluene/ethyl acetate).

    • Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Washing the organic layer with a sodium bicarbonate or sodium carbonate solution will remove acidic impurities, while a wash with sodium thiosulfate can remove residual electrophilic chlorine species.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that yield high-purity crystals. Methods for purifying benzothiophene derivatives by recrystallization have been reported.[11]

Section 3: Experimental Protocols & Data

The following are generalized protocols. You must optimize conditions for your specific ester of 1-benzothiophene-2-carboxylic acid. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is a starting point for a mild electrophilic chlorination.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-benzothiophene-2-carboxylate substrate (1.0 eq.).

  • Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile, CH₂Cl₂, or glacial acetic acid).

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq.) to the solution in one portion. If the reaction is sluggish at room temperature, consider adding a catalytic amount of an acid like TFA.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.

Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This protocol uses a more reactive agent suitable for deactivated substrates.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the 1-benzothiophene-2-carboxylate substrate (1.0 eq.) and a suitable anhydrous solvent (e.g., CH₂Cl₂ or 1,2-dichloroethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.1 eq.) dropwise via syringe to the stirred solution. Caution: SO₂Cl₂ reacts violently with water and is corrosive.

  • Reaction: Allow the reaction to stir at 0 °C and then warm slowly to room temperature. Monitor the reaction progress closely. Gentle heating may be required if the reaction stalls.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃. Ensure all gas evolution has ceased. Separate the layers and extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Comparison of Common Chlorinating Agents for Benzothiophenes
FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)Sodium Hypochlorite (NaOCl·5H₂O)
Physical Form SolidFuming LiquidSolid
Reactivity Mild to ModerateHighModerate
Handling Easy, stable solidCorrosive, moisture-sensitiveEasy, stable solid
Common Solvents Acetonitrile, CH₂Cl₂, Acetic AcidCH₂Cl₂, DichloroethaneAcetonitrile/Water
Key Advantage Good for selective reactions; low oxidation potential.[3][6]Effective for deactivated rings.[7][8]Low cost, environmentally friendly.[1][5]
Primary Challenge May be too unreactive for this specific substrate without a catalyst.Can lead to over-chlorination if not controlled.Can cause sulfur oxidation; inhibited by C2-carbonyl groups.[1]
Section 4: Mechanistic Insights & Visualizations

Understanding the underlying processes is key to effective troubleshooting. The chlorination proceeds via an electrophilic aromatic substitution pathway. For NaOCl, a plausible mechanism involves the formation of a hydroxylated sulfide, which then generates a hypochlorous acidium ion. This serves as the chloronium source, leading to a bridged intermediate that rearranges to the final C3-chlorinated product.[1][5]

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for addressing common issues during the chlorination experiment.

G start Start Experiment: Chlorination of 1-Benzothiophene-2-carboxylate check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 90% good_conversion Good Conversion check_conversion->good_conversion > 90% increase_temp Increase Temperature low_conversion->increase_temp Option 1 stronger_reagent Use Stronger Reagent (e.g., SO2Cl2) low_conversion->stronger_reagent Option 2 add_catalyst Add Catalyst (e.g., TFA, Lewis Acid) low_conversion->add_catalyst Option 3 analyze_products Analyze Product Mixture good_conversion->analyze_products increase_temp->check_conversion stronger_reagent->check_conversion add_catalyst->check_conversion clean_reaction Clean Reaction: Desired Product Only analyze_products->clean_reaction Yes side_products Side Products Observed analyze_products->side_products No purify Purify Product clean_reaction->purify optimize_stoich Optimize Stoichiometry (1.0-1.1 eq.) side_products->optimize_stoich If Over-chlorination lower_temp Lower Temperature side_products->lower_temp If Poor Selectivity slow_addition Slow Reagent Addition side_products->slow_addition General Strategy re_evaluate Re-evaluate Strategy optimize_stoich->re_evaluate lower_temp->re_evaluate slow_addition->re_evaluate

Caption: A troubleshooting workflow for the chlorination reaction.

Diagram 2: Proposed Mechanism for NaOCl-Mediated C3-Chlorination

This diagram illustrates the key intermediates in the C3-chlorination of a C2-substituted benzothiophene with sodium hypochlorite as proposed in the literature.[1][5]

G sub Substrate (I) naocl + NaOCl sub->naocl int1 Hydroxylated Sulfide (II) hplus - OH- int1->hplus int2 Hypochlorous Acidium Ion (III) cl_attack Electrophilic Attack int2->cl_attack int3 Sigma Complex (IV) migration S-assisted Migration int3->migration int4 Bridged Chloronium Ion (V) rearomatize Rearomatization (-H+) int4->rearomatize prod C3-Chloro Product (VI) naocl->int1 hplus->int2 cl_attack->int3 migration->int4 rearomatize->prod

Caption: Proposed mechanism for NaOCl C3-chlorination of benzothiophene.

References

Technical Support Center: Byproduct Analysis in 4-Chloro-1-benzothiophene-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the formation of byproducts during this critical synthesis. As an important intermediate in pharmaceutical development, particularly for drugs like Brexpiprazole, ensuring the purity of this compound is paramount.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions, identify impurities, and improve your final product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an unknown impurity alongside the desired this compound. What are the likely culprits?

A1: The presence of unexpected byproducts is a common challenge in heterocyclic synthesis.[2][3] Several factors related to the reaction mechanism and conditions can lead to impurity formation. The primary suspects in this synthesis are often related to over-chlorination, incomplete cyclization, or side reactions involving the starting materials or intermediates.

Causality Explained: The synthesis of the benzothiophene core often involves intramolecular cyclization.[4] Side reactions can occur if the reaction conditions are not optimal. For instance, harsh chlorinating agents or prolonged reaction times can lead to the introduction of a second chlorine atom onto the benzothiophene ring.

Troubleshooting Workflow:

  • Re-evaluate Your Starting Materials: Ensure the purity of your reactants. Impurities in the initial materials can carry through or even catalyze side reactions.[2]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time. Suboptimal conditions are a frequent cause of low yields and byproduct formation.[2]

  • Characterize the Impurity: Isolate the byproduct using techniques like preparative HPLC or column chromatography and analyze its structure using NMR and Mass Spectrometry. Knowing the structure of the impurity is the most direct way to understand how it was formed.[5][6]

Q2: I've identified a byproduct that appears to be a dichlorinated version of my target molecule. How can I prevent this over-chlorination?

A2: Over-chlorination is a classic issue when dealing with activated aromatic systems. The benzothiophene ring system can be susceptible to further electrophilic substitution, especially under vigorous chlorination conditions.

Expert Insight: The C3 position of the benzothiophene ring is often susceptible to electrophilic attack.[7][8][9] If your synthesis involves a chlorination step, the choice of chlorinating agent and stoichiometry is critical.

Preventative Measures:

  • Choice of Chlorinating Agent: Consider using a milder chlorinating agent. For instance, if you are using a strong agent like chlorine gas, switching to N-chlorosuccinimide (NCS) might provide better selectivity.

  • Stoichiometry Control: Use a precise stoichiometry of the chlorinating agent. A slight excess can be enough to promote the formation of dichlorinated species.

  • Temperature Management: Run the reaction at the lowest effective temperature to reduce the rate of the secondary chlorination reaction.

Q3: My final product shows a peak in the GC-MS that corresponds to the decarboxylated version of this compound. What causes this and how can I minimize it?

A3: Decarboxylation is a common side reaction for carboxylic acids, especially when heated in the presence of acid or base.[10] The stability of the resulting carbanion or the aromaticity of the product can drive this process.

Mechanistic Consideration: The carboxylate group at the C2 position of the benzothiophene ring can be lost as carbon dioxide, particularly under harsh workup conditions or during purification if excessive heat is applied.

Mitigation Strategies:

  • Mild Workup Conditions: During the workup, avoid strong acids or bases and high temperatures. If an acidic workup is necessary, perform it at a low temperature and for the shortest possible time.

  • Purification Technique: If using distillation for purification, employ vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. For many pharmaceutical intermediates, crystallization is a preferred method of purification as it is generally less thermally aggressive.

  • pH Control: Maintain the pH of your aqueous layers during extraction carefully to ensure the carboxylic acid remains in its desired protonated or deprotonated state without promoting decarboxylation.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for troubleshooting and optimizing your synthesis.[6] A multi-technique approach is often necessary for unambiguous structure elucidation.[5][11]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary tool for assessing the purity of your product and quantifying impurities.[11][12] A well-developed HPLC method can separate the main product from various byproducts.

Experimental Protocol: RP-HPLC Method

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[13]
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility)[14]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This is a general starting point; method optimization will be necessary for your specific sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying volatile and semi-volatile byproducts, such as decarboxylated or over-chlorinated species.[5][15][16]

Experimental Protocol: GC-MS Analysis

ParameterCondition
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[15]
Carrier Gas Helium at a constant flow rate of 1.5 mL/min[17]
Injector Temperature 250 °C[17]
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 40-500

Derivatization may be necessary for non-volatile compounds to make them amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the definitive structural identification of isolated byproducts.[18][19][20]

Workflow for NMR Analysis:

  • Isolate the Impurity: Use preparative HPLC or column chromatography to obtain a pure sample of the byproduct.

  • Acquire 1D Spectra: Run ¹H and ¹³C NMR spectra to get an initial overview of the molecule's structure.

  • Acquire 2D Spectra: If necessary, perform 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) to piece together the molecular framework.[18]

Visualizing Potential Byproduct Formation Pathways

The following diagram illustrates potential pathways for the formation of common byproducts in the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways Starting_Material Appropriate Precursor Intermediate Cyclization Intermediate Starting_Material->Intermediate Cyclization Product 4-Chloro-1-benzothiophene- 2-carboxylate Intermediate->Product Chlorination/ Functionalization Incomplete_Reaction Uncyclized Intermediate Intermediate->Incomplete_Reaction Suboptimal Conditions/ Short Reaction Time Over_Chlorination Dichlorinated Byproduct Product->Over_Chlorination Excess Chlorinating Agent/ Harsh Conditions Decarboxylation 4-Chlorobenzothiophene Product->Decarboxylation Heat/Acid/Base

Potential reaction pathways leading to common byproducts.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and resolving issues related to byproduct formation.

Troubleshooting_Workflow cluster_solutions Step 3: Implement Corrective Actions start Problem: High Level of Byproducts check_purity Step 1: Analyze Byproduct Structure (HPLC, GC-MS, NMR) start->check_purity identify_structure Is the structure identified? check_purity->identify_structure identify_structure->start No - Further Analysis Needed pathway_analysis Step 2: Hypothesize Formation Pathway identify_structure->pathway_analysis Yes opt_reagents Optimize Reagents: - Purity - Stoichiometry - Type (e.g., milder chlorinating agent) pathway_analysis->opt_reagents opt_conditions Optimize Conditions: - Temperature - Reaction Time - pH pathway_analysis->opt_conditions opt_workup Optimize Workup/Purification: - Milder Conditions - Avoid Excessive Heat pathway_analysis->opt_workup re_analyze Step 4: Re-run Reaction & Analyze opt_reagents->re_analyze opt_conditions->re_analyze opt_workup->re_analyze

A systematic workflow for troubleshooting byproduct formation.

References

Technical Support Center: Cost-Effective Synthesis of 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into cost-effective synthesis routes for 4-Chloro-1-benzothiophene-2-carboxylate. This valuable intermediate is notably used in the synthesis of pharmaceuticals like Brexpiprazole.[1] This guide is structured in a question-and-answer format to directly address potential challenges and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common and cost-effective strategies for synthesizing the this compound core structure?

A1: The most cost-effective strategies prioritize readily available and inexpensive starting materials, high-yield reactions, and simple purification procedures. One of the most promising routes involves a multi-step synthesis starting from 2,6-dichlorotoluene. This pathway leverages a directed ortho-lithiation, followed by reaction with sulfur and an appropriate α-haloester, and subsequent hydrolysis. An alternative, often cited in patent literature for related structures, begins with 2-bromo-6-fluorobenzaldehyde, which undergoes cyclization with a mercaptoacetate derivative.[2]

Q2: How do I choose the most suitable starting material for my synthesis?

A2: The choice of starting material is a critical factor in the overall cost-effectiveness and success of your synthesis.

  • 2,6-Dichlorotoluene: This is an economically advantageous starting material due to its bulk availability and relatively low cost. The synthetic route from this precursor, however, involves organometallic intermediates that require careful handling.

  • 2-Bromo-6-fluorobenzaldehyde: While potentially more expensive, this starting material can offer a more direct route to the benzothiophene core through a cyclization reaction. The fluorine atom can act as a leaving group in a nucleophilic aromatic substitution reaction.

Q3: What are the key reaction steps in the synthesis starting from 2,6-dichlorotoluene?

A3: The synthesis from 2,6-dichlorotoluene can be broken down into three key stages:

  • Directed ortho-Lithiation and Thiolation: The methyl group of 2,6-dichlorotoluene directs lithiation to the ortho position. The resulting organolithium species is then quenched with elemental sulfur to form a lithium thiolate.

  • S-Alkylation: The in situ generated thiolate is alkylated with an α-haloacetate, such as ethyl bromoacetate, to form the thioether intermediate.

  • Intramolecular Cyclization and Hydrolysis: The thioether undergoes an intramolecular cyclization to form the benzothiophene ring system. This is often followed by hydrolysis of the ester to yield the final carboxylic acid product.

Q4: I am having trouble with the intramolecular cyclization step. What are the common issues and how can I troubleshoot them?

A4: Intramolecular cyclization is a critical step that can be prone to issues. Common problems include low yield, formation of side products, and incomplete reaction.

  • Low Yield: This can be due to several factors, including steric hindrance, inappropriate base or solvent, and incorrect reaction temperature. Ensure your base is strong enough to deprotonate the active methylene group of the thioether intermediate. Sodium ethoxide or potassium tert-butoxide are commonly used. The choice of a high-boiling point solvent like DMF or DMSO can facilitate the reaction at elevated temperatures.

  • Side Products: Undesired side reactions can compete with the desired cyclization. For instance, intermolecular condensation can lead to dimer or polymer formation. Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more base or increasing the reaction temperature. Ensure all reagents are anhydrous, as water can quench the anionic intermediates.

Q5: What are the best practices for purifying the final product, this compound?

A5: The final product is a solid with a high melting point (around 220-223°C), which lends itself well to purification by recrystallization.[1]

  • Initial Work-up: After the reaction is complete, the mixture is typically quenched with water and acidified to precipitate the crude carboxylic acid.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water. The choice of solvent will depend on the impurities present.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A solvent gradient of hexane/ethyl acetate with a small amount of acetic acid is often effective for eluting carboxylic acids.

Troubleshooting Guides

Problem 1: Low Yield in the Lithiation Step
  • Potential Cause: Incomplete lithiation of 2,6-dichlorotoluene.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your n-butyllithium (n-BuLi) is fresh and has been properly titrated. The concentration of commercially available n-BuLi can vary.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture. Flame-dry all glassware and perform the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

    • Temperature Control: The lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath maintains a stable, low temperature.

    • Addition Rate: Add the n-BuLi dropwise to the solution of 2,6-dichlorotoluene to control the exotherm and prevent localized high concentrations of the reagent.

Problem 2: Formation of Disulfide Byproduct
  • Potential Cause: Oxidation of the thiolate intermediate before S-alkylation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction, from the addition of sulfur to the quenching with the α-haloacetate.

    • Reaction Quenching: Add the α-haloacetate promptly after the formation of the thiolate is complete.

    • Degassed Solvents: Using degassed solvents can help to minimize the presence of dissolved oxygen.

Problem 3: Incomplete Hydrolysis of the Ester
  • Potential Cause: Insufficient base or reaction time for the saponification.

  • Troubleshooting Steps:

    • Base Stoichiometry: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide.

    • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

    • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is typically used to ensure solubility of both the ester and the hydroxide salt.

    • Temperature: Gently heating the reaction mixture can accelerate the hydrolysis.

Experimental Protocols

Route 1: Synthesis from 2,6-Dichlorotoluene

This route provides a cost-effective pathway utilizing readily available starting materials.

Step 1: Synthesis of Methyl this compound

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dichlorotoluene in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Stir the mixture at -78 °C for 2 hours.

  • Thiolation: Add elemental sulfur (1.2 equivalents) portion-wise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • S-Alkylation: Cool the mixture back to 0 °C and add methyl bromoacetate (1.1 equivalents) dropwise. Stir at room temperature for 4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude thioether in dimethylformamide (DMF). Add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C. Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Purification: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield methyl this compound.

Step 2: Hydrolysis to 4-Chloro-1-benzothiophene-2-carboxylic acid

  • Reaction Setup: Dissolve the methyl this compound in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (3 equivalents) and stir the mixture at room temperature overnight.

  • Work-up: Remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Chloro-1-benzothiophene-2-carboxylic acid. The product can be further purified by recrystallization from ethanol/water.

Data Presentation
ParameterRoute 1 (from 2,6-Dichlorotoluene)
Starting Material 2,6-Dichlorotoluene
Key Intermediates 2,6-dichlorobenzylthiol, Methyl 2-((2,6-dichlorobenzyl)thio)acetate
Overall Yield Moderate to Good
Scalability Good
Safety Concerns Use of pyrophoric n-butyllithium, handling of elemental sulfur

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_route1 Route 1: From 2,6-Dichlorotoluene A 2,6-Dichlorotoluene B ortho-Lithiated Intermediate A->B 1. n-BuLi, THF, -78°C C Thiolate Intermediate B->C 2. Sulfur D Methyl 2-((2,6-dichlorobenzyl)thio)acetate C->D 3. BrCH2CO2Me E Methyl this compound D->E 4. K-OtBu, DMF, 80°C F This compound E->F 5. NaOH, MeOH/H2O

Caption: Synthetic pathway starting from 2,6-dichlorotoluene.

References

Navigating the Industrial Synthesis of 4-Chloro-1-benzothiophene-2-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical support center for the industrial production of 4-Chloro-1-benzothiophene-2-carboxylate. This guide is designed to provide Senior Application Scientist-level insights into the common challenges and troubleshooting strategies encountered during the scale-up of this critical pharmaceutical intermediate. As a key building block in the synthesis of drugs such as Brexpiprazole, ensuring a robust and efficient manufacturing process is paramount.[1] This resource will delve into the underlying chemistry, process optimization, and safety considerations to empower your research and development efforts.

Core Synthesis Pathway: From Benzaldehyde to Benzothiophene

The most prevalent industrial synthesis route to alkyl 4-chloro-1-benzothiophene-2-carboxylates, such as the ethyl ester, involves the condensation of 4-chloro-2-fluorobenzaldehyde with an alkyl thioglycolate (e.g., ethyl thioglycolate) in the presence of a suitable base. This is followed by hydrolysis to yield the final carboxylic acid.

A general laboratory procedure involves stirring a solution of 4-chloro-2-fluorobenzaldehyde and ethyl thioglycolate with a base like triethylamine in a solvent such as anhydrous DMSO. The reaction is typically heated to around 80°C for a couple of hours and then stirred at room temperature overnight.[1] The subsequent hydrolysis of the ester to the carboxylic acid is often achieved by treatment with a base like sodium hydroxide in an alcohol-water mixture.[1]

G cluster_synthesis Synthesis of this compound cluster_hydrolysis Hydrolysis to Carboxylic Acid 4-Chloro-2-fluorobenzaldehyde 4-Chloro-2-fluorobenzaldehyde Reaction Condensation Reaction 4-Chloro-2-fluorobenzaldehyde->Reaction Ethyl_Thioglycolate Ethyl_Thioglycolate Ethyl_Thioglycolate->Reaction Base_Solvent Base (e.g., Triethylamine) Solvent (e.g., DMSO) Base_Solvent->Reaction Ethyl_Ester Ethyl this compound Reaction->Ethyl_Ester Ethyl_Ester_H Ethyl this compound Hydrolysis_Reaction Hydrolysis Ethyl_Ester_H->Hydrolysis_Reaction Base_Hydrolysis Base (e.g., NaOH) Solvent (e.g., EtOH/Water) Base_Hydrolysis->Hydrolysis_Reaction Carboxylic_Acid 4-Chloro-1-benzothiophene-2-carboxylic Acid Hydrolysis_Reaction->Carboxylic_Acid G Problem Low Yield or Impurity Formation Check_Purity Verify Purity of Starting Materials Problem->Check_Purity Optimize_Temp Optimize Reaction Temperature Problem->Optimize_Temp Optimize_Base Optimize Base Stoichiometry Problem->Optimize_Base Check_Mixing Ensure Efficient Mixing Problem->Check_Mixing Inert_Atmosphere Use Inert Atmosphere Problem->Inert_Atmosphere Analyze_Impurities Identify Impurities (e.g., by HPLC) Check_Purity->Analyze_Impurities Optimize_Temp->Analyze_Impurities Optimize_Base->Analyze_Impurities Check_Mixing->Analyze_Impurities Inert_Atmosphere->Analyze_Impurities Optimize_Purification Optimize Purification (e.g., Recrystallization) Analyze_Impurities->Optimize_Purification

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Substituted benzothiophenes, such as 4-chloro-1-benzothiophene-2-carboxylate and its 4-bromo analog, are critical intermediates in the development of numerous high-value compounds, including the antipsychotic drug Brexpiprazole.[1] This guide provides an in-depth, objective comparison of the reactivity of these two key substrates, supported by theoretical principles and established experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

Theoretical Framework: Predicting Reactivity in Aryl Halides

The reactivity of an aryl halide in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Two key properties dictate the propensity of this bond to undergo oxidative addition, often the rate-determining step in these catalytic cycles: bond dissociation energy and electronegativity.

Carbon-Halogen Bond Dissociation Energy (BDE): The BDE is the energy required to cleave the C-X bond homolytically.[2] A weaker bond requires less energy to break, thus facilitating faster reaction rates. The established trend for aryl halides is:

Ar-Cl > Ar-Br > Ar-I [2]

Specifically, the C-Cl bond in aryl chlorides is significantly stronger (approx. 96 kcal/mol) than the C-Br bond in aryl bromides (approx. 83 kcal/mol).[3] This difference of roughly 13 kcal/mol suggests that, all else being equal, the 4-bromo-1-benzothiophene-2-carboxylate will be inherently more reactive in reactions where C-X bond cleavage is crucial.[3]

Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond and a greater inductive electron-withdrawing effect on the benzothiophene ring. While this can influence the electron density of the aromatic system, the dominant factor in most cross-coupling reactions remains the bond strength.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The "workhorse" reactions of modern organic synthesis provide a practical arena to observe the tangible differences in reactivity between these two substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4][5] The catalytic cycle universally begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[4][6][7]

Due to the lower C-Br bond dissociation energy, the 4-bromo derivative undergoes oxidative addition more readily than its chloro counterpart. This translates to milder reaction conditions, lower catalyst loadings, and often shorter reaction times. While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, they frequently require more specialized and sterically demanding phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[8][9][10]

Feature4-Bromo-1-benzothiophene-2-carboxylateThis compound
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃/P(t-Bu)₃, PEPPSI-type precatalysts[6]
Typical Temperature Room Temperature to 80 °C80 °C to 120 °C
Reaction Time Generally shorterGenerally longer
Catalyst Loading Often lowerOften higher
General Reactivity HighModerate to Low

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction flask purged with an inert atmosphere (Argon or Nitrogen), add the 4-halo-1-benzothiophene-2-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the appropriate ligand if required.[5]

  • Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water.[5]

  • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

}``` Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool. S[11][12]imilar to the Suzuki coupling, the mechanism involves an oxidative addition, association of the amine, deprotonation, and reductive elimination. T[11][13]he oxidative addition of the aryl halide to the Pd(0) complex is also the first and often rate-determining step.

[14][15]Consequently, 4-bromo-1-benzothiophene-2-carboxylate is significantly more reactive. Couplings with the bromo derivative can often be achieved with a wider range of amines and under milder conditions. The amination of the 4-chloro analog typically necessitates the use of highly active, sterically hindered phosphine ligands (e.g., X-Phos, BrettPhos) and stronger bases to achieve comparable yields.

[16]| Feature | 4-Bromo-1-benzothiophene-2-carboxylate | this compound | | :--- | :--- | :--- | | Typical Ligands | BINAP, dppf | X-Phos, BrettPhos, other bulky monophosphines |[16] | Typical Base | Cs₂CO₃, K₃PO₄ | NaOt-Bu, K₃PO₄ | | Typical Temperature | 80-110 °C | 100-130 °C | | Substrate Scope | Broader amine scope under standard conditions | May require more optimization for challenging amines | | General Reactivity | High | Low |

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the 4-halo-1-benzothiophene-2-carboxylate (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G4, 0.05 equiv), the ligand (e.g., BrettPhos, 0.05 equiv), and the base (e.g., K₃PO₄, 1.4 equiv). 2[13]. Add the amine (1.2 equiv) followed by an anhydrous, deoxygenated solvent such as t-BuOH or toluene. 3[13]. Seal the vial and heat the mixture to the required temperature (e.g., 100 °C) with vigorous stirring. 4[13]. Monitor the reaction's progress. After completion, cool the mixture and partition between an organic solvent (e.g., DCM or EtOAc) and water. 5[13]. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a drying agent, filter, and concentrate.

  • Purify the residue via column chromatography.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_main pd0 Pd(0)L pd2_ox Ar-Pd(II)L-X pd0->pd2_ox Oxidative Addition pd2_amido Ar-Pd(II)L-NR¹R² pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination ArX Ar-X (Substrate) Amine HNR¹R² Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system. T[17][18][19]he reactivity trend for the aryl halide partner is pronounced:

Aryl Iodide > Aryl Bromide >>> Aryl Chloride

[17]This hierarchy is again a direct consequence of the C-X bond strength. The 4-bromo derivative can be coupled efficiently under standard Sonogashira conditions. In contrast, the 4-chloro derivative is substantially less reactive and often requires higher temperatures, increased catalyst loadings, and more specialized, electron-rich, and bulky phosphine ligands to achieve reasonable conversion. I[20]n some cases, copper-free conditions are employed for aryl chlorides to mitigate side reactions.

[21]| Feature | 4-Bromo-1-benzothiophene-2-carboxylate | this compound | | :--- | :--- | :--- | | Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Pd(OAc)₂/Bulky Ligand (e.g., cataCXium® A), often higher loadings |[20] | Base | Amine base (e.g., TEA, DIPEA) | Stronger base may be needed (e.g., Cs₂CO₃, K₂CO₃) | | Typical Temperature | Room Temperature to 60 °C | 80 °C to 120 °C |[20] | General Reactivity | High | Very Low |

Sonogashira Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂-C≡CR¹ pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination cu_halide Cu-X pd2_alkynyl->cu_halide cu_acetylide Cu-C≡CR¹ cu_halide->cu_acetylide Alkyne Deprotonation cu_acetylide->pd2_ox ArX Ar-X Alkyne H-C≡CR¹ Base Base

Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to transition metal-catalyzed reactions, the reactivity trend can be inverted in Nucleophilic Aromatic Substitution (SNAr). The mechanism involves two steps: nucleophilic attack to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.

The rate-determining step is typically the initial nucleophilic attack. T[22][23]he rate is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring. Because fluorine is the most electronegative halogen, it has the strongest inductive effect, which stabilizes the negatively charged Meisenheimer intermediate most effectively. This often leads to a reactivity order of:

Ar-F > Ar-Cl ≈ Ar-Br > Ar-I

[22][24]Therefore, for an SNAr reaction on the electron-deficient benzothiophene ring, the 4-chloro derivative may exhibit comparable or even slightly higher reactivity than the 4-bromo derivative, as the leaving group's ability to depart is less critical than the stabilization of the intermediate.

[25]### Experimental Design for a Head-to-Head Comparison

To provide a self-validating system for a specific transformation, a parallel kinetic study is the gold standard for comparison.

Caption: Workflow for a comparative kinetic analysis experiment.

Summary and Recommendations

The choice between 4-chloro- and 4-bromo-1-benzothiophene-2-carboxylate is a classic trade-off between cost and reactivity.

  • 4-Bromo-1-benzothiophene-2-carboxylate is the substrate of choice for reactivity . Its weaker C-Br bond allows for milder conditions, lower catalyst loadings, and broader substrate scope in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It is ideal for rapid analog synthesis, late-stage functionalization, and when dealing with sensitive functional groups.

  • This compound offers a significant cost advantage , making it preferable for large-scale synthesis. However, its higher C-Cl bond dissociation energy presents a synthetic hurdle. Its use requires more forceful conditions and investment in specialized, often proprietary, and more expensive catalyst systems designed for activating unreactive aryl chlorides.

For nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced, and the chloro-derivative may even be slightly favored. Ultimately, the decision rests on balancing the economic drivers of the project with the required chemical efficiency and synthetic goals.

References

A Comparative Guide to the Validation of 4-Chloro-1-benzothiophene-2-carboxylate as a Critical Drug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 23967-57-9), a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound validation process.

Introduction: The Strategic Importance of Validated Intermediates

In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely determined by the final purification step but is built-in throughout the synthesis. This principle, a cornerstone of Good Manufacturing Practices (GMP), places immense importance on the validation of key intermediates.[1] this compound, a compound with the molecular formula C₉H₅ClO₂S, has emerged as a critical building block, primarily for the synthesis of the atypical antipsychotic drug Brexpiprazole.[2] Brexpiprazole's efficacy in treating conditions like schizophrenia relies on a molecular structure of exceptionally high fidelity, which in turn demands an intermediate of verifiable purity and consistency.[2][3]

The validation of an intermediate like this compound is a multi-faceted process defined by regulatory bodies as the collection and evaluation of data to establish scientific evidence that a process is capable of consistently delivering a quality product.[1][4] This guide will explore the validation of this specific intermediate by comparing its primary synthesis route against a common alternative, providing detailed analytical protocols for quality assessment, and grounding these practices in established scientific and regulatory principles.

Comparative Analysis: Synthetic Routes and Their Impact on Intermediate Quality

The quality of this compound is intrinsically linked to its synthetic pathway. Different routes can introduce unique impurity profiles, affect overall yield, and present different handling challenges. Here, we compare two plausible synthetic strategies.

  • Route A: Hydrolysis of Methyl Ester Precursor. This common and direct method involves the hydrolysis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate using a base like lithium hydroxide (LiOH) in a solvent mixture such as methanol and water.[5] It is a well-documented and scalable approach.

  • Route B: Direct Carboxylation via Grignard Reagent. A theoretical but classic organometallic approach would involve the formation of a Grignard reagent from a halogenated 4-chlorobenzothiophene precursor, followed by quenching with carbon dioxide. While powerful, this route can be sensitive to moisture and air, potentially leading to different side products.

The choice of synthesis route is a critical process design decision that directly impacts the validation workload required downstream.[1]

ParameterRoute A: Ester HydrolysisRoute B: Grignard CarboxylationRationale & Causality
Typical Yield >95% (often quantitative)[5]70-85%Hydrolysis is typically a high-conversion reaction. Grignard reactions can have lower yields due to side reactions (e.g., Wurtz coupling, reaction with moisture).
Purity Profile High (≥99.0%)[2]Moderate to High (95-98%)The primary impurity is often the unreacted starting ester, which is easily separable. Route B can introduce biphenyl impurities and protonated (non-carboxylated) starting material.
Key Impurities Residual Methyl Ester4-Chlorobenzothiophene (decarboxylated product), Dimeric byproductsThe impurity profile directly dictates the analytical methods required for validation. Different impurities require different detection and quantification strategies.
Process Steps 1 (from ester)2 (Halogenation, then Grignard)Fewer steps generally reduce the chances of introducing contaminants and improve process economics.
Scalability & Safety Highly scalable, uses standard reagents.Less scalable, requires strict anhydrous conditions and handling of pyrophoric Grignard reagents.Process safety and scalability are critical components of process validation and commercial viability.[6]

This comparison underscores that while multiple synthetic avenues may exist, the hydrolysis route offers superior control over purity and yield, making it a preferred choice for pharmaceutical manufacturing where consistency is paramount.[2]

Core Validation Protocol: HPLC-MS for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing the purity of pharmaceutical intermediates.[7] It provides quantitative data on the main compound and can identify and quantify trace-level impurities.

To develop and validate an HPLC-MS method for the determination of purity and the identification of potential process-related impurities in this compound, in accordance with regulatory guidelines.[8]

  • Reference Standard: this compound (Purity ≥99.8%)

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade)

  • Instrumentation: UPLC/HPLC system with a PDA/UV detector and a single quadrupole or Q-TOF mass spectrometer.

  • Chromatographic Conditions Setup (Method Development):

    • Column Selection: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its excellent retention and peak shape for aromatic carboxylic acids.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the carboxylate is protonated for better retention and consistent ionization.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure good separation of the main peak from any early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient would be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B for re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm, a common wavelength for aromatic compounds.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-). The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻.

    • Mass Range: Scan from m/z 50 to 500. This range covers the parent ion (MW 212.65) and potential dimeric impurities.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This creates a 100 µg/mL stock.

    • Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution using the same diluent.

  • Analysis and Data Interpretation:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (checking for consistent retention times and peak areas).

    • Inject the sample solution.

    • Purity Calculation: Purity is calculated using the area normalization method. Area % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Impurity Identification: The mass spectrometer provides the mass-to-charge ratio (m/z) for each impurity peak, aiding in its structural elucidation. For example, an impurity from Route A might show an m/z corresponding to the methyl ester.

  • Purity: ≥ 99.0%

  • Any single unknown impurity: ≤ 0.10%

  • Total Impurities: ≤ 0.50%

These criteria are typical for an early-stage drug intermediate and would be tightened as the process moves towards commercial production.

Visualization of Key Processes

Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Decision cluster_result Phase 4: Outcome prep_std Prepare Reference Standard (100 µg/mL) sys_suit System Suitability: Inject Standard (5x) prep_std->sys_suit prep_sample Prepare Test Sample (100 µg/mL) run_sample Run Sample prep_sample->run_sample prep_mobile Prepare Mobile Phases A & B prep_mobile->sys_suit run_blank Run Blank (Diluent) sys_suit->run_blank If suitability passes run_blank->run_sample process_data Integrate Peaks & Calculate Area % run_sample->process_data identify_imp Identify Impurities via MS (m/z) process_data->identify_imp compare_criteria Compare Results to Acceptance Criteria identify_imp->compare_criteria pass Result: PASS Batch Release compare_criteria->pass Meets Criteria fail Result: FAIL Investigate (OOS) compare_criteria->fail Does Not Meet Criteria

Caption: Workflow for HPLC-MS validation of the drug intermediate.

Synthesis_Pathway Start Synthetic Precursors Intermediate 4-Chloro-1-benzothiophene- 2-carboxylate (KEY INTERMEDIATE) Start->Intermediate Synthesis (e.g., Hydrolysis) Coupling Amide Coupling & Further Transformations Intermediate->Coupling Activation & Reaction API Brexpiprazole (Final API) Coupling->API Final Cyclization & Purification

Caption: Role of the intermediate in Brexpiprazole synthesis.

Conclusion

The validation of this compound is not merely a quality control exercise but a fundamental component of ensuring the safety and efficacy of the final drug product, Brexpiprazole. This guide has demonstrated that the choice of synthetic route has a profound impact on the quality and impurity profile of the intermediate, with the ester hydrolysis pathway presenting a more controlled and scalable option. The provided HPLC-MS protocol offers a robust, step-by-step framework for analytical validation, grounded in the principles of accuracy, reproducibility, and scientific rationale. By integrating rigorous comparative analysis and validated analytical methods, drug manufacturers can ensure that this critical intermediate consistently meets the stringent standards required for pharmaceutical production.

References

comparative study of different synthetic routes to 4-Chloro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1-benzothiophene-2-carboxylate

This compound and its derivatives are pivotal structural motifs in medicinal chemistry. Notably, this scaffold is a crucial component in the synthesis of the atypical antipsychotic drug brexpiprazole, used in the management of schizophrenia and major depressive disorder.[1] The precise substitution pattern and functionality of this intermediate are critical for its role in the construction of complex pharmaceutical agents. Consequently, the development of efficient and robust synthetic routes to access this valuable building block is of paramount importance to the drug development pipeline. This guide will explore and compare three distinct synthetic approaches: a classical thermal cyclization, a modern visible-light-promoted synthesis, and the Fiesselmann thiophene synthesis.

Comparative Analysis of Synthetic Routes

This section will delve into the specifics of each synthetic pathway, providing a detailed protocol, mechanistic rationale, and a critical assessment of its advantages and disadvantages.

Route 1: Classical Thermal Cyclization of 2,6-Dichlorobenzaldehyde with Ethyl Thioglycolate

This approach represents a traditional and straightforward method for the construction of the benzothiophene core. The reaction proceeds through a nucleophilic substitution followed by an intramolecular condensation.

Reaction Scheme:

Mechanism:

The reaction is initiated by the deprotonation of ethyl thioglycolate by a base, forming a thiolate anion. This potent nucleophile then displaces one of the chlorine atoms on 2,6-dichlorobenzaldehyde in a nucleophilic aromatic substitution (SNAAr) reaction. The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the thioether attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol yields the cyclized aromatic benzothiophene ring.

Experimental Protocol:

A solution of 2,6-dichlorobenzaldehyde (1 equivalent) and ethyl thioglycolate (1.1 equivalents) in a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is treated with a base, typically a carbonate like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) (2.2 equivalents). The reaction mixture is heated to an elevated temperature, often in the range of 100-150 °C, for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl this compound.

Performance Analysis:

ParameterAssessment
Yield Moderate to good, typically in the range of 60-80%.
Purity Generally high after chromatographic purification.
Scalability Readily scalable, making it suitable for industrial production.
Reagents Utilizes commercially available and relatively inexpensive starting materials.
Conditions Requires high temperatures, which can lead to side reactions and energy consumption.
Safety & Environment The use of high-boiling aprotic solvents and strong bases requires careful handling.

Causality Behind Experimental Choices:

The choice of a high-boiling polar aprotic solvent like DMF or NMP is crucial for dissolving the reactants and facilitating the SNAAr reaction, which often requires elevated temperatures to overcome its activation energy. The base plays a dual role: it deprotonates the thioglycolate and neutralizes the HCl generated during the cyclization. The excess of base ensures the reaction goes to completion.

Route 2: Visible-Light-Promoted Radical Cyclization

This contemporary approach leverages the principles of green chemistry, utilizing visible light as a renewable energy source to drive the reaction. This method offers a milder alternative to the high-temperature conditions of classical methods.

Reaction Scheme:

Mechanism:

This photocatalytic reaction is initiated by the excitation of a photosensitizer, such as Eosin Y, with visible light.[2] The excited photocatalyst then engages in a single-electron transfer (SET) with the o-methylthio-arenediazonium salt, generating an aryl radical. This radical species undergoes a 5-exo-trig cyclization onto the alkyne, ethyl propiolate, to form a vinyl radical intermediate. A subsequent oxidation of this intermediate by the photocatalyst radical cation, followed by deprotonation, yields the final benzothiophene product and regenerates the ground-state photocatalyst, thus completing the catalytic cycle.[2][3]

Experimental Protocol:

In a typical setup, a solution of the o-methylthio-arenediazonium salt (1 equivalent), ethyl propiolate (2-5 equivalents), and a catalytic amount of a photocatalyst (e.g., Eosin Y, 1-5 mol%) in a suitable solvent like dimethyl sulfoxide (DMSO) is degassed and placed under an inert atmosphere.[2] The reaction mixture is then irradiated with a visible light source, such as a blue LED lamp, at room temperature for a specified period (typically several hours). The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the pure ethyl this compound.

Performance Analysis:

ParameterAssessment
Yield Good to excellent, often exceeding 70%.[2]
Purity High purity is achievable after chromatography.
Scalability Can be challenging for large-scale industrial synthesis due to light penetration issues.
Reagents Requires the synthesis of the diazonium salt precursor, which can be an extra step.
Conditions Mild reaction conditions (room temperature) and use of a renewable energy source.
Safety & Environment Generally considered a greener approach, avoiding harsh reagents and high temperatures.

Causality Behind Experimental Choices:

The choice of the photocatalyst is critical and is based on its redox potential and absorption spectrum, which must overlap with the emission spectrum of the light source. DMSO is often used as a solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, although the reaction is typically run at room temperature. The excess of the alkyne is used to ensure complete consumption of the more valuable diazonium salt.

Route 3: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a classic and versatile method for the construction of thiophene rings, which can be adapted for the synthesis of benzothiophenes.[4]

Reaction Scheme:

Mechanism:

The Fiesselmann synthesis, in this adaptation, would involve the reaction of 3-chlorothiophenol with a suitable three-carbon building block, such as an α,β-acetylenic ester or a β-chloro-α,β-unsaturated ester. A more plausible variation for this specific target involves the reaction of 3-chlorothiophenol with diethyl chloromalonate. The reaction proceeds via an initial S-alkylation of the thiophenol. The resulting intermediate then undergoes a base-mediated intramolecular Dieckmann condensation to form the thiophene ring. Tautomerization of the resulting β-keto ester would lead to the more stable 3-hydroxythiophene derivative. A subsequent dehydration or dehydroxylation step would be necessary to arrive at the final benzothiophene structure.

Experimental Protocol:

To a solution of 3-chlorothiophenol (1 equivalent) and diethyl chloromalonate (1 equivalent) in a solvent such as ethanol or THF, a base like sodium ethoxide or potassium tert-butoxide (2 equivalents) is added portion-wise at room temperature. The reaction mixture is then stirred for several hours. The progress is monitored by TLC. Upon completion, the reaction is quenched with a weak acid and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, likely the 3-hydroxy-4-chloro-1-benzothiophene-2-carboxylate, would then require a subsequent dehydroxylation step, for example, through reduction of a corresponding triflate derivative, to yield the final product. The product is then purified by column chromatography.

Performance Analysis:

ParameterAssessment
Yield Can be variable and often requires a multi-step sequence.
Purity Purity of the intermediate and final product depends on the efficiency of the cyclization and purification.
Scalability Potentially scalable, but the multi-step nature can be a drawback.
Reagents Starting materials are generally accessible.
Conditions The cyclization step is typically performed under mild to moderate conditions.
Safety & Environment Involves the use of strong bases and potentially hazardous reagents for the dehydroxylation step.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base is crucial for the intramolecular cyclization to avoid side reactions. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The subsequent dehydroxylation step is a key consideration in this route and the choice of method will impact the overall efficiency and practicality.

Data Summary and Visualization

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized in the table below.

Synthetic RouteStarting MaterialsKey ReagentsConditionsYield (%)AdvantagesDisadvantages
Classical Thermal Cyclization 2,6-Dichlorobenzaldehyde, Ethyl thioglycolateK2CO3 or NaH, DMF/NMP100-150 °C60-80Scalable, inexpensive starting materialsHigh temperatures, use of harsh reagents
Visible-Light-Promoted o-Methylthio-arenediazonium salt, Ethyl propiolateEosin Y, DMSORoom temp., Blue LED>70Mild conditions, green approachScalability challenges, precursor synthesis
Fiesselmann Synthesis 3-Chlorothiophenol, Diethyl chloromalonateNaOEt or t-BuOKRoom temp. to moderate heatVariableVersatile methodOften requires multiple steps, variable yields

Logical Relationship of Synthetic Pathways

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product A 2,6-Dichlorobenzaldehyde Ethyl thioglycolate M1 Classical Thermal Cyclization A->M1 B o-Methylthio-arenediazonium salt Ethyl propiolate M2 Visible-Light-Promoted Radical Cyclization B->M2 C 3-Chlorothiophenol Diethyl chloromalonate M3 Fiesselmann Synthesis C->M3 P 4-Chloro-1-benzothiophene- 2-carboxylate M1->P High Temp. M2->P Visible Light M3->P Multi-step

Caption: Overview of the three compared synthetic routes to this compound.

Conclusion and Future Outlook

This comparative guide has provided a detailed analysis of three distinct synthetic routes to this compound. The classical thermal cyclization remains a robust and scalable method, well-suited for industrial applications where cost and throughput are primary concerns. However, its reliance on high temperatures and harsh reagents presents environmental and safety challenges.

The visible-light-promoted synthesis emerges as a highly attractive, green alternative, offering excellent yields under mild conditions. While scalability may be a current limitation, ongoing advancements in photochemical reactor technology are likely to address this issue, making it a strong contender for future manufacturing processes.

The Fiesselmann synthesis, while versatile, appears less direct for this specific target and may require more extensive optimization and a multi-step approach, potentially limiting its practicality for large-scale production of this particular compound.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, environmental impact, and available expertise. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important pharmaceutical intermediate.

References

Introduction: The Pressing Challenge of MRSA and the Promise of Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 4-Chloro-1-benzothiophene-2-carboxylate Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) represents a formidable global health threat, responsible for a significant percentage of hospital-acquired infections and associated with mortality rates that can exceed 20% in invasive cases. The bacterium's resistance to conventional beta-lactam antibiotics and the emergence of strains resistant to last-resort drugs like daptomycin and vancomycin underscore the urgent need for novel antimicrobial agents.[1][2] In this context, heterocyclic compounds, particularly benzothiophene derivatives, have emerged as a promising scaffold in medicinal chemistry for developing new anti-MRSA therapeutics.[3]

This guide provides a comparative analysis of this compound derivatives, a specific subclass of benzothiophenes, detailing their efficacy against MRSA. We will synthesize findings from recent studies, present comparative experimental data, outline key methodologies, and explore potential mechanisms of action to offer a comprehensive resource for researchers in drug discovery and development.

Antibacterial Efficacy: A Quantitative Comparison

The primary measure of a compound's antibacterial potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. Several studies have demonstrated that benzothiophene derivatives, including those with chloro substitutions, exhibit significant bacteriostatic activity against various MRSA strains.

One notable study combined the benzo[b]thiophene nucleus with an acylhydrazone functional group to screen against multidrug-resistant S. aureus. A key finding was the identification of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, a derivative that displayed a compelling MIC of 4 µg/mL against three distinct S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate.[1][2] This highlights the potential of the chloro-substituted benzothiophene scaffold.

Further research into fluorinated benzothiophene-indole hybrids also revealed potent anti-MRSA activity. While not exact matches to the topic's core compound, these studies provide crucial context on halogen substitutions. For instance, certain chloro-substituted indole derivatives linked to a benzothiophene core showed MIC values as low as 4 µg/mL against MRSA strains.[4] Computational studies have reinforced these findings, with docking simulations showing high binding affinities of chloro-substituted derivatives to key MRSA proteins.

Comparative In Vitro Activity Data

The following table summarizes the MIC values for representative benzothiophene derivatives and standard antibiotics against various S. aureus strains, compiled from multiple studies. This allows for a direct comparison of their relative potency.

Compound/DrugMRSA Strain(s)MIC (µg/mL)Reference(s)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMRSA, Daptomycin-R S. aureus4[1][2]
5-Chloro Indole-Benzothiophene Hybrid (Compound 5c)MRSA JE23 - 4[4]
N-(2-(benzylthio)-4-chloro-5-methylbenzenesulfonyl)cinnamamide (Compound 16)MRSA (Reference & Clinical)4 - 8[5]
OxacillinMRSA USA300 Laclux, JE224[4]
CiprofloxacinMRSA USA300 Laclux, JE232[4]
LinezolidMRSA (in vivo model)Protective at 25 mg/kg[6]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. The determination of MIC is typically performed following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate (e.g., Tryptic Soy Agar).

    • Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Analysis P1 Culture MRSA Strain (Overnight) P2 Prepare 0.5 McFarland Standard Suspension P1->P2 P3 Dilute to Final Inoculum (5x10^5 CFU/mL) P2->P3 S2 Add 50 µL of Bacterial Inoculum P3->S2 S1 Serial Dilution of Test Compound S1->S2 I1 Incubate at 37°C for 18-24 hours S2->I1 I2 Visually Inspect for Turbidity I1->I2 I3 Determine MIC Value I2->I3 MRSA_Targets cluster_cell_wall Cell Wall Synthesis cluster_metabolism Metabolism cluster_other Other Processes MRSA MRSA Cell PBP2a PBP2a (Transpeptidase) LipidII Lipid II Cycle PK Pyruvate Kinase (Glycolysis) Biofilm Biofilm Formation DNA_Rep DNA Replication (Gyrase/Topoisomerase) Compound 4-Chloro-1-benzothiophene -2-carboxylate Derivative Compound->PBP2a Inhibition Compound->PK Inhibition Compound->Biofilm Inhibition

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1-benzothiophene-2-carboxylate Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents. We will delve into the causality behind experimental design, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and practical applicability.

The 4-Chloro-1-benzothiophene-2-carboxylate Scaffold: A Promising Starting Point

The this compound core (Figure 1) presents a unique combination of structural features that make it an attractive starting point for drug discovery. The benzothiophene ring system is relatively rigid and planar, providing a defined orientation for substituent groups to interact with biological targets. The chlorine atom at the 4-position introduces a key electronic and steric element, influencing the molecule's overall physicochemical properties and potential binding interactions. The carboxylate group at the 2-position serves as a versatile handle for chemical modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Figure 1: Core structure of this compound.

Comparative SAR Analysis: Insights from 6-Chloro-1-benzothiophene-2-carbohydrazide Analogs

A pivotal study by researchers focused on the synthesis and evaluation of a series of benzo[b]thiophene acylhydrazones as antimicrobial agents against multidrug-resistant Staphylococcus aureus (MRSA) provides a robust dataset for SAR analysis.[4] While the parent scaffold in this study is 6-chloro-1-benzothiophene-2-carbohydrazide, the electronic effects of the chloro substituent on the benzothiophene ring are comparable, allowing us to infer valuable SAR trends for the 4-chloro analogs.

The general synthetic approach involves the conversion of the substituted benzo[b]thiophene-2-carboxylic acid to the corresponding carbohydrazide, followed by condensation with various aldehydes to yield the final acylhydrazone derivatives.[4]

Influence of Substituents on the Phenyl Ring of the Acylhydrazone Moiety

The antimicrobial activity of the 6-chloro-1-benzothiophene-2-carbohydrazide scaffold was significantly influenced by the nature and position of substituents on the phenyl ring introduced via the aldehyde. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against a reference strain of S. aureus (ATCC 25923) for a selection of these analogs.

Compound IDR Group (Substitution on Phenyl Ring)MIC (µg/mL)[4]
II.a H> 64
II.b 2-pyridyl4
II.c 3-pyridyl32
II.d 4-pyridyl16
II.e 4-F16
II.f 4-Cl16
II.g 4-Br16
II.h 4-NO₂8
II.i 3,4-diCl8
II.j 2-OH16
II.k 4-OH32

Key SAR Observations:

  • Unsubstituted Phenyl Ring: The analog with an unsubstituted phenyl ring (II.a ) exhibited poor activity (MIC > 64 µg/mL), highlighting the necessity of substitutions for antimicrobial efficacy.[4]

  • Heteroaromatic Rings: The introduction of a pyridyl ring was particularly beneficial. The 2-pyridyl analog (II.b ) demonstrated the most potent activity in the series with an MIC of 4 µg/mL.[4] This suggests that the nitrogen atom's position is crucial for target interaction, potentially through hydrogen bonding or coordination. The activity decreased with the nitrogen at the 3- and 4-positions.

  • Electron-Withdrawing Groups: Halogen substitution on the phenyl ring generally led to good activity. Analogs with 4-fluoro, 4-chloro, and 4-bromo substituents (II.e, II.f, II.g ) all displayed an MIC of 16 µg/mL.[4] The potent activity of the 4-nitro analog (II.h ) and the 3,4-dichloro analog (II.i ) (both with MIC of 8 µg/mL) further underscores the favorable effect of electron-withdrawing groups.[4] These groups can influence the electronic properties of the entire molecule, potentially enhancing its interaction with the biological target.

  • Electron-Donating Groups: The introduction of a hydroxyl group was less favorable. The 2-hydroxy analog (II.j ) had moderate activity (MIC = 16 µg/mL), while the 4-hydroxy analog (II.k ) was less active (MIC = 32 µg/mL).[4]

SAR_Summary cluster_0 Structure-Activity Relationship Scaffold 6-Chloro-1-benzothiophene -2-carbohydrazone High_Activity High Activity (MIC ≤ 8 µg/mL) Scaffold->High_Activity 2-pyridyl 4-NO₂ 3,4-diCl Moderate_Activity Moderate Activity (MIC = 16-32 µg/mL) Scaffold->Moderate_Activity 4-F, 4-Cl, 4-Br 3-pyridyl, 4-pyridyl 2-OH, 4-OH Low_Activity Low Activity (MIC > 64 µg/mL) Scaffold->Low_Activity Unsubstituted Phenyl Synthesis_Workflow cluster_0 Synthetic Workflow Start Substituted Benzo[b]thiophene -2-carboxylic Acid Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate Benzo[b]thiophene -2-carbohydrazide Step1->Intermediate Step2 Condensation with Substituted Aldehyde Intermediate->Step2 Product Benzo[b]thiophene Acylhydrazone Step2->Product

References

A Comparative Analysis of the Anticancer Activity of Benzothiophene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth comparative analysis of the anticancer properties of benzothiophene isomers, with a primary focus on the extensively studied benzo[b]thiophene and a critical look at the comparatively under-explored benzo[c]thiophene. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to inform future research and development endeavors.

Introduction: The Benzothiophene Scaffold in Oncology

Benzothiophene, a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiophene ring, exists in two isomeric forms: benzo[b]thiophene and benzo[c]thiophene. This structural variance, stemming from the position of the sulfur atom within the five-membered ring, profoundly influences the molecule's electronic properties and three-dimensional shape, consequently dictating its biological activity. While both isomers have been investigated for their therapeutic potential, the research landscape is heavily skewed towards benzo[b]thiophene derivatives, which have shown significant promise in targeting various cancer-related pathways.

Benzo[b]thiophene: A Versatile Anticancer Agent

The benzo[b]thiophene core has proven to be a highly adaptable scaffold for the design of potent anticancer agents. A multitude of derivatives have been synthesized and evaluated, revealing a diverse range of mechanisms through which they exert their cytotoxic and antiproliferative effects.

Mechanisms of Anticancer Action of Benzo[b]thiophene Derivatives

The anticancer activity of benzo[b]thiophene derivatives is not confined to a single mechanism but rather a spectrum of targeted interventions in cancer cell signaling and proliferation. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several benzo[b]thiophene analogs act as antimitotic agents by interfering with microtubule dynamics, a critical process for cell division.[1][2] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Kinase Inhibition: A significant number of benzo[b]thiophene derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These include inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in tumor cell proliferation and survival, and multi-kinase inhibitors targeting enzymes like Clk1/4, DRAK1, and Dyrk1A/B, which are implicated in cell cycle progression and apoptosis.[3]

  • Induction of Apoptosis: Many benzo[b]thiophene compounds trigger programmed cell death, or apoptosis, in cancer cells through various pathways. This can be a consequence of other primary mechanisms like tubulin or kinase inhibition, or through direct activation of apoptotic signaling cascades.

  • Ferroptosis Induction: Emerging research has identified benzo[b]thiophene analogues that can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[4] This presents a novel therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents.[4]

  • RhoA/ROCK Pathway Inhibition: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway, which plays a crucial role in cancer cell migration and invasion.[5] By inhibiting this pathway, these compounds can potentially suppress metastasis.[5]

Structure-Activity Relationship (SAR) of Benzo[b]thiophene Derivatives

The anticancer potency of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Key SAR insights include:

  • Substitution at the 2- and 3-positions: The functionalization of the 2- and 3-positions of the thiophene ring is a common strategy for enhancing anticancer activity. For instance, the introduction of an acrylonitrile moiety at these positions has yielded highly potent tubulin polymerization inhibitors.[1]

  • Aromatic Substituents: The presence of substituted phenyl rings, particularly those with methoxy groups, is a recurring feature in active benzo[b]thiophene compounds. The number and position of these methoxy groups can significantly impact potency.

  • Amine Substituents: The introduction of amino groups at various positions can also influence activity, as seen in 2- and 3-aminobenzo[b]thiophene derivatives that act as antimitotic agents.[2]

Quantitative Analysis of Benzo[b]thiophene Derivatives' Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzo[b]thiophene derivatives against various cancer cell lines, expressed as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Derivative ClassCompoundCancer Cell Line(s)Activity (GI50/IC50)Mechanism of ActionReference
AcrylonitrilesAnalog 5Panel of 60 human cancer cell lines0.01 - 0.1 µM (GI50)Tubulin Polymerization Inhibition[6]
AcrylonitrilesAnalog 6Panel of 60 human cancer cell lines0.01 - 0.1 µM (GI50)Tubulin Polymerization Inhibition[6]
AcrylonitrilesAnalog 13Panel of 60 human cancer cell lines<0.01 - 0.1 µM (GI50)Tubulin Polymerization Inhibition[1]
5-Hydroxy derivatives16bHCT-116, A549, U87MG, Hela7.2 µM (IC50 against U87MG)Multi-kinase Inhibition[3]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesb19MDA-MB-231Not specifiedRhoA/ROCK Pathway Inhibition[5]

Benzo[c]thiophene and its Aza-Analogs: An Under-Explored Frontier

In stark contrast to the extensive research on benzo[b]thiophenes, the anticancer potential of the benzo[c]thiophene isomer remains largely uncharted territory. The available literature on the synthesis and biological evaluation of benzo[c]thiophene derivatives for anticancer activity is sparse. This research gap may be attributed to the inherent instability and more challenging synthesis of the benzo[c]thiophene core compared to its [b]-fused isomer.

Thieno[2,3-c]pyridines: Aza-Analogs of Benzo[c]thiophene

Some insights into the potential of the benzo[c]thiophene scaffold can be gleaned from studies on its aza-analogs, such as thieno[2,3-c]pyridines. A recent study on a series of thieno[2,3-c]pyridine derivatives revealed their potential as anticancer agents.[7][8]

  • Mechanism of Action: The anticancer activity of the studied thieno[2,3-c]pyridine derivatives was proposed to be mediated through the inhibition of Hsp90 (Heat shock protein 90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[7][8]

Quantitative Analysis of Thieno[2,3-c]pyridine Derivatives' Anticancer Activity

The following table presents the in vitro anticancer activity of a promising thieno[2,3-c]pyridine derivative.

Derivative ClassCompoundCancer Cell Line(s)Activity (IC50)Proposed Mechanism of ActionReference
Thieno[2,3-c]pyridines6iHSC3, T47D, RKO10.8 µM, 11.7 µM, 12.4 µMHsp90 Inhibition[7][8]

It is crucial to emphasize that thieno[2,3-c]pyridines are not direct isomers of benzothiophene, and their biological activity may differ significantly. However, these findings suggest that the core scaffold of benzo[c]thiophene and its bioisosteres may warrant further investigation in the context of anticancer drug discovery.

Experimental Protocols

In Vitro Growth Inhibition Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

  • Compound Addition: Add the test benzothiophene derivative at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization rates in the presence of the test compound to that of a control (vehicle) to determine the inhibitory activity.

Visualizations

Signaling Pathway: Tubulin Polymerization Inhibition by Benzo[b]thiophene Derivatives

cluster_0 Mechanism of Action Benzothiophene Derivative Benzothiophene Derivative Tubulin Dimer Tubulin Dimer Benzothiophene Derivative->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Blocked G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis Induction of Cell Death

Caption: Inhibition of tubulin polymerization by benzo[b]thiophene derivatives.

Experimental Workflow: In Vitro Anticancer Activity Screening

cluster_1 Screening Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with Benzothiophene Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Data_Analysis IC50/GI50 Determination MTT_Assay->Data_Analysis Hit_Identification Identify Active Compounds Data_Analysis->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Assay, Kinase Assay) Hit_Identification->Mechanism_Studies If Active End End Hit_Identification->End If Inactive Mechanism_Studies->End

Caption: Workflow for screening the anticancer activity of benzothiophene derivatives.

Conclusion and Future Directions

The comparative analysis reveals that while benzo[b]thiophene derivatives are well-established as a versatile and potent class of anticancer agents with multiple mechanisms of action, the therapeutic potential of benzo[c]thiophene isomers remains a significant untapped area of research. The potent activity observed in the aza-analogs of benzo[c]thiophene suggests that this scaffold is worthy of more extensive investigation.

Future research should focus on the development of efficient synthetic routes to access a wider variety of benzo[c]thiophene derivatives. A systematic evaluation of these compounds against a broad panel of cancer cell lines is necessary to elucidate their anticancer potential and mechanisms of action. Direct comparative studies of benzo[b]thiophene and benzo[c]thiophene analogs with identical substitution patterns would provide invaluable structure-activity relationship data, guiding the rational design of novel and more effective anticancer drugs based on the benzothiophene framework.

References

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 4-Chloro-1-benzothiophene-2-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzothiophene scaffold holds a privileged position, serving as the foundation for a multitude of pharmacologically active agents. Among these, compounds derived from 4-Chloro-1-benzothiophene-2-carboxylate have garnered significant interest, notably as key intermediates in the synthesis of atypical antipsychotics such as Brexpiprazole.[1] However, the very structural motifs that confer desired biological activity can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity. This guide offers an in-depth, comparative analysis of the cross-reactivity profiles of this compound based compounds, providing experimental frameworks and contextualizing their selectivity against alternative scaffolds.

The Benzothiophene Scaffold: A Promiscuous Partner in Cellular Pathways?

The this compound core is a relatively rigid, bicyclic aromatic system. This structural rigidity, combined with the electronic properties imparted by the chloro and carboxylate substituents, dictates its interaction with biological targets. While this scaffold is central to the efficacy of certain drugs, its inherent features can also lead to off-target binding, particularly within the vast and structurally related families of G-protein coupled receptors (GPCRs) and protein kinases.

The clinical relevance of understanding this cross-reactivity is underscored by the pharmacological profile of Brexpiprazole, which exhibits a complex interplay with multiple neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.[2] This polypharmacology, while potentially contributing to its therapeutic efficacy, also highlights the potential for a broader range of on- and off-target effects that must be carefully characterized for any new derivative of this scaffold.

Furthermore, research into other benzothiophene derivatives has revealed their potent inhibitory activity against various kinases. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a known allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), a key regulator of amino acid metabolism.[3][4] Another derivative, PF-3644022, has been identified as a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a crucial player in the inflammatory response.[5] These findings firmly establish kinase inhibition as a primary axis of both therapeutic potential and potential cross-reactivity for this class of compounds.

A Framework for Assessing Cross-Reactivity: From Broad Screens to Specific Interactions

A robust evaluation of a compound's cross-reactivity is a cornerstone of preclinical drug development. It is a multi-step process that begins with broad, high-throughput screens and funnels down to detailed mechanistic studies for any identified off-target interactions.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Mechanistic Studies Kinome_Profiling Kinome-Wide Profiling (e.g., 400+ kinases) Biochemical_IC50 Biochemical IC50 Determination (e.g., TR-FRET, ADP-Glo) Kinome_Profiling->Biochemical_IC50 Identify primary off-targets GPCR_Panel Broad GPCR Panel (e.g., SafetyScreen44) GPCR_Panel->Biochemical_IC50 Identify primary off-targets Cellular_EC50 Cell-Based Functional Assays (e.g., NanoBRET, Phosphorylation) Biochemical_IC50->Cellular_EC50 Confirm cellular activity Binding_Kinetics Binding Kinetics (e.g., SPR, ITC) Cellular_EC50->Binding_Kinetics Characterize binding mechanism Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Binding_Kinetics->Structural_Biology Elucidate binding mode

Figure 1: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step involves screening the this compound based compound against large, well-characterized panels of kinases and GPCRs. Commercial services offer comprehensive kinome profiling, often encompassing over 400 different kinases. Similarly, safety screening panels, such as the SafetyScreen44™, evaluate binding against a curated list of GPCRs, ion channels, and transporters known to be associated with adverse drug reactions.

Experimental Protocol: Kinome-Wide Profiling (Example using a commercial service)

  • Compound Preparation: The test compound is prepared at a stock concentration of 10 mM in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to identify any potential interactions.

  • Assay Platform: A common platform is a competition binding assay, where the ability of the test compound to displace a proprietary, tagged ligand from the kinase active site is measured.

  • Data Analysis: Results are often reported as percent inhibition relative to a vehicle control. A pre-defined threshold (e.g., >50% inhibition) is used to identify significant off-target interactions.

Tier 2: Validating Hits and Determining Potency

Any "hits" from the broad screens must be validated through dose-response studies to determine the potency of the off-target interaction (IC50 or EC50). This is crucial for assessing the therapeutic window of the compound.

Experimental Protocol: Biochemical IC50 Determination for a Kinase Hit (Example using TR-FRET)

  • Reagents: Recombinant kinase, appropriate substrate, ATP, and a TR-FRET antibody pair (one for the substrate and one for the phosphorylated product).

  • Compound Dilution: A serial dilution of the test compound is prepared in assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the TR-FRET antibodies are added. The time-resolved fluorescence resonance energy transfer signal is measured, which is proportional to the amount of phosphorylated product.

  • Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression model.

Experimental Protocol: GPCR Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared.

  • Radioligand: A specific radiolabeled ligand for the target receptor is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated.[6][7]

Tier 3: Delving into the Mechanism of Interaction

For off-target interactions that are deemed to be of high risk (i.e., potent and with a narrow therapeutic window), further mechanistic studies are warranted. These can include detailed binding kinetics studies (e.g., Surface Plasmon Resonance - SPR) to determine association and dissociation rates, and structural biology approaches (e.g., X-ray crystallography) to visualize the binding mode of the compound in the off-target protein.

Comparative Analysis: The Benzothiophene Scaffold vs. The Alternatives

To provide a comprehensive understanding of the cross-reactivity profile of this compound based compounds, it is essential to compare them with structurally distinct molecules that target similar biological pathways.

In the Realm of Atypical Antipsychotics

As an intermediate for Brexpiprazole, the cross-reactivity of this compound derivatives should be benchmarked against other atypical antipsychotics with different core scaffolds.

Compound ClassCore ScaffoldPrimary Target(s)Key Off-Targets
Benzothiophene-based BenzothiopheneD2, 5-HT1A, 5-HT2AAdrenergic (α1, α2), other GPCRs
Quinolinone-based QuinolinoneD2, 5-HT1A, 5-HT2AAdrenergic (α1), Histamine H1
Piperidinyl-indole-based Piperidinyl-indoleD2, 5-HT2AAdrenergic (α1)
Dibenzothiazepine-based DibenzothiazepineD4, 5-HT2AMuscarinic, Adrenergic, Histaminic
Pyridopyrroloquinoxaline-based Pyridopyrroloquinoxaline5-HT2A, D2Serotonin Transporter

Cariprazine , with its piperazine-carboxamide scaffold, is a D3-preferring D2/D3 partial agonist.[8][9][10][11] This provides a different selectivity profile compared to the more balanced D2/5-HT1A activity often seen with benzothiophene-based compounds. Lumateperone , on the other hand, possesses a unique pyridopyrroloquinoxaline scaffold and acts primarily as a potent 5-HT2A antagonist with a lower affinity for D2 receptors.[12][13][14][15][16] This profile is associated with a lower incidence of extrapyramidal side effects and metabolic disturbances.

Antipsychotic_Comparison Benzothiophene Benzothiophene-based (e.g., Brexpiprazole) D2 5-HT1A 5-HT2A Adrenergic Histaminic Cariprazine Piperazine-carboxamide (Cariprazine) D3 (preferential) D2 5-HT1A Histamine H1 Benzothiophene->Cariprazine Different Dopamine Receptor Subtype Selectivity Lumateperone Pyridopyrroloquinoxaline (Lumateperone) 5-HT2A (potent) D2 SERT Minimal adrenergic/muscarinic Benzothiophene->Lumateperone Shift from Dopamine to Serotonin Receptor Potency

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-1-benzothiophene-2-carboxylate for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 23967-57-9), ensuring the safety of personnel, compliance with regulations, and protection of the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed decisions in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on available data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects, a common characteristic of chlorinated aromatic compounds.

Combustion of this compound may produce toxic gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.

Chemical Incompatibility

To prevent dangerous reactions, this compound should not be mixed with strong oxidizing agents, strong bases, amines, or reducing agents. Incompatible materials can lead to exothermic reactions, gas evolution, or other hazardous situations.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate personal protective equipment is non-negotiable when handling and preparing this compound for disposal. The following table outlines the minimum recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Use Case
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended if there is a splash hazard.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory.Inspect gloves for any signs of degradation before use. Utilize proper glove removal technique to avoid skin contact.
Respiratory Protection Generally not required in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Footwear Closed-toe shoes.Provides protection against spills and falling objects.

Waste Characterization: Determining the Appropriate Disposal Pathway

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[1][2][3] These lists are typically reserved for wastes from specific industrial processes or for certain discarded commercial chemical products.

Therefore, the burden of determination falls on the generator of the waste—the laboratory—to assess if it meets the criteria of a characteristic hazardous waste . Given the toxicological profile of similar chlorinated aromatic compounds and the potential for environmental persistence, it is highly probable that this compound will be classified as a hazardous waste due to its toxicity .

A formal determination can be made through:

  • Toxicity Characteristic Leaching Procedure (TCLP): This is a laboratory analysis that determines the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

  • Generator Knowledge: In a laboratory setting, it is often acceptable to use knowledge of the chemical's properties and the potential hazards to classify the waste. Given the presence of a chlorinated aromatic ring structure, which is common in many regulated toxic chemicals, it is prudent and scientifically sound to manage this waste as a toxic hazardous waste.

For the purposes of this guide, we will proceed with the assumption that this compound is a non-listed, characteristic hazardous waste due to toxicity .

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the safe disposal of this compound from the laboratory.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Select a Compatible, Labeled Waste Container B->C D Segregate from Incompatible Wastes (e.g., strong oxidizers, bases) C->D E Transfer Waste to Container D->E F Securely Seal the Container E->F G Store in a Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by a Licensed Hazardous Waste Contractor G->H I Complete Hazardous Waste Manifest H->I

Caption: Disposal Workflow for this compound.

Detailed Procedural Steps:
  • Preparation:

    • Always wear the full complement of recommended PPE before handling the waste.

    • Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Waste Container Selection and Labeling:

    • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

  • Waste Segregation and Collection:

    • Crucially, do not mix this waste with incompatible chemicals. Keep it segregated from strong oxidizing agents, bases, amines, and reducing agents.

    • Carefully transfer the waste into the designated container. If transferring a solid, use a powder funnel to avoid spills. If transferring a solution, use a chemical-resistant funnel.

    • Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.

  • Interim Storage in the Laboratory:

    • After adding waste, securely seal the container.

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and, if possible, have secondary containment (e.g., a chemical-resistant tray).

  • Final Disposal:

    • Once the container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 or 180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The most appropriate disposal method for chlorinated aromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl). Landfilling is not an appropriate disposal method for this type of compound.

    • Complete all required hazardous waste manifest paperwork accurately. This is a legal document that tracks the waste from your laboratory to its final disposal site.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Minor Spills (within a chemical fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spills (outside of a chemical fume hood or a large volume):

    • Evacuate the immediate area and alert your colleagues.

    • If safe to do so, take steps to increase ventilation (e.g., open a window, if it doesn't pose an external risk).

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, correctly characterizing the waste, and following a stringent disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is integral to the advancement of science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-benzothiophene-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.